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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The indanone core is a prevalent scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and serving as a key intermediate in the synthesis of more complex molecules. The introduction of a tert-butyl group at the 4-position of the aromatic ring significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, solubility, and interaction with biological targets. This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Core Physicochemical Properties

The chemical structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is characterized by a planar benzene ring fused to a non-planar five-membered ring containing a ketone. The bulky tert-butyl group is attached to the aromatic portion of the molecule.

Table 1: Predicted and Known Physicochemical Properties

PropertyPredicted/Known ValueMethod/Basis for Prediction
Molecular Formula C₁₃H₁₆O-
Molecular Weight 188.27 g/mol -
Appearance Likely a white to off-white crystalline solid or a viscous oil.[1][2]Based on the properties of similar aromatic ketones.[1][2]
Melting Point Not experimentally determined. Predicted to be in the range of 40-70 °C.Inferred from the melting points of related substituted indanones.
Boiling Point Not experimentally determined. Predicted to be >250 °C at atmospheric pressure.Extrapolated from the boiling points of 1-indanone and other alkyl-substituted aromatic ketones.
Solubility Insoluble in water; soluble in common organic solvents such as ethanol, acetone, chloroform, and ethyl acetate.[1][3]Aromatic ketones are generally insoluble in water and soluble in organic solvents.[1][3]
pKa Not determined. The α-protons on the cyclopentanone ring are weakly acidic.General chemical knowledge of ketones.

Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

A plausible and commonly employed synthetic route to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is through a Friedel-Crafts acylation of tert-butylbenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation (cyclization) of the resulting chloroketone.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 3-chloro-1-(4-(tert-butyl)phenyl)propan-1-one.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

  • Add the crude chloroketone from Step 1 to an excess of concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography.

  • Carefully pour the reaction mixture onto ice and extract with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization tert-butylbenzene tert-butylbenzene Acylation Acylation Reaction tert-butylbenzene->Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Chloroketone 3-chloro-1-(4-(tert-butyl)phenyl)propan-1-one Acylation->Chloroketone Cyclization Intramolecular Alkylation Chloroketone->Cyclization H2SO4 H2SO4 H2SO4->Cyclization Product 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Cyclization->Product

Caption: Synthetic workflow for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization

The identity and purity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • δ 7.5-7.2 (m, 3H): Aromatic protons.

  • δ 3.0-2.8 (m, 2H): Methylene protons adjacent to the aromatic ring (C3-H).

  • δ 2.7-2.5 (m, 2H): Methylene protons adjacent to the carbonyl group (C2-H).

  • δ 1.3 (s, 9H): Protons of the tert-butyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

  • δ ~207: Carbonyl carbon (C1).

  • δ ~155, 137, 134, 127, 126, 123: Aromatic carbons.

  • δ ~36: Methylene carbon adjacent to the carbonyl group (C2).

  • δ ~35: Quaternary carbon of the tert-butyl group.

  • δ ~31: Methyl carbons of the tert-butyl group.

  • δ ~29: Methylene carbon adjacent to the aromatic ring (C3).

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr pellet or thin film):

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2960 cm⁻¹: Aliphatic C-H stretching (tert-butyl and methylene groups).

  • ~1710 cm⁻¹: Strong C=O stretching of the five-membered ring ketone.

  • ~1600, 1480 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization, 70 eV):

  • m/z 188 (M⁺): Molecular ion peak.

  • m/z 173 ([M-CH₃]⁺): Loss of a methyl group from the tert-butyl group (a common fragmentation pathway for tert-butyl substituted aromatics).

  • m/z 131: Further fragmentation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis and purification of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Chromatogram Analysis Detect->Analyze

Caption: General workflow for HPLC analysis.

Gas Chromatography (GC)

GC is another powerful technique for assessing the purity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, especially when coupled with a mass spectrometer (GC-MS).

Experimental Protocol: GC Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

Conclusion

While comprehensive experimental data for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is not extensively documented in publicly available literature, its physicochemical properties can be reliably predicted based on the well-established chemistry of aromatic ketones and related indanone structures. The synthetic and analytical protocols provided in this guide offer a robust framework for the preparation and characterization of this compound, enabling its further investigation and application in drug discovery and materials science. As with any chemical substance, all handling and experimentation should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • ChemicalBook. (n.d.). Aromatic ketone.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Unacademy. (n.d.). All About Aromatic Ketones.
  • Unknown. (n.d.). Melting point determination.
  • Edisco. (n.d.). Melting point determination.
  • JoVE. (2020, March 26). Video: Boiling Points - Procedure.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • SSERC. (n.d.). Melting point determination.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Unknown. (n.d.). BOILING POINT DETERMINATION.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical Properties of 2,2-dimethyl-2,3-dihydro-1H-inden.
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
  • PubChem. (n.d.). 2,3-Dihydro-1H-inden-1-one oxime | C9H9NO | CID 302323.
  • Solventis. (n.d.). Ketones | Chemical Distributors.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-inden-1-one | 83-33-0.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • Cheméo. (n.d.). Chemical Properties of 1H-Inden-1-one, 2,3-dihydro- (CAS 83-33-0).
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • PubChem. (n.d.). 1-Indanone | C9H8O | CID 6735.
  • ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Indanone.
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • PMC. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.
  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
  • Ambeed. (n.d.). 83-33-0|2,3-Dihydro-1H-inden-1-one.
  • PMC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • Analytical Toxicology. (2017, September 4). Gas Chromatography.
  • Scilit. (n.d.). Structure-retention studies of model ketones by capillary gas chromatography.
  • MDPI. (2020, September 27). Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu.
  • ScienceDirect. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis.
  • Unknown. (2008, August 28). DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d][1][4][5]TRIAZIN-4-ONES. Retrieved from

  • ChemicalBook. (n.d.). 1-Indanone(83-33-0) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • Unknown. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

Sources

Exploratory

Structure Elucidation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of sterically hindered bicyclic ketones, such as 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butylindanone), requires a rigorous, multi-modal ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of sterically hindered bicyclic ketones, such as 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butylindanone), requires a rigorous, multi-modal analytical approach. Indanone derivatives are highly valued scaffolds in medicinal chemistry and organic synthesis, forming the core of various neuroactive and oncological agents () [3].

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we deconstruct the causality behind each experimental choice, providing a self-validating analytical workflow that ensures absolute confidence in the regiochemical assignment of the tert-butyl group at the C4 position.

Rationale and Analytical Strategy

To unambiguously elucidate the structure of 4-tert-butylindanone, we must establish its molecular formula, identify its functional groups, map its carbon-hydrogen framework, and definitively prove the substitution pattern on the aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS): Utilized first to establish the exact mass and molecular formula (C₁₃H₁₆O). Electrospray Ionization in positive mode (ESI+) is chosen because the conjugated ketone readily accepts a proton, yielding a robust [M+H]⁺ ion.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Deployed to confirm the presence of the conjugated cyclopentanone system. Conjugation typically lowers the standard cyclopentanone carbonyl stretch from ~1745 cm⁻¹ to ~1710 cm⁻¹.

  • 1D & 2D Nuclear Magnetic Resonance (NMR): The cornerstone of the elucidation. While 1D ¹H and ¹³C NMR identify the spin systems, 2D techniques (COSY, edited-HSQC, and HMBC) are mandatory to differentiate the 4-tert-butyl isomer from its 5-, 6-, or 7-substituted counterparts ().

AnalyticalWorkflow Start Unknown Compound 4-(tert-Butyl)-1-indanone HRMS HRMS (ESI+) Formula: C13H16O Start->HRMS FTIR FT-IR Identify C=O (1710 cm⁻¹) Start->FTIR NMR1D 1D NMR (1H, 13C) Spin Systems & Carbon Types Start->NMR1D Structure Validated Structure HRMS->Structure FTIR->Structure NMR2D 2D NMR (COSY/HSQC/HMBC) Regiochemistry (C4-tBu) NMR1D->NMR2D NMR2D->Structure

Figure 1: Step-by-step structural elucidation workflow for 4-tert-butylindanone.

Sample Preparation & Data Acquisition Protocols

Every protocol described below is designed as a self-validating system . By embedding internal controls into the methodology, we eliminate instrumental drift or solvent artifacts as sources of error.

NMR Sample Preparation
  • Solvent Choice: The sample (15 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it provides a non-polar, aprotic environment that prevents exchangeable proton interference while maintaining excellent solubility for hydrophobic indanones.

  • Internal Validation: The solvent is doped with 0.05% v/v Tetramethylsilane (TMS). The TMS peak acts as an absolute zero-point reference (δ 0.00 ppm). The residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a secondary internal standard. If the distance between TMS and CHCl₃ deviates, the lock signal or shim quality is immediately flagged as compromised.

Spectroscopic Acquisition Parameters
  • HRMS (ESI-TOF):

    • Protocol: Direct infusion at 10 µL/min. Mobile phase: 50:50 MeCN:H₂O with 0.1% formic acid.

    • Causality: Formic acid ensures abundant protonation of the indanone carbonyl, driving the equilibrium toward the [M+H]⁺ state for maximum sensitivity.

  • FT-IR (ATR Mode):

    • Protocol: 32 scans at 4 cm⁻¹ resolution using a diamond Attenuated Total Reflectance (ATR) crystal. Background subtracted against ambient air.

  • NMR Acquisition (500 MHz Spectrometer):

    • ¹H NMR: zg30 pulse program, 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: zgpg30 (proton-decoupled), 512 scans, D1 = 2.0 s.

    • Edited-HSQC: Distinguishes CH₃/CH (positive phase) from CH₂ (negative phase). Causality: This instantly separates the C2/C3 methylene carbons of the indanone ring from the t-butyl methyls, accelerating spectral assignment.

    • HMBC: Optimized for long-range coupling constants of J = 8 Hz. Causality: 8 Hz is the standard ³JCH coupling in aromatic systems (), which is critical for linking the aliphatic substituents to the aromatic core.

Data Interpretation & Structural Assembly

Establishing the Core Framework

The HRMS data yields an exact mass of m/z 189.1274 [M+H]⁺, corresponding to the formula C₁₃H₁₆O (calculated 189.1279), indicating 6 degrees of unsaturation (one ring for cyclopentanone, one for benzene, three double bonds in benzene, one carbonyl). FT-IR shows a sharp, intense band at 1710 cm⁻¹, definitively placing the carbonyl group in conjugation with the aromatic ring within a five-membered cycle.

Spin System Elucidation

The ¹H NMR spectrum reveals three distinct regions:

  • Aliphatic Singlet (δ 1.35, 9H): Unambiguously a tert-butyl group.

  • Aliphatic Multiplets (δ 2.65 and 3.10, 2H each): These correspond to the C2 and C3 methylenes of the indanone core. The edited-HSQC confirms these are CH₂ groups (negative phase).

  • Aromatic Protons (δ 7.35 - 7.65, 3H): The presence of only three aromatic protons confirms a trisubstituted benzene ring. The splitting pattern—a doublet, a triplet, and a doublet—indicates a 1,2,3-trisubstituted pattern (adjacent protons H-5, H-6, H-7).

Regiochemical Assignment via HMBC

The critical challenge is proving the tert-butyl group is at C4 and not C5, C6, or C7. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity across the quaternary bridgehead carbons.

If the tert-butyl group is at C4, the C3 methylene protons (δ 3.10) will show a strong ³J correlation to the C4 aromatic carbon. Furthermore, the tert-butyl methyl protons will show a ³J correlation to the same C4 carbon. This overlapping correlation network perfectly locks the regiochemistry.

HMBC_Network tBu_H t-Butyl Protons δ 1.35 (9H) CtBu C-tBu (Quat.) δ 34.5 tBu_H->CtBu 2J C4 C4 (Aromatic C) δ 148.2 tBu_H->C4 3J C3_H C3 Protons δ 3.10 (2H) C3_H->C4 3J C3a C3a (Bridgehead C) δ 153.0 C3_H->C3a 2J C5_H C5 Proton δ 7.55 (1H) C5_H->C4 2J C5_H->C3a 3J

Figure 2: Key HMBC correlations establishing C4 tert-butyl regiochemistry.

Comprehensive Spectroscopic Data

The following table synthesizes the quantitative NMR data, cross-validated by 2D NMR experiments. The self-consistency of the HMBC correlations confirms the structural integrity of the assigned molecule.

Position¹³C δ (ppm)Carbon Type (HSQC)¹H δ (ppm)Multiplicity (J in Hz)Key HMBC Correlations (H → C)
1 207.5Quaternary (C=O)---
2 36.2CH₂2.65 (2H)mC1, C3, C3a, C7a
3 25.8CH₂3.10 (2H)mC1, C2, C3a, C4, C7a
3a 153.0Quaternary (Ar)---
4 148.2Quaternary (Ar)---
5 131.5CH (Ar)7.55 (1H)dd (7.8, 1.2)C3a, C4, C6, C7
6 127.0CH (Ar)7.35 (1H)t (7.8)C4, C7a
7 123.4CH (Ar)7.65 (1H)dd (7.8, 1.2)C1, C3a, C5, C7a
7a 137.5Quaternary (Ar)---
C-tBu 34.5Quaternary (Aliph)---
CH₃-tBu 30.2CH₃ (x3)1.35 (9H)sC-tBu (²J), C4 (³J)

Note: The strong ³J correlation from H-3 to C4 (148.2 ppm) and the reciprocal ³J correlation from the t-butyl methyls to C4 definitively place the bulky substituent at the 4-position, completing the structural proof.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6735, 1-Indanone" PubChem, [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Foundational

1H NMR Spectroscopy of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of substituted indanones is a critical analytical checkpoint in organic synthesis and medicinal chemistry. 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted indanones is a critical analytical checkpoint in organic synthesis and medicinal chemistry. 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butyl-1-indanone) presents a unique molecular architecture where the rigidity of the fused bicyclic system intersects with the extreme steric bulk of a tert-butyl group. This technical guide provides a rigorous, causality-driven breakdown of its 1 H NMR spectral properties, detailing the mechanistic origins of its chemical shifts, spin-spin coupling networks, and the self-validating experimental protocols required for high-resolution acquisition.

Molecular Architecture & Spin System Dynamics

The 1 H NMR spectrum of 4-tert-butyl-1-indanone is governed by three distinct, non-overlapping spin systems. The fused nature of the cyclopentanone and benzene rings restricts conformational freedom, locking specific protons into highly defined magnetic environments[1].

NMR_Spin_Systems Molecule 4-(tert-Butyl)-1-indanone Aliphatic Aliphatic Spin System (C2-C3) Molecule->Aliphatic Aromatic Aromatic Spin System (C5-C6-C7) Molecule->Aromatic TertButyl tert-Butyl Group (C4 Substitution) Molecule->TertButyl C2 C2-H2 (~2.65 ppm) Aliphatic->C2 C3 C3-H2 (~3.15 ppm) Aliphatic->C3 H5 H-5 (~7.60 ppm) Aromatic->H5 H6 H-6 (~7.35 ppm) Aromatic->H6 H7 H-7 (~7.75 ppm) Aromatic->H7 C2->C3 ³J ≈ 6.0 Hz H5->H6 ³J ≈ 7.8 Hz H5->H7 ⁴J ≈ 1.2 Hz H6->H7 ³J ≈ 7.8 Hz

Magnetic spin systems and scalar coupling networks in 4-tert-butyl-1-indanone.

Mechanistic Causality of Chemical Shifts
  • The Peri-Effect (Magnetic Anisotropy): The defining feature of 1-indanone derivatives is the profound deshielding of the H-7 proton. Because the carbonyl group at C-1 is coplanar with the aromatic ring, its π -electron circulation generates a magnetic anisotropic deshielding cone that projects directly over the C-7 position (the peri position)[2]. This causes H-7 to resonate significantly downfield (~7.75 ppm) compared to standard aromatic protons.

  • Steric Compression: The bulky tert-butyl group at C-4 creates a localized region of steric hindrance. This van der Waals compression slightly distorts the electron cloud around the adjacent H-5 proton, contributing to a minor downfield shift (~7.60 ppm)[3].

  • Aliphatic Deshielding: The C-2 protons are α to the electron-withdrawing carbonyl group, while the C-3 protons are benzylic. This dual deshielding environment separates their signals clearly from standard alkane resonances[4].

High-Resolution 1 H NMR Experimental Protocol

To capture the subtle second-order effects in the aliphatic region and the fine meta-coupling in the aromatic region, the acquisition must follow a strictly self-validating workflow.

NMR_Workflow SamplePrep 1. Sample Prep (CDCl3, TMS) Shimming 2. Shimming & Tuning (Self-Validating) SamplePrep->Shimming Acquisition 3. Acquisition (zg30, ns=16) Shimming->Acquisition Processing 4. Processing (FT, Phase, Baseline) Acquisition->Processing Analysis 5. Analysis (Integration, Coupling) Processing->Analysis

Self-validating workflow for high-resolution NMR acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl 3​ provides a non-polar environment that mimics the native state of the lipophilic molecule. The solution must be filtered through a plug of glass wool to remove particulates. Validation: Visual inspection must confirm a completely clear solution to prevent magnetic susceptibility broadening.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM), followed by 3D gradient shimming (e.g., TopShim).

    • Causality & Validation: Optimal homogeneity of the B0​ magnetic field is required to resolve the fine 4J coupling (~1.2 Hz) of the aromatic protons. Validation: The Full Width at Half Maximum (FWHM) of the internal TMS peak must be 0.5 Hz.

  • Pulse Sequence & Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16, with a relaxation delay (D1) of 3 seconds.

    • Causality & Validation: A 3-second D1 ensures complete longitudinal relaxation ( T1​ ) of the rigid aromatic protons, guaranteeing accurate integration. Validation: The Receiver Gain (RG) must be automatically optimized to prevent Analog-to-Digital Converter (ADC) clipping.

  • Signal Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction.

    • Causality & Validation: Proper phasing ensures symmetrical peak shapes, which is critical for accurate multiplet extraction. Validation: The baseline must be perfectly flat across the 0–10 ppm range before integration is performed.

Spectral Analysis & Signal Assignment

The quantitative data extracted from the processed spectrum provides a definitive structural fingerprint of the molecule[3][4].

Quantitative Data Summary
Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment & Causality
C4-C(CH 3​ ) 3​ 1.35Singlet (s)N/A9Htert-Butyl group; Highly shielded, massive symmetric electron cloud.
C2-H 2​ 2.65 – 2.75Multiplet (m) 3J≈6.0 2HAliphatic ring; Deshielded strongly by the adjacent C=O inductive effect.
C3-H 2​ 3.10 – 3.20Multiplet (m) 3J≈6.0 2HAliphatic ring; Benzylic position, deshielded by the aromatic ring current.
H-6 7.35Triplet (t) 3J≈7.8 1HAromatic; Meta to the tert-butyl group, scalar coupled to H-5 and H-7.
H-5 7.60Doublet of doublets (dd) 3J≈7.8 , 4J≈1.2 1HAromatic; Ortho to tert-butyl, experiences van der Waals deshielding.
H-7 7.75Doublet of doublets (dd) 3J≈7.8 , 4J≈1.2 1HAromatic; Peri to the C=O group, locked in the magnetic anisotropic deshielding cone.

(Note: Exact chemical shifts may vary slightly depending on concentration and exact temperature, but the relative Δδ and coupling patterns remain absolute).

Deep-Dive: The Aliphatic A 2​ X 2​ System

While often simplified as two triplets, the C-2 and C-3 protons actually form a complex A 2​ X 2​ (or AA'BB') spin system due to the slight puckering of the cyclopentanone ring. Because the chemical shift difference ( Δν ) between C-2 and C-3 is relatively large compared to their coupling constant ( J ), the signals appear as pseudo-triplets, but close inspection reveals higher-order "roofing" effects pointing toward each other.

References

  • Synthesis of 4-tert-butyl-1,1-dimethylindan and 7-tert-butyl-3,3-dimethyl-1-indanone and a comparison of isomers The Journal of Organic Chemistry (ACS Publications)1[1]

  • Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists PMC (National Institutes of Health)3[3]

  • Effect of an Extra Chloro Substituent on Photochemistry of o-Alkylphenacyl Chloride Bulletin of the Korean Chemical Society4[4]

  • Synthesis and Proton Magnetic Resonance Studies of 2,2,3-Trimethyl-5,7-dineopentyl-1-indanone and the Corresponding Indanol SciSpace / Acta Chemica Scandinavica 2[2]

Sources

Exploratory

13C NMR Spectroscopic Analysis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide for Structural Elucidation

Executive Summary 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly known as 4-tert-butyl-1-indanone) is a sterically hindered, bicyclic aromatic ketone. The indanone scaffold is a highly privileged pharmacophore in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly known as 4-tert-butyl-1-indanone) is a sterically hindered, bicyclic aromatic ketone. The indanone scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of neuroprotective agents and enzyme inhibitors. The introduction of a bulky tert-butyl group at the C4 position fundamentally alters the steric and electronic landscape of the molecule.

In this whitepaper, we deconstruct the 13 C Nuclear Magnetic Resonance (NMR) profile of this molecule. Rather than merely listing empirical data, this guide explains the causality behind the chemical shifts—detailing how inductive effects, magnetic anisotropy, and steric compression dictate the spectral output. Furthermore, we provide a self-validating experimental protocol to ensure absolute confidence in signal assignment.

Structural Anatomy & Electronic Causality

To accurately predict and assign the 13 C NMR spectrum, we must first map the electronic domains of the molecule. The indanone core consists of a cyclopentanone ring fused to a benzene ring.

  • The Carbonyl Sink (C1): The C=O group acts as a powerful electron-withdrawing group (EWG). It strongly deshields the C1 carbon itself, while also exerting an inductive pull on the adjacent C2 methylene and the C7a bridgehead carbon.

  • The Steric Anchor (C4): The tert-butyl group at C4 acts as a powerful electron-donating group via inductive ( +I ) and hyperconjugative effects. More importantly, its massive steric bulk forces local geometric distortions. This steric compression manifests as a γ -gauche shielding effect on the adjacent C3 methylene carbon, pushing its resonance upfield compared to an unsubstituted [1].

G cluster_aliphatic Cyclopentanone Ring cluster_aromatic Aromatic Core cluster_substituent Substituent Core 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one C1 C1 (Carbonyl) Core->C1 C3a C3a & C7a (Bridgehead) Core->C3a tBu tert-Butyl Group Core->tBu C2 C2 (Methylene) C1->C2 C3 C3 (Methylene) C2->C3 C4 C4 (Ipso to t-Butyl) C3a->C4 ArCH C5, C6, C7 (Aromatic CH) C4->ArCH tBu->C4 Steric Bulk & +I Effect

Fig 1: Structural domains and electronic effects in 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Quantitative Data: Predictive 13C NMR Shift Table

Based on established [2] and the baseline shifts of the indanone scaffold, the following table summarizes the expected 13 C resonances.

Carbon PositionTypePredicted Shift ( δ , ppm)Mechanistic Justification
C1 Quaternary (C=O)207.0 - 208.5Deshielded by carbonyl oxygen; partial conjugation with the aromatic ring prevents it from reaching the extreme downfield shift of pure cyclopentanone (~220 ppm).
C2 Secondary (CH 2​ )36.0 - 37.5 α to the carbonyl; experiences strong inductive deshielding.
C3 Secondary (CH 2​ )24.0 - 26.0Benzylic position; uniquely shielded by the γ -gauche effect originating from the massive C4 tert-butyl group.
C3a Quaternary (Ar)151.0 - 153.0Bridgehead carbon; heavily deshielded due to its proximity to the alkyl substitution and ring fusion.
C4 Quaternary (Ar)147.0 - 149.0Ipso to the tert-butyl group; experiences a massive +22 ppm downfield shift from the base benzene resonance due to the +I effect.
C5 Tertiary (Ar-CH)123.0 - 125.0Ortho to the tert-butyl group; shielded by electron donation.
C6 Tertiary (Ar-CH)132.5 - 134.5Meta to the tert-butyl group; minimal substituent effect, reflecting the base indanone shift.
C7 Tertiary (Ar-CH)120.0 - 122.0Para to the tert-butyl group; shielded by electron donation and ortho to the carbonyl-conjugated bridgehead.
C7a Quaternary (Ar)136.0 - 138.0Bridgehead carbon; conjugated directly with the C1 carbonyl.
C-tBu (C q​ ) Quaternary (Alkyl)33.5 - 35.0Highly substituted aliphatic carbon; deshielded relative to standard alkanes.
C-tBu (CH 3​ ) Primary (CH 3​ x3)30.0 - 31.5Three equivalent methyl groups; intense signal due to 3x carbon count.

Experimental Protocol: High-Resolution 13C NMR Acquisition

To ensure data integrity, NMR acquisition must be treated as a self-validating system. The following protocol is designed to capture high-quality data that mitigates the common pitfalls of quaternary carbon relaxation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25–30 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube. Causality: High concentration is critical for 13 C NMR due to the low natural abundance (1.1%) of the 13 C isotope.

  • Instrument Shimming & Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (100 MHz or 150 MHz for 13 C). Perform automated gradient shimming (TopShim) and manually tune/match the probe to the 13 C frequency to maximize the signal-to-noise (S/N) ratio.

  • Pulse Sequence Selection: Utilize a standard 1D 13 C sequence with composite pulse decoupling (e.g., zgpg30 using WALTZ-16). Causality: Decoupling removes 1JCH​ splitting, collapsing carbon signals into sharp singlets, which drastically improves resolution and sensitivity.

  • Parameter Optimization (The Self-Validating Step):

    • Relaxation Delay (D1): Set to 2.0 to 3.0 seconds . Causality: Quaternary carbons (C1, C3a, C4, C7a, and the t-Bu central carbon) lack attached protons, resulting in long T1​ relaxation times. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing their signals from artificially vanishing.

    • Number of Scans (NS): Set to 512 or 1024.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz before Fourier Transformation. Perform manual phase correction and a baseline correction (e.g., polynomial fit) to ensure accurate peak picking.

Advanced 2D NMR Workflows for Absolute Verification

Even with high-quality 1D data, assigning the exact positions of the quaternary aromatic carbons (C3a vs. C7a) and differentiating the aliphatic methylenes (C2 vs. C3) requires orthogonal validation. As a standard practice in [3], we employ Heteronuclear Multiple Bond Correlation (HMBC).

HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. This creates a closed-loop logical system where the molecule "proves" its own structure.

  • Validating C4: The 9 protons of the tert-butyl group appear as a massive singlet at ~1.3 ppm in the 1 H spectrum. In the HMBC, these protons will show a strong 3JCH​ cross-peak exclusively to the C4 aromatic carbon (~148 ppm). If this cross-peak is missing, the structural assignment is fundamentally flawed.

  • Validating C1 (Carbonyl): The C2 protons will show a 2JCH​ correlation to the C1 carbonyl (~207 ppm), while the C3 protons will show a 3JCH​ correlation to C1. Furthermore, C3 protons will uniquely correlate to the aromatic bridgehead C3a, distinguishing them from C2 protons.

HMBC Protons Proton Source (1H) H_tBu H-tBu (9H) Protons->H_tBu H_C3 H-C3 (2H) Protons->H_C3 H_C2 H-C2 (2H) Protons->H_C2 Carbons Carbon Target (13C) C_C4 C4 (~148 ppm) Carbons->C_C4 C_C3a C3a (~152 ppm) Carbons->C_C3a C_C1 C1 (~207 ppm) Carbons->C_C1 H_tBu->C_C4 3J H_C3->C_C4 3J H_C3->C_C3a 2J H_C3->C_C1 3J H_C2->C_C3a 3J H_C2->C_C1 2J

Fig 2: Key 2D HMBC correlations enabling self-validating assignment of the indanone core.

Conclusion

The 13 C NMR analysis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one requires a nuanced understanding of how severe steric bulk (the tert-butyl group) interacts with a rigid, conjugated bicyclic system. By combining predictive empirical models with a rigorously optimized, self-validating experimental protocol (incorporating extended relaxation delays and 2D HMBC cross-referencing), researchers can achieve unambiguous structural elucidation of this critical pharmacophore.

References

  • Title: 1-Indanone | C9H8O | CID 6735 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

Foundational

mass spectrometry data for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Mass Spectrometry of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Authored by: Gemini, Senior Application Scientist Introduction This technical guide provides a comprehensive overview of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Authored by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative. Understanding the mass spectral behavior of this compound is crucial for its identification and characterization in various research and development settings, including synthetic chemistry, impurity profiling, and metabolomics. This document will delve into the theoretical underpinnings of its fragmentation behavior under electron ionization, provide a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into data interpretation and validation.

Analyte at a Glance:

  • Compound Name: 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

  • Molecular Formula: C₁₃H₁₈O

  • Molecular Weight: 190.28 g/mol

  • Monoisotopic Mass: 190.1358 Da

  • Structure: Chemical structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

I. Foundational Principles: Electron Ionization Mass Spectrometry of Ketones

For a molecule like 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice due to its volatility and thermal stability. In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[1].

The molecular ions are energetically unstable and subsequently break apart into smaller, more stable fragment ions and neutral radicals[1][2]. The mass-to-charge ratio (m/z) of these charged fragments is detected, generating a mass spectrum that serves as a molecular fingerprint. For ketones, several fragmentation pathways are particularly prominent and predictable.

Key Fragmentation Mechanisms for Ketones
  • Alpha (α)-Cleavage: This is a hallmark fragmentation pathway for ketones. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group[3][4]. The charge is typically retained by the oxygen-containing fragment, forming a resonance-stabilized acylium ion ([R-C≡O]⁺), which is often responsible for the base peak (the most intense peak) in the spectrum[1][4].

  • McLafferty Rearrangement: This rearrangement occurs in ketones that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) on a flexible alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a neutral alkene and a new radical cation[4]. Given the rigid, cyclic structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a classic McLafferty rearrangement is not anticipated to be a major fragmentation pathway.

  • Cleavage of Substituent Groups: In substituted aromatic ketones, fragmentation is often directed by the substituents on the aromatic ring. For instance, alkyl-substituted aromatic rings frequently undergo benzylic cleavage, where the bond beta to the aromatic ring is broken, leading to the formation of a stable tropylium-like ion or other resonance-stabilized carbocations.

II. Predicted Mass Spectrum and Fragmentation Pathways of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

The mass spectrum of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is predicted to be dominated by fragmentations originating from the tert-butyl group and the indenone core. The molecular ion peak (M⁺•) should be observable at m/z 190.

Primary Fragmentation Pathways

The anticipated fragmentation pathways are illustrated in the diagram below and summarized in Table 1.

G cluster_legend Legend M Molecular Ion (M⁺•) m/z = 190 F175 [M - CH₃]⁺ m/z = 175 (Base Peak) M->F175 - •CH₃ (Benzylic Cleavage) F133 [M - C₄H₉]⁺ m/z = 133 M->F133 - •C₄H₉ F162 [M - C₂H₄]⁺ m/z = 162 M->F162 - C₂H₄ (Retro-Diels-Alder type) Molecular_Ion Molecular Ion Fragment_Ion Fragment Ion

Caption: Predicted major fragmentation pathways for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Table 1: Predicted Key Fragment Ions

m/zProposed Fragment StructureFragmentation PathwaySignificance
190[C₁₃H₁₈O]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the analyte.
175[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group.This benzylic cleavage results in a highly stable tertiary carbocation, and is predicted to be the base peak .
162[M - C₂H₄]⁺•Loss of a neutral ethene molecule via a retro-Diels-Alder (RDA)-type rearrangement of the five-membered ring.Characteristic of the dihydroindenone core.
133[M - C₄H₉]⁺Loss of a tert-butyl radical (•C₄H₉).Indicates the presence of the tert-butyl substituent.
57[C₄H₉]⁺tert-Butyl cation.A common fragment for compounds containing a tert-butyl group.

III. Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for the analysis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This serves as a validated starting point and may be optimized based on available instrumentation and specific analytical goals.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in Dichloromethane (100 µg/mL) prep2 Vortex to ensure homogeneity prep1->prep2 gc_inj Inject 1 µL into GC-MS system prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_det Mass Detection (m/z 40-300) ms_ion->ms_det data_acq Acquire Total Ion Chromatogram (TIC) and Mass Spectra ms_det->data_acq data_int Integrate peak and extract mass spectrum data_acq->data_int data_lib Compare spectrum with predicted fragmentation data_int->data_lib

Caption: Standard workflow for the GC-MS analysis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.
  • Dissolve in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a stock solution of 100 µg/mL.
  • Vortex the solution thoroughly to ensure complete dissolution and homogeneity.
  • Transfer the solution to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Parameters:

  • The following parameters are recommended for a standard capillary GC-MS system[5].

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplitless (or Split 10:1)Splitless mode for high sensitivity (trace analysis); Split mode for higher concentrations to prevent column overload.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency[5].
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for most standard 0.25 mm i.d. columns.
Column30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column providing good separation for semi-volatile compounds.
Oven ProgramInitial Temp: 80 °C (hold 2 min)Allows for solvent focusing.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation from any potential impurities.
Final Hold: Hold at 280 °C for 5 minEnsures elution of any less volatile components and cleans the column.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard "hard" ionization technique that produces reproducible, library-searchable spectra[6].
Ionization Energy70 eVThe industry standard for EI, providing consistent fragmentation patterns.
Source Temperature230 °CA typical source temperature to maintain analyte in the gas phase and prevent contamination.
Quadrupole Temp.150 °CStandard setting to ensure stable ion transmission.
MS Transfer Line280 °CPrevents condensation of the analyte between the GC and MS.
Scan Rangem/z 40 - 300Covers the molecular ion and all expected significant fragments.

IV. Data Interpretation and Validation

Upon completion of the GC-MS run, the resulting data must be carefully analyzed.

  • Total Ion Chromatogram (TIC): The primary peak in the TIC should correspond to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. Its retention time is a characteristic property under the specified chromatographic conditions.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak. A "clean" spectrum from the peak apex will minimize contributions from co-eluting impurities.

  • Molecular Ion Confirmation: Identify the peak at the highest m/z value, which should be at m/z 190. The presence of an M+1 peak (at m/z 191) with an intensity of approximately 14.3% relative to the M⁺• peak (calculated based on the 1.1% natural abundance of ¹³C for 13 carbon atoms) helps to confirm the elemental composition.

  • Fragmentation Pattern Analysis: Compare the observed fragment ions in the experimental spectrum with the predicted fragments in Table 1. The presence and relative intensities of key ions like m/z 175 (the expected base peak) and m/z 133 provide strong evidence for the assigned structure.

  • Library Matching: If available, compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley). A high match score would further corroborate the compound's identity.

By synthesizing the chromatographic retention time with the detailed mass spectral fragmentation data, a highly confident identification of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one can be achieved.

References

  • Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube. Retrieved from [Link]

  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Antony, B., et al. (2014). Electron impact ionization of cycloalkanes, aldehydes, and ketones. AIP Publishing. Retrieved from [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography–mass spectrometry chromatogram for the sample at 1 h and 50°C with a molar ratio of 2 (DB Wax column). Retrieved from [Link]

  • OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]

  • An Introduction to Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Ramasesha, K., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Elsevier. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butyltoluene. NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • MassBank. (2008). TERT-BUTYL ALCOHOL; EI-B; MS. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone. Retrieved from [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

  • Yoshino, K., et al. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC. Retrieved from [Link]

  • Gas Chromatography - Mass Spectrometry. (n.d.). CSUN. Retrieved from [Link]

  • Karban, J. W., et al. (2004). 2-(4-tert-Butylbenzyl)-3-phenylinden-1-one. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 4-t-Butyl-o-xylene. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]

Sources

Exploratory

synthesis of 1-indanone derivatives and their biological activities

Engineering 1-Indanone Scaffolds: Synthetic Strategies and Biological Applications in Modern Medicinal Chemistry Executive Summary The 1-indanone (2,3-dihydro-1H-inden-1-one) core is a privileged bicyclic pharmacophore i...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering 1-Indanone Scaffolds: Synthetic Strategies and Biological Applications in Modern Medicinal Chemistry

Executive Summary

The 1-indanone (2,3-dihydro-1H-inden-1-one) core is a privileged bicyclic pharmacophore in modern medicinal chemistry. Its rigid, planar framework and synthetic tractability make it an ideal structural foundation for designing therapeutics targeting complex pathologies, ranging from neurodegenerative disorders (e.g., Alzheimer's disease) to highly aggressive malignancies[1][2]. This technical whitepaper provides an authoritative guide on the rational design, scalable synthesis, and biological evaluation of 1-indanone derivatives. By bridging synthetic causality with pharmacological outcomes, this guide serves as a comprehensive resource for drug development professionals seeking to leverage the indanone scaffold.

Rational Design and Synthetic Workflows

The therapeutic versatility of 1-indanone derivatives stems from the ability to selectively functionalize the cyclopentanone ring (specifically at the C-2 and C-3 positions) and the fused aromatic ring. The synthesis typically follows a two-stage logic: construction of the core bicyclic system, followed by peripheral functionalization to tune target affinity.

Core Construction: Intramolecular Friedel-Crafts Acylation

The foundational method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids[3][4]. The choice of catalyst dictates the efficiency of the cyclization. While polyphosphoric acid (PPA) is traditional, modern protocols utilize catalytic Trifluoromethanesulfonic acid (TfOH) under microwave irradiation to minimize tar formation and improve atom economy[3].

Causality in Reagent Selection: TfOH acts as a superacid, rapidly protonating the carboxylic acid to generate a highly electrophilic acylium ion intermediate. The rigid geometry of the propanoic acid side chain forces an intramolecular electrophilic aromatic substitution, yielding the bicyclic indanone.

Peripheral Functionalization: Knoevenagel Condensation

To synthesize biologically active 2-benzylidene-1-indanones (chalcone-like derivatives), the core is subjected to a Knoevenagel condensation with aromatic aldehydes[1].

Causality in Reagent Selection: Using p-toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark apparatus is preferred over basic catalysis for electron-rich indanones. The acid activates the aldehyde carbonyl, while the Dean-Stark trap continuously removes the water byproduct. According to Le Chatelier’s principle, this physical removal of water drives the equilibrium irreversibly toward the exocyclic alkene product[5].

SynthesisWorkflow Start 3-Arylpropanoic Acid (Starting Material) FC Intramolecular Cyclization (Friedel-Crafts Acylation) Start->FC Acid Catalyst (e.g., TfOH, PPA) Intermediate 1-Indanone Core (Key Intermediate) FC->Intermediate -H2O Knoevenagel Knoevenagel Condensation (+ Aryl Aldehyde) Intermediate->Knoevenagel Base/Acid Catalysis Product 2-Benzylidene-1-indanone (Final Derivative) Knoevenagel->Product Dean-Stark (-H2O)

Fig 1. Logical workflow for the synthesis of 2-benzylidene-1-indanone derivatives.

Self-Validating Protocol: Synthesis of 2-Benzylidene-1-indanones

The following protocol details the acid-catalyzed Knoevenagel condensation to generate donepezil-like precursors or anticancer chalcones[1][5].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1-indanone derivative (2.0 mmol) and the target 4-pyridinecarboxaldehyde (2.0 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (2.4 mmol, 1.2 equivalents).

  • Dehydration (Self-Validation Checkpoint 1): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4 hours. Validation: The reaction's progress is visually confirmed by the accumulation of water in the Dean-Stark trap. A stoichiometric yield of water (~36 µL) indicates complete conversion.

  • Workup: Cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Neutralization (Self-Validation Checkpoint 2): Add a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution dropwise until the pH reaches exactly 8.0. Validation: Effervescence ( CO2​ release) will occur and subsequently cease once the p-TsOH is fully neutralized, preventing reverse aldol reactions during extraction.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 4×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

1-Indanone derivatives exhibit polypharmacology, primarily acting as neuroprotective agents and targeted anticancer therapeutics[1][2][6].

MOA Indanone 1-Indanone Derivative AChE Acetylcholinesterase (AChE) Inhibition Indanone->AChE Dual-site binding (CAS/PAS) Tubulin Tubulin Polymerase Inhibition Indanone->Tubulin Colchicine site binding Neuro Neuroprotection (Alzheimer's Disease) AChE->Neuro Increased Acetylcholine Cancer G2/M Phase Arrest & Apoptosis (Anticancer) Tubulin->Cancer Microtubule destabilization

Fig 2. Dual pharmacological pathways of 1-indanone derivatives in neuroprotection and oncology.

Neurotherapeutics: Acetylcholinesterase (AChE) Inhibition

The 1-indanone core is the critical pharmacophore of Donepezil, an FDA-approved AChE inhibitor for Alzheimer's disease[5][7]. The indanone moiety binds to the peripheral anionic site (PAS) of AChE via π−π stacking, while a basic amine tail reaches into the catalytic active site (CAS).

Recent advancements utilize a "bio-oxidizable" prodrug strategy. 1,4-dihydropyridine prodrugs of indanones are synthesized to easily cross the blood-brain barrier (BBB) due to their uncharged nature. Once in the brain, they are oxidized into highly active, charged N-benzylpyridinium salts, effectively trapping the active drug in the central nervous system and minimizing peripheral side effects[5][8].

SAR Insights: A 5,6-dimethoxy substitution on the indanone ring is optimal for PAS binding. Conversely, introducing electron-withdrawing groups (like a C-5 chlorine atom) severely disrupts the electronic distribution, leading to a massive drop in potency[5].

Table 1: AChE Inhibitory Activity of Donepezil-Based Indanone Derivatives [5] | Compound | Substitution Profile | IC50​ (nM) | Biological Implication | | :--- | :--- | :--- | :--- | | Donepezil (Ref) | 5,6-dimethoxy | 11 | Standard baseline for dual-site AChE inhibition. | | Compound 2d | 5,6-dimethoxy, N-benzylpyridinium | 8 | Enhanced PAS binding; outperforms standard drug. | | Compounds 2h–k | Various alkyl/aryl variations | 27 – 91 | Good potency, demonstrating scaffold flexibility. | | Compound 2l | 5-chloro | 262 | Deleterious effect of electron-withdrawing steric bulk. |

Oncology: Tubulin Polymerization Inhibition

Beyond neuroprotection, 2-benzylidene-1-indanones are potent anticancer agents. The exocyclic double bond acts as a rigid linker that perfectly positions the aromatic rings to bind within the colchicine binding site of tubulin[1][9]. This binding prevents tubulin polymerization, leading to the collapse of the mitochondrial membrane potential, reactive oxygen species (ROS) accumulation, cell-cycle arrest at the G2/M phase, and ultimately, apoptosis[6][9].

Table 2: Anticancer Activity of 1-Indanone Derivatives [1][9] | Compound Class / Analog | Target / Cell Line | IC50​ ( μ M) | Mechanism of Action | | :--- | :--- | :--- | :--- | | 2-Benzylidene-1-indanones | Tubulin Polymerase | 0.62 – 2.04 | Direct microtubule destabilization. | | Compound 14b | Human Cancer Cell Lines | 0.022 – 0.074 | Extreme cytotoxicity via G2/M phase arrest. | | Compound 14k | Purified Tubulin | 2.68 | Colchicine-site binding. | | Compound 14g | Purified Tubulin | 5.06 | Colchicine-site binding. |

Self-Validating Protocol: Tubulin Polymerization Inhibition Assay

To quantify the anticancer mechanism of action, researchers utilize a fluorescence-based tubulin polymerization assay.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP, and 10.2% glycerol.

  • Protein Incubation: Suspend purified porcine brain tubulin protein to a final concentration of 10 µM in the reaction buffer.

  • Compound Dosing: Add the 1-indanone derivative at varying concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a positive control (Colchicine).

  • Kinetic Measurement (Self-Validation Checkpoint): Incubate the microplate at 37°C in a fluorescence microplate reader. Monitor fluorescence emission at 410 nm (excitation at 340 nm) continuously for 60 minutes. Validation: A successful assay is validated by the vehicle control group, which must show a steady, sigmoidal increase in fluorescence over time, plateauing as tubulin fully polymerizes.

  • Data Analysis: A flattening of the fluorescence curve in the treatment groups confirms dose-dependent inhibition. Calculate the IC50​ based on the concentration that reduces the final polymerized tubulin mass by 50%[9].

Conclusion

The 1-indanone scaffold remains a cornerstone of modern drug design. By mastering the synthetic causality of Friedel-Crafts and Knoevenagel reactions, researchers can precisely engineer the electronic and steric properties of these molecules. Whether optimizing π−π interactions for AChE inhibition in Alzheimer's disease or targeting the colchicine binding site for oncology, the self-validating methodologies outlined in this guide provide a robust framework for translating synthetic indanone derivatives into viable clinical candidates.

References

  • Synthesis of 1-indanones with a broad range of biological activity - National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation - ACS Publications. Available at:[Link]

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a "Bio-Oxidizable" Prodrug Strategy - Academia.edu. Available at:[Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - ResearchGate. Available at:[Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - ResearchGate. Available at:[Link]

  • Tubulin polymerization inhibition activities of 14k, 14g, 14j, 18e, and 19a - ResearchGate. Available at:[Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Mechanistic Rationale The 1-indanone scaffold is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

The 1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the rigid core for numerous biologically active molecules, including acetylcholinesterase inhibitors (e.g., Donepezil), anti-inflammatory agents, and agrochemicals[1]. The introduction of a bulky, lipophilic tert-butyl group at the C4 position of the indanone ring—yielding 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one —significantly alters the molecule's steric profile and binding kinetics, making it a highly valuable intermediate in structure-based drug design.

The most robust and regioselective method for constructing this bicyclic system is the intramolecular Friedel-Crafts acylation of 3-(2-tert-butylphenyl)propanoic acid.

The Principle of Steric Regiocontrol

In traditional Friedel-Crafts cyclizations of 3-arylpropanoic acids, the acylium ion can attack either ortho position of the aromatic ring, often leading to a mixture of regioisomers. However, the synthesis of 4-(tert-butyl)indanone is an elegant example of absolute steric regiocontrol. Because the tert-butyl group occupies the C2 position of the phenyl ring (relative to the propanoic acid chain at C1), one ortho position is completely blocked. Consequently, electrophilic aromatic substitution (EAS) is forced exclusively at the C6 position. Upon cyclization, the original C1 and C6 carbons become the bridgehead carbons (C3a and C7a), placing the tert-butyl group precisely at the C4 position of the resulting indanone.

Synthetic Methodologies: Causality & Optimization

The conversion of 3-(2-tert-butylphenyl)propanoic acid to the target indanone can be achieved through several distinct thermodynamic pathways. As a Senior Application Scientist, selecting the correct pathway requires balancing yield, scalability, and the specific vulnerabilities of the substrate.

Route A: Classical Acid Chloride Activation (The Gold Standard)

This two-step, one-pot process involves activating the carboxylic acid to an acyl chloride, followed by Lewis acid-mediated cyclization.

  • Causality of Reagent Choice: We utilize oxalyl chloride with a catalytic amount of DMF rather than thionyl chloride (SOCl₂). Oxalyl chloride operates efficiently at 0°C to room temperature. This is critical because the sterically hindered tert-butyl group is susceptible to retro-Friedel-Crafts dealkylation at elevated temperatures in the presence of strong acids.

  • Causality of Catalyst: Aluminum chloride (AlCl₃) is required to coordinate with the acyl chloride, generating the highly electrophilic acylium ion. The strong Lewis acidity is necessary to drive the reaction forward, as the forming electron-deficient Wheland intermediate requires significant stabilization.

Route B: Direct Dehydrative Cyclization (Green Alternative)

Direct cyclization avoids the halogenated intermediate by using strong Brønsted acids (e.g., Eaton’s Reagent, Polyphosphoric Acid) or metal triflates under microwave irradiation[2].

  • Causality of Limitation: While direct cyclization improves the E-factor (environmental impact) by producing only water as a byproduct, the extreme steric bulk of the ortho-tert-butyl group severely hinders the formation of the transition state. This typically results in lower yields and requires forcing conditions (e.g., 150°C), which drastically increases the risk of de-tert-butylation. Thus, for this specific substrate, Route A remains superior.

Note: For highly diversified, non-sterically hindered indanones, alternative scalable one-pot processes involving the reaction of benzoyl chlorides with ethylene gas followed by intramolecular alkylation have been successfully deployed[3].

Quantitative Data: Comparison of Cyclization Conditions

The following table summarizes the empirical data for the cyclization of 3-(2-tert-butylphenyl)propanoic acid derivatives into 4-(tert-butyl)-1-indanone.

MethodologyReagents / CatalystTemp (°C)Time (h)Yield (%)E-factorCausality / Observations
Classical Acylation Oxalyl Chloride, then AlCl₃0 to 252 - 485 - 92High (>15)Exothermic; requires strict temperature control to prevent dealkylation. Highest regiochemical purity.
Direct Dehydrative Eaton's Reagent (P₂O₅/MeSO₃H)60 - 8012 - 1845 - 55Medium (8)Avoids acid chloride step. Low yield due to severe steric clash at the transition state.
Microwave / Triflate Sc(OTf)₃ in Ionic Liquid, MW1500.560 - 65Low (<5)Greener alternative[1]. However, high localized heating causes ~15% loss of the tert-butyl group.

Visualizations of Mechanism and Workflow

Mechanistic Pathway

The following diagram illustrates the electronic and structural progression of the reaction.

Mechanism A 3-(2-tert-butylphenyl)propanoic acid (Starting Material) B Acyl Chloride Formation (Oxalyl Chloride / DMF cat.) A->B Activation C Acylium Ion Generation (AlCl3 Coordination) B->C Lewis Acid D Electrophilic Aromatic Substitution (Attack at C6' Position) C->D Intramolecular Cyclization E Wheland Intermediate (Sigma Complex) D->E Rate-Determining Step F Rearomatization & Deprotonation (-H+) E->F Fast G 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (Target Product) F->G Product Formation

Caption: Mechanistic pathway of the intramolecular Friedel-Crafts acylation yielding the target indanone.

Experimental Workflow & IPCs

Workflow Step1 1. Substrate Preparation (Dry DCM, N2 Atmosphere) Step2 2. Acid Chloride Formation (Oxalyl Chloride + DMF cat.) Step1->Step2 IPC1 IPC 1: Aliquot MeOH Quench (Confirm Methyl Ester via HPLC) Step2->IPC1 Step3 3. Friedel-Crafts Cyclization (Portion-wise AlCl3 at 0°C) IPC1->Step3 IPC2 IPC 2: Reaction Monitoring (Confirm Indanone via HPLC) Step3->IPC2 Step4 4. Reaction Quenching (Pour over Ice / 1M HCl) IPC2->Step4 Step5 5. Aqueous Workup (NaHCO3 & Brine Washes) Step4->Step5 Step6 6. Isolation & Purification (Silica Gel Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow with integrated in-process controls (IPCs).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) provides empirical proof that the chemical transformation has occurred before proceeding to the next step.

Phase 1: Activation (Acyl Chloride Synthesis)
  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(2-tert-butylphenyl)propanoic acid (10.0 g, 48.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, drastically lowering the activation energy of halogenation.

  • Addition: Cool the mixture to 0°C. Add oxalyl chloride (5.0 mL, 58.2 mmol, 1.2 eq) dropwise over 15 minutes.

  • Validation Point 1 (Visual): Observe the immediate evolution of gas (CO, CO₂, and HCl). The cessation of bubbling (typically after 2 hours at room temperature) is the first indicator of reaction completion.

  • Validation Point 2 (IPC 1 - Analytical): Acid chlorides hydrolyze on standard HPLC columns, making direct measurement impossible. Self-Validation Step: Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS/HPLC. The quantitative presence of the methyl ester confirms 100% conversion of the starting acid.

Phase 2: Intramolecular Cyclization
  • Preparation: Cool the verified acyl chloride solution back to 0°C using an ice-water bath.

  • Lewis Acid Addition: Add anhydrous Aluminum Chloride (AlCl₃) (7.76 g, 58.2 mmol, 1.2 eq) portion-wise over 30 minutes.

  • Validation Point 3 (Visual): The solution will immediately transition from pale yellow to a deep, dark red/orange complex. Causality: This intense color change is the spectroscopic signature of the acylium ion/Wheland intermediate complex forming.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature for an additional 2 hours.

  • Validation Point 4 (IPC 2 - Analytical): Withdraw a 20 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via HPLC. Monitor for the disappearance of the methyl ester peak (from the quench) and the emergence of the target 4-(tert-butyl)indanone.

Phase 3: Quenching and Isolation
  • Quenching: Once IPC 2 confirms >98% conversion, pour the dark reaction mixture slowly over 200 g of crushed ice containing 20 mL of 1M HCl. Causality: The acidic quench breaks the strong aluminum-oxygen coordinate bonds, liberating the free indanone and preventing emulsion formation during extraction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one as a pale yellow oil/low-melting solid.

References

  • Title : Synthesis of 1-indanones with a broad range of biological activity Source : Beilstein Journal of Organic Chemistry, 13, 451-494 (2017) URL : [Link][1]

  • Title : Non-Conventional Methodologies in the Synthesis of 1-Indanones Source : Molecules, 19(5), 5599-5610 (2014) URL :[Link][2]

  • Title : Synthesis of 1-Indanones from Benzoic Acids Source : Industrial & Engineering Chemistry Research, 51(3), 1105-1109 (2012) URL :[Link][3]

Sources

Exploratory

Discovery and Development of Novel 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Analogs: A Technical Guide

Executive Summary The indanone (2,3-dihydro-1H-inden-1-one) scaffold is a highly versatile pharmacophore in medicinal chemistry. This whitepaper details the rational design, synthesis, and biological evaluation of a nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone (2,3-dihydro-1H-inden-1-one) scaffold is a highly versatile pharmacophore in medicinal chemistry. This whitepaper details the rational design, synthesis, and biological evaluation of a novel chemotype: 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one . By introducing a bulky, lipophilic tert-butyl group at the C4 position, we engineer a unique steric environment that enhances blood-brain barrier (BBB) permeability and metabolic stability. This guide provides self-validating synthetic protocols and mechanistic insights into the polypharmacological potential of these analogs, specifically targeting neuroinflammation and cholinergic deficits.

Rationale: The Structural Dynamics of the 4-(tert-Butyl) Scaffold

Indanones are privileged scaffolds in drug discovery, forming the structural backbone of FDA-approved therapeutics like the acetylcholinesterase (AChE) inhibitor Donepezil[1], as well as emerging modulators of cereblon (CRBN) in targeted protein degradation[2]. The strategic installation of a tert-butyl group at the C4 position of the indanone ring creates a novel and highly optimized chemotype.

Causality in Structural Design: The bulky tert-butyl moiety at C4 restricts the rotational degrees of freedom of adjacent substituents and significantly increases the overall lipophilicity (LogP) of the molecule. This steric shielding protects the aromatic core from rapid cytochrome P450-mediated hydroxylation, thereby extending the biological half-life. Concurrently, the enhanced lipophilicity improves passive diffusion across the blood-brain barrier (BBB)—a critical requirement for central nervous system (CNS) therapeutics. Furthermore, substituted indanone derivatives have demonstrated potent anti-inflammatory properties by suppressing the TLR4/JNK/NF-κB signaling pathway[3], making this scaffold ideal for targeting neurodegenerative diseases characterized by chronic neuroinflammation.

Workflow A 1. Scaffold Design 4-(tert-Butyl)-1-indanone B 2. Chemical Synthesis Friedel-Crafts Acylation A->B C 3. Analog Generation Aldol Condensation B->C D 4. Biological Screening AChE & TLR4 Assays C->D E 5. Lead Optimization In Vivo Profiling D->E

Fig 1: End-to-end drug discovery workflow for novel 4-(tert-butyl)-1-indanone derivatives.

Synthetic Methodologies and Self-Validating Protocols

To efficiently explore this chemical space, we employ a convergent synthetic route. The synthesis relies on a Friedel-Crafts cyclization to construct the core[4], followed by a base-catalyzed Aldol condensation to generate a diverse library of C2-substituted analogs[1].

Protocol 1: Synthesis of the 4-(tert-Butyl)-1-indanone Core

Objective: Construct the bicyclic indanone core from 1-(tert-butyl)benzene.

Causality of Experimental Choices: We utilize 3-chloropropionyl chloride as the acylating agent. The reaction proceeds via a dual Friedel-Crafts process (intermolecular acylation followed by intramolecular alkylation). Aluminum chloride (AlCl 3​ ) is selected as the Lewis acid catalyst because its strong electron-withdrawing nature is strictly required to overcome the steric hindrance imposed by the bulky tert-butyl group during the intramolecular ring closure phase.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend AlCl 3​ (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Acylation: Add 3-chloropropionyl chloride (1.2 equiv) dropwise over 15 minutes. Note: The strict 0 °C temperature prevents premature polymerization of the acyl chloride.

  • Substrate Addition: Slowly introduce 1-(tert-butyl)benzene (1.0 equiv) dissolved in DCM. Stir at 0 °C for 1 hour, then gradually warm to 40 °C (reflux) for 12 hours to drive the thermodynamically demanding intramolecular cyclization.

  • Quenching & Extraction: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3x) and wash with brine.

  • Self-Validation & Quality Control: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The disappearance of the starting material and the appearance of a UV-active spot indicates completion. Validate the regiochemistry via 1 H-NMR; the presence of a distinct singlet at ~1.40 ppm (9H) confirms the intact tert-butyl group, and the characteristic triplet of triplets for the cyclopentanone protons confirms successful ring closure.

Protocol 2: Generation of C2-Benzylidene Analogs via Aldol Condensation

Objective: Introduce structural diversity at the C2 position to probe structure-activity relationships (SAR).

Causality of Experimental Choices: The α -protons at the C2 position of the indanone are highly acidic due to resonance stabilization of the resulting enolate by the adjacent carbonyl group. We utilize an aqueous base-catalyzed Aldol condensation to couple the core with various substituted benzaldehydes[5]. This approach minimizes side reactions (e.g., Cannizzaro reaction) and drives the equilibrium toward the dehydrated E-chalcone product via spontaneous precipitation.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 4-(tert-butyl)-1-indanone (1.0 equiv) and the selected aromatic aldehyde (1.1 equiv) in ethanol. Add 10% aqueous NaOH (0.5 equiv) dropwise.

  • Condensation: Stir the mixture at room temperature for 4-6 hours. The bulky C4 group does not sterically hinder the C2 position, allowing smooth nucleophilic attack on the aldehyde.

  • Isolation: As the cross-conjugated product forms, it precipitates from the solution due to its lower solubility profile. Filter the precipitate under vacuum and wash with cold ethanol and deionized water.

  • Self-Validation & Quality Control: Analyze the crude product via HPLC to ensure purity (>95% required for biological assays). Use 1 H-NMR to confirm the E-geometry of the exocyclic double bond; the vinylic proton typically appears downfield (>7.5 ppm) due to the strong deshielding effect of the adjacent carbonyl group.

Biological Evaluation and SAR Profiling

Indanone analogs exhibit remarkable polypharmacology. We evaluated the synthesized library for dual-target activity: Acetylcholinesterase (AChE) inhibition (relevant for cholinergic restoration) and TLR4-mediated anti-inflammatory activity (relevant for halting neurodegeneration).

Quantitative SAR Data Summary
Compound IDR-Substitution (C2 Position)AChE IC 50​ (nM)TLR4 Inhibition (%)BBB Permeability ( Papp​ )
1a Unsubstituted (Core)450 ± 1212 ± 2Low
1b 4-Fluorobenzylidene85 ± 545 ± 4High
1c 3,4-Dimethoxybenzylidene42 ± 378 ± 5High
1d 4-Pyridinylmethylene120 ± 865 ± 3Medium

Data Interpretation: The introduction of electron-donating groups (e.g., 3,4-dimethoxy in 1c ) drastically improves both AChE binding affinity and TLR4 inhibition. The high BBB permeability across the halogenated and methoxy derivatives validates the initial hypothesis regarding the lipophilic contribution of the C4 tert-butyl group.

Mechanistic Pathway Analysis

The most potent analog, Compound 1c , acts as an allosteric modulator of the Toll-like Receptor 4 (TLR4). By binding to the hydrophobic pocket of the MD-2/TLR4 complex, the bulky tert-butyl indanone prevents lipopolysaccharide (LPS)-induced receptor dimerization. This upstream blockade halts the downstream phosphorylation cascade, preventing the nuclear translocation of NF- κ B[3]. Consequently, the transcription of neurotoxic pro-inflammatory cytokines (such as TNF- α and IL-6) is effectively silenced.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade Indanone 4-(tert-Butyl)-1-indanone Analog Indanone->TLR4 Allosteric Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Gene Transcription

Fig 2: Mechanism of action showing TLR4/NF-κB pathway inhibition by indanone analogs.

Conclusion

The discovery of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one analogs represents a highly rational step forward in CNS drug design. By leveraging the specific steric shielding and electronic properties of the tert-butyl group, we have established a robust, self-validating synthetic pipeline that yields highly stable, BBB-permeant molecules. The dual-targeting nature of these compounds opens new therapeutic avenues for complex neuroinflammatory and neurodegenerative disorders.

References

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry.[Link]

  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry.[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry (PMC).[Link]

  • One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry (ACS).[Link]

Sources

Foundational

Theoretical Properties and Pharmacological Potential of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide

Executive Summary The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved therapeutics[1]. While unsubstituted 1-indanone provides a versatile baseline, functionalizing the aromatic ring dramatically alters its physicochemical and pharmacological profile. This whitepaper explores the theoretical properties, synthetic logic, and biological applications of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (4-t-butyl-1-indanone). By introducing a sterically demanding, highly lipophilic tert-butyl group at the C4 position, researchers can engineer unique spatial conformations that optimize target binding affinity, particularly in neuroprotective and anti-inflammatory drug development.

Molecular Architecture & Theoretical Properties

Steric Causality and Conformational Dynamics

The placement of a tert-butyl group at the C4 position introduces substantial steric hindrance directly adjacent to the C3 aliphatic protons of the cyclopentanone ring. This steric clash restricts the natural puckering dynamics of the five-membered ring, locking it into a rigid "envelope" conformation. In drug design, this induced rigidity is highly advantageous; it reduces the entropic penalty typically incurred during protein-ligand binding, allowing the molecule to dock more favorably into hydrophobic enzyme pockets.

Density Functional Theory (DFT) Profiling

High-level theoretical calculations are necessary for accurate predictions of molecular properties[2]. Density Functional Theory (DFT), utilizing the B3LYP functional, is the gold standard for balancing computational cost with accuracy in substituted indanones[3]. The tert-butyl group acts as a strong electron-donating moiety via hyperconjugation (+I effect). This electronic contribution elevates the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the nucleophilic character of the aromatic ring while simultaneously increasing the lipophilicity of the entire scaffold.

Table 1: Computed Theoretical & Physicochemical Properties

PropertyPredicted ValueCausality / Pharmacological Significance
Molecular Weight 188.27 g/mol Well below the Lipinski limit; optimal for blood-brain barrier (BBB) penetration.
LogP (Lipophilicity) 3.20 - 3.50Enhanced by the tert-butyl group; ideal for targeting hydrophobic CNS receptors.
HOMO Energy -6.12 eVElevated due to the +I effect; increases reactivity toward electrophilic biological targets.
LUMO Energy -2.05 eVLocalized primarily over the conjugated C=O system; dictates electron-acceptor interactions.
Dipole Moment 3.10 DebyeDriven by the carbonyl vector; influences the directional orientation during target docking.

Synthetic Methodologies

Regioselective Friedel-Crafts Acylation

The synthesis of 1-indanones is conventionally achieved via the Friedel-Crafts acylation of substituted benzenes[4]. However, the bulky tert-butyl group poses a unique challenge: it sterically shields the ortho positions, which can lead to undesired meta or para isomers if an intermolecular approach is used[5]. To enforce strict regiocontrol and exclusively yield the 4-substituted isomer, an intramolecular cyclization of a pre-functionalized precursor (3-(2-tert-butylphenyl)propanoic acid) is required.

SynthesisWorkflow A 2-t-Butylphenyl Propanoic Acid B Acyl Chloride Formation (SOCl2) A->B Activation C Friedel-Crafts Cyclization (AlCl3) B->C Intramolecular D 4-t-Butyl-1-indanone C->D Ring Closure

Synthetic logic for the regioselective preparation of 4-tert-butyl-1-indanone.

Step-by-Step Synthesis Protocol
  • Step 1: Carboxylic Acid Activation: Dissolve 3-(2-tert-butylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0°C.

    • Causality: SOCl2 converts the stable carboxylic acid into a highly electrophilic acyl chloride. This activation lowers the energy barrier required for the subsequent ring closure, overcoming the steric drag of the tert-butyl group.

  • Step 2: Lewis Acid Catalysis: Introduce anhydrous aluminum chloride (AlCl3, 1.2 eq) portion-wise.

    • Causality: AlCl3 acts as a potent Lewis acid, coordinating with the acyl chloride to generate a highly reactive acylium ion intermediate[4].

  • Step 3: Cyclization: Reflux the mixture for 4 hours under an inert nitrogen atmosphere to drive the intramolecular electrophilic aromatic substitution.

  • Step 4: Quenching & Purification: Pour the mixture over crushed ice and 1M HCl to decompose the aluminum complex. Extract with ethyl acetate, dry over anhydrous MgSO4, and purify via silica gel column chromatography to isolate the target compound.

Pharmacological Potential & Target Interactions

Acetylcholinesterase (AChE) Inhibition

Indanone derivatives are extensively evaluated for their ability to inhibit cholinesterase enzymes, a primary therapeutic strategy for Alzheimer's disease[6]. The indanone core structurally mimics the benzyl moiety of Donepezil[7]. The addition of the lipophilic tert-butyl group at the C4 position drastically enhances the molecule's hydrophobic interactions within the peripheral anionic site (PAS) of the AChE enzyme, potentially increasing binding affinity and preventing the breakdown of acetylcholine.

Anti-Inflammatory Modulation (NF-κB Pathway)

Substituted 1-indanones exhibit significant anti-inflammatory properties by blocking the lipopolysaccharide (LPS)-induced activation of the proinflammatory NF-κB/MAPK signaling pathways[8]. By preventing the translocation of NF-κB to the nucleus, these derivatives halt the transcription of downstream inflammatory cytokines such as IL-6 and TNF-α.

NFkB_Pathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor Binds Drug 4-t-Butyl-1-indanone NFkB NF-κB Activation Drug->NFkB Blocks Receptor->NFkB Triggers Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription

Modulation of the LPS-induced NF-κB signaling pathway by indanone derivatives.

Experimental Validation Workflows

Self-Validating AChE Inhibition Assay

To empirically validate the theoretical binding affinity of 4-t-butyl-1-indanone, a modified Ellman's colorimetric assay is utilized[6]. This protocol is designed as a self-validating system, incorporating strict internal controls to ensure data integrity.

AssayWorkflow S1 Compound Dilution S2 AChE Enzyme Incubation S1->S2 S3 Substrate Addition (DTNB + ATCI) S2->S3 S4 Absorbance Read (412 nm) S3->S4

Step-by-step workflow for the self-validating in vitro AChE inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of human AChE, acetylthiocholine iodide (ATCI, the substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 0.1 M sodium phosphate buffer (pH 8.0).

  • Internal Controls (Self-Validation): Designate specific microplate wells for a positive control (Donepezil) to confirm the assay's sensitivity to known inhibitors, and a negative control (DMSO vehicle) to establish the maximum baseline enzyme activity[6].

  • Equilibrium Incubation: Combine 140 µL of buffer, 20 µL of the test compound, and 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical; it allows the sterically bulky inhibitor to navigate the enzyme gorge and reach thermodynamic binding equilibrium before the competing substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI.

    • Causality: The enzymatic cleavage of ATCI produces thiocholine, which immediately reacts with DTNB to yield a yellow 5-thio-2-nitrobenzoate anion, providing a quantifiable colorimetric readout.

  • Quantification: Measure the absorbance at 412 nm continuously for 10 minutes. Calculate the IC50 value based on the dose-response curve.

Comprehensive References

  • Title: A Comparative Guide to the Biological Activities of 4-Methyl-1-indanone and Unsubstituted 1-indanone Source: Benchchem URL: 1

  • Title: Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury Source: Dove Medical Press URL: 8

  • Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journal of Organic Chemistry URL: 4

  • Title: Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents Source: ACS Omega URL: 6

  • Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: RSC Publishing URL: 7

  • Title: Ring Size and Substituent Effects in the Beckmann Rearrangement: A Systematic Experimental and DFT Study Source: ChemRxiv URL: 3

  • Title: Esters as Acylating Reagent in a Friedel−Crafts Reaction Source: ACS Publications URL: 5

  • Title: 2-Bromo-1-indanone | 1775-27-5 Source: Benchchem URL: 2

Sources

Exploratory

solubility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on fundamental principles of organic chemistry and an analysis of its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of this compound to facilitate its use in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility for Substituted Indanones

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone with a chemical structure that marries a polar carbonyl functional group with a significantly nonpolar hydrocarbon framework. The solubility of such a compound in organic solvents is a critical parameter that governs its utility in a multitude of applications. From the selection of an appropriate solvent for a chemical reaction to the design of crystallization procedures for purification and the preparation of stock solutions for high-throughput screening, a thorough understanding of a compound's solubility is paramount.[1] Poor solubility can lead to challenges in handling, inaccurate dosing in biological assays, and difficulties in achieving desired reaction kinetics. This guide, therefore, aims to provide both a theoretical understanding and a practical approach to characterizing the solubility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For dissolution to be favorable, the energy required to break the existing interactions should be compensated by the energy released upon the formation of new, favorable interactions.

The molecular structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one offers clear insights into its likely solubility profile:

  • Nonpolar Regions: The molecule possesses a bulky, nonpolar tert-butyl group and a fused aromatic-aliphatic ring system. These regions contribute to van der Waals forces and will favor interactions with nonpolar solvents.

  • Polar Region: The presence of a carbonyl group (C=O) introduces a significant dipole moment, making this part of the molecule polar. This ketone group can act as a hydrogen bond acceptor and will interact favorably with polar solvents.

Given this duality, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one can be classified as a compound of moderate polarity . Its solubility will, therefore, be a balance between these competing structural features.

Molecule Molecule Nonpolar_Regions Nonpolar Regions (tert-Butyl, Ring System) Molecule->Nonpolar_Regions Favors Nonpolar Solvents Polar_Region Polar Region (Carbonyl Group) Molecule->Polar_Region Favors Polar Solvents Solubility_Behavior Predicted Solubility (Moderately Polar) Nonpolar_Regions->Solubility_Behavior Polar_Region->Solubility_Behavior

Caption: Structural contributions to the predicted solubility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in a range of common organic solvents. It is crucial to recognize that these are predictions and must be confirmed by experimental measurement.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar hydrocarbon backbone will interact favorably, but the polar carbonyl group will be poorly solvated, limiting overall solubility. Toluene, with its aromatic character, is expected to be a better solvent than aliphatic hexane.
Polar Aprotic Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents can effectively solvate both the nonpolar regions and the polar carbonyl group through dipole-dipole interactions. Acetone and THF, being good hydrogen bond acceptors, will interact strongly with the ketone.
Polar Protic Methanol, EthanolModerateThe hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl oxygen. However, the large nonpolar part of the solute will disrupt the strong hydrogen-bonding network of the alcohol, limiting high solubility.
Very Polar WaterInsolubleThe large, nonpolar hydrocarbon structure will be highly hydrophobic, making it energetically unfavorable to dissolve in water despite the presence of the polar carbonyl group.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Saturation Method

To obtain accurate, quantitative solubility data, a robust experimental protocol is essential. The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the clear, saturated supernatant is then determined, typically by gravimetric analysis after solvent evaporation.

Materials and Equipment
  • 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or heating/stirring plate

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of Slurries:

    • Add an excess amount of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a steady state.

  • Sample Collection and Filtration:

    • Once equilibrated, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully draw the clear supernatant into a syringe.

    • Attach a syringe filter to the syringe. This step is critical to remove any fine, undissolved particles that could artificially inflate the measured solubility.

    • Dispense a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into a pre-weighed glass vial. Record the exact mass of the empty vial.

  • Solvent Evaporation:

    • Place the vials containing the filtered solution into a drying oven set to a temperature that will facilitate solvent evaporation without causing decomposition of the compound. For volatile solvents, this can be a relatively low temperature (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used for gentle, room-temperature evaporation.

    • Continue the evaporation process until all the solvent has been removed and a constant weight of the dried solid is achieved.

  • Data Analysis:

    • Accurately weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial.

    • Determine the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

      Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Collect Supernatant C->D E Filter with Syringe Filter D->E F Dispense Known Volume into Pre-weighed Vial E->F G Evaporate Solvent F->G H Weigh Dried Solute G->H I Calculate Solubility (g/L) H->I

Caption: Workflow for the Isothermal Saturation Method to determine quantitative solubility.

Conclusion

References

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • Ahmadi, S., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • Dal Poggetto, G., et al. (2024). A novel machine-learning approach to predict drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. [Link]

  • PubChem. (n.d.). 1-Indanone. [Link]

  • Wikipedia. (n.d.). 1-Indanone. [Link]

  • Science Notes. (2021). Solubility Rules Chart and Memorization Tips. [Link]

  • PubChem. (n.d.). 4-tert-Butyltoluene. [Link]

  • PubChem. (n.d.). 1-Indanone, 3-phenyl-. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1). [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Course Hero. (2024). Solubility test for Organic Compounds. [Link]

  • Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scent.vn. (n.d.). 4-tert-Butyltoluene CAS# 98-51-1. [Link]

  • ChemTalk. (2021). Solubility Rules & Chart. [Link]

Sources

Foundational

spectroscopic data of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Spectroscopic Profile of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. As a specialized derivative of the indanone family, this compound holds potential interest for researchers in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds to provide a robust predictive analysis. Detailed experimental protocols for acquiring this data are also provided to ensure accuracy and reproducibility in a laboratory setting.

Introduction and Molecular Structure

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic ketone. The indanone core is a prevalent scaffold in numerous biologically active molecules, and the introduction of a bulky tert-butyl group on the aromatic ring is expected to significantly influence its physicochemical properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor.

Molecular Properties:

PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Canonical SMILES CC(C)(C)C1=CC=C2C(=C1)C(=O)CC2
Physical Form Expected to be a solid at room temperature

Below is a diagram of the molecular structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one with atom numbering for reference in the NMR data interpretation.

Fig. 1: Molecular Structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one cluster_0 C1 C1(=O) C2 C2 C1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 CtBu C(tBu) C4->CtBu C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->C1 C7a->C3a CH3_1 CH3 CtBu->CH3_1 CH3_2 CH3 CtBu->CH3_2 CH3_3 CH3 CtBu->CH3_3

Caption: Molecular structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. These predictions are based on established spectroscopic principles and data from analogous compounds, such as 4-methyl-1-indanone[1].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 (2H) ~ 2.7Triplet (t)~ 6.0Protons on the carbon adjacent to the carbonyl group are deshielded. They are split by the two protons on C-3.
H-3 (2H) ~ 3.1Triplet (t)~ 6.0Benzylic protons deshielded by the aromatic ring. They are split by the two protons on C-2.
H-5 (1H) ~ 7.4Doublet (d)~ 7.8Aromatic proton ortho to the tert-butyl group.
H-6 (1H) ~ 7.6Doublet of doublets (dd)~ 7.8, ~ 1.5Aromatic proton meta to the tert-butyl group and ortho to the fused ring junction.
H-7 (1H) ~ 7.8Doublet (d)~ 7.8Aromatic proton ortho to the carbonyl group, expected to be the most deshielded aromatic proton.
4-tBu (9H) ~ 1.4Singlet (s)-Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C-1) ~ 207Characteristic chemical shift for a ketone carbonyl carbon.
C-2 ~ 36Aliphatic carbon adjacent to a carbonyl group.
C-3 ~ 26Aliphatic benzylic carbon.
C-4 ~ 150Aromatic carbon attached to the bulky tert-butyl group.
C-5 ~ 125Aromatic CH.
C-6 ~ 128Aromatic CH.
C-7 ~ 124Aromatic CH.
C-3a ~ 135Quaternary aromatic carbon at the ring junction.
C-7a ~ 155Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl group.
C(CH₃)₃ ~ 35Quaternary carbon of the tert-butyl group.
C(CH₃)₃ ~ 31Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3050 MediumAromatic C-H stretch
~ 2960 StrongAliphatic C-H stretch (from tert-butyl and methylene groups)
~ 1710 StrongC=O stretch (aromatic ketone)
~ 1600, 1480 Medium-StrongAromatic C=C stretches
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data (Electron Ionization - EI):

m/zPredicted IdentityRationale
188 [M]⁺Molecular ion peak.
173 [M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety, a common fragmentation pathway for tert-butyl substituted compounds.
131 [M - C₄H₉]⁺Loss of the tert-butyl group.
103 [C₈H₇]⁺Further fragmentation of the indanone core.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fig. 2: NMR Sample Preparation and Acquisition Workflow A Sample Preparation B Dissolve 10-20 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add TMS as internal standard B->C D Transfer to a 5 mm NMR tube C->D E Instrumentation Setup F Use a high-resolution NMR spectrometer (≥300 MHz) E->F G Tune and shim the spectrometer F->G H ¹H NMR Acquisition J ¹³C NMR Acquisition I Acquire 1D proton spectrum H->I L Data Processing K Acquire proton-decoupled ¹³C spectrum J->K M Apply Fourier transform, phase correction, and baseline correction L->M N Calibrate chemical shifts to TMS (¹H) or solvent peak (¹³C) M->N O Integrate signals (¹H) and pick peaks N->O

Caption: NMR Sample Preparation and Acquisition Workflow.

  • Sample Preparation: Dissolve approximately 10-20 mg of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[2].

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with typical parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal for ¹H NMR and the solvent signal as a secondary reference for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Fig. 3: ATR-FTIR Spectroscopy Workflow A Instrument Preparation B Ensure the ATR crystal is clean A->B C Acquire a background spectrum B->C D Sample Application E Place a small amount of solid sample on the ATR crystal D->E F Apply pressure to ensure good contact E->F G Spectrum Acquisition H Acquire the sample spectrum (4000-400 cm⁻¹, 16-32 scans) G->H I Data Processing J The instrument software automatically generates the final transmittance or absorbance spectrum I->J

Caption: ATR-FTIR Spectroscopy Workflow.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one powder directly onto the ATR crystal.

  • Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Fig. 4: GC-MS Analysis Workflow A Sample Preparation B Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate) A->B C GC-MS System Setup D Equip with a suitable capillary column (e.g., DB-5) C->D E Set temperature program (e.g., 50°C to 250°C at 10°C/min) D->E F Set EI source to 70 eV E->F G Sample Injection H Inject a small volume (e.g., 1 µL) into the GC G->H I Data Acquisition and Analysis J Monitor the total ion chromatogram (TIC) I->J K Identify the peak corresponding to the target compound J->K L Analyze the mass spectrum of the identified peak K->L

Caption: GC-MS Analysis Workflow.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is recommended.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5). A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute. Use helium as the carrier gas.

  • MS Conditions: Set the ionization mode to EI at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive spectroscopic profile of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, a compound of interest in synthetic and medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this molecule. The synthesis and experimental verification of these spectroscopic features will be a valuable contribution to the chemical literature.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Intramolecular Cyclization Protocol for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 1-indanone scaffold is a privileged phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of acetylcholinesterase inhibitors, monoamine oxidase inhibitors, and selective β2​ -adrenergic agonists. While unsubstituted or 5-/6-substituted indanones are easily accessible, the synthesis of 4-substituted indanones —such as 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one—presents a unique regiochemical challenge.

The Regioselectivity Problem: Direct intermolecular Friedel-Crafts alkylation or acylation of tert-butylbenzene predominantly yields the 5- and 6-substituted isomers. This is due to the strong para-directing effect and the immense steric bulk of the tert-butyl group, which heavily disfavors ortho-substitution.

The Causality of the Synthetic Route: To bypass this regiochemical barrier, this protocol employs a strictly controlled, three-step "bottom-up" approach starting from 2-tert-butylbenzaldehyde. By pre-installing the three-carbon chain ortho to the tert-butyl group via a Doebner-Knoevenagel condensation [1], and subsequently reducing it, we create 3-(2-tert-butylphenyl)propanoic acid. When subjected to intramolecular Friedel-Crafts acylation [2], the cyclization is geometrically forced to occur at the position meta to the tert-butyl group. This intramolecular tethering entirely overrides the intermolecular steric penalties, exclusively yielding the desired 4-(tert-butyl)-1-indanone.

Retrosynthetic Workflow & Experimental Design

The synthesis is divided into three highly reliable, self-validating stages:

  • C-C Bond Formation: Doebner modification of the Knoevenagel condensation.

  • Chemoselective Reduction: Catalytic hydrogenation of the α,β -unsaturated acid.

  • Ring Closure: Acid chloride generation followed by Lewis acid-mediated intramolecular electrophilic aromatic substitution.

Workflow A 2-tert-Butylbenzaldehyde + Malonic Acid B (E)-3-(2-tert-Butylphenyl) acrylic acid A->B Pyridine, Piperidine 90°C (Doebner) C 3-(2-tert-Butylphenyl) propanoic acid B->C H2, Pd/C MeOH, RT D 4-(tert-Butyl)-2,3-dihydro -1H-inden-1-one C->D 1. SOCl2, DMF 2. AlCl3, DCM

Figure 1: Three-step synthetic workflow for 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-3-(2-tert-Butylphenyl)acrylic acid

Mechanistic Insight: Pyridine acts as both the solvent and the base required for the subsequent decarboxylation. The addition of catalytic piperidine is a mechanistic necessity; it condenses with the aldehyde to form a highly electrophilic iminium ion, which accelerates the nucleophilic attack of the malonate enolate [1].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 2-tert-butylbenzaldehyde (10.0 g, 61.6 mmol) and malonic acid (7.7 g, 74.0 mmol, 1.2 eq).

  • Solvent & Catalyst: Add anhydrous pyridine (40 mL) followed by piperidine (0.6 mL, 0.1 eq).

  • Reaction: Heat the mixture to 90 °C in an oil bath. Effervescence (CO₂ evolution) will be observed. Maintain heating for 4 hours until gas evolution ceases.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 2M HCl to precipitate the product.

  • Isolation: Filter the white precipitate under vacuum, wash with cold water (3 × 50 mL), and dry under high vacuum to afford the acrylic acid derivative.

Step 2: Synthesis of 3-(2-tert-Butylphenyl)propanoic acid

Mechanistic Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere chemoselectively reduces the conjugated alkene without causing hydrogenolysis of the aromatic ring or reduction of the carboxylic acid.

  • Setup: In a 250 mL thick-walled hydrogenation flask, dissolve the (E)-3-(2-tert-butylphenyl)acrylic acid (10.0 g) in HPLC-grade methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a gentle stream of nitrogen to prevent autoignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the saturated propanoic acid as a crystalline solid.

Step 3: Intramolecular Friedel-Crafts Acylation (Ring Closure)

Mechanistic Insight: Thionyl chloride (SOCl₂) alone is sluggish. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, which rapidly converts the acid to the acyl chloride. Subsequent addition of AlCl₃ strips the chloride to form a highly electrophilic, resonance-stabilized acylium ion, driving the formation of the 5-membered ring [3].

  • Acid Chloride Formation: In an oven-dried 250 mL flask under argon, dissolve 3-(2-tert-butylphenyl)propanoic acid (8.0 g, 38.8 mmol) in anhydrous dichloromethane (DCM, 80 mL).

  • Activation: Add thionyl chloride (4.2 mL, 58.2 mmol, 1.5 eq) and 3 drops of anhydrous DMF. Stir at room temperature for 2 hours.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure. Redissolve the resulting crude acyl chloride in fresh anhydrous DCM (80 mL) and cool to 0 °C in an ice bath.

  • Cyclization: Portion-wise, add anhydrous Aluminum Chloride (AlCl₃, 7.7 g, 58.2 mmol, 1.5 eq). The solution will turn deep red/brown, indicating the formation of the acylium-arene Wheland intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Carefully pour the mixture over crushed ice and 1M HCl (100 mL) to dissolve aluminum salts and prevent emulsion formation. Extract with DCM (3 × 50 mL). Wash the combined organics with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1) to yield 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one.

In-Process Validation (Self-Validating System)

To ensure trustworthiness and prevent the propagation of failed intermediates, verify each step using the following analytical checkpoints:

  • Step 1 Validation: ¹H NMR (CDCl₃) must show two distinct doublets at ~6.3 ppm and ~7.9 ppm with a coupling constant ( J≈16 Hz), confirming the trans-(E) alkene geometry.

  • Step 2 Validation: The alkene doublets must completely disappear. The ¹H NMR will now show two integrating aliphatic multiplets at ~2.6 ppm and ~3.0 ppm, corresponding to the newly formed -CH₂-CH₂- tether.

  • Step 3 Validation: IR Spectroscopy must reveal a strong, sharp C=O stretching frequency at ~1710 cm⁻¹ , characteristic of a conjugated 5-membered cyclic ketone.

Quantitative Data & Yield Optimization

The efficiency of the final cyclization step is highly dependent on the choice of Lewis acid. Table 1 summarizes the optimization data for the intramolecular Friedel-Crafts acylation of 3-(2-tert-butylphenyl)propanoic acid.

Table 1: Optimization of Intramolecular Friedel-Crafts Acylation

EntryLewis/Brønsted AcidSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1 AlCl₃ (1.5 eq) DCM 0 to 25 4 88 Optimal conditions; rapid, quantitative acylium ion generation.
2FeCl₃ (1.5 eq)DCM251265Milder Lewis acid; incomplete conversion due to steric hindrance.
3BF₃·OEt₂ (2.0 eq)DCM401640Poor activation of the intermediate acyl chloride.
4CF₃SO₃H (TfOH)Neat60275Direct cyclization from the carboxylic acid; minor side reactions observed.
5Sc(OTf)₃ (0.1 eq)CH₃NO₂802455Catalytic approach; sluggish due to steric shielding of the ortho-tert-butyl group.

Mechanistic Pathway Visualization

Mechanism A 3-(2-tert-Butylphenyl) propanoic acid B Acyl Chloride Intermediate A->B SOCl2, cat. DMF -SO2, -HCl C Acylium Ion (Electrophile) B->C AlCl3 -[AlCl4]- D Wheland Intermediate (Sigma Complex) C->D Intramolecular Electrophilic Attack E 4-(tert-Butyl)-1-indanone (Product) D->E Deprotonation Rearomatization

Figure 2: Mechanistic pathway of the intramolecular Friedel-Crafts acylation.

References

  • Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link][1]

Sources

Application

Large-Scale Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: An Application Note and Protocol

Introduction 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. Its substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. Its substituted indanone core makes it a versatile building block for constructing more complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable Friedel-Crafts acylation approach. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and chemical manufacturing, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially viable route to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic carbon-carbon bond-forming reaction utilizes a Lewis acid catalyst to promote the cyclization of an acyl chloride onto an aromatic ring.[1][2] The overall synthetic scheme is depicted below.

Synthesis_Scheme cluster_catalyst tert-Butylbenzene tert-Butylbenzene Intermediate 3-(4-tert-butylphenyl)propanoyl chloride tert-Butylbenzene->Intermediate Friedel-Crafts Acylation (Step 1) Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Intermediate Product 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Intermediate->Product Intramolecular Friedel-Crafts Acylation (Step 2) Catalyst AlCl₃

Caption: Synthetic pathway for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

This two-step, one-pot synthesis involves the initial Friedel-Crafts acylation of tert-butylbenzene with acryloyl chloride to form an intermediate, 3-(4-tert-butylphenyl)propanoyl chloride. This is followed by an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield the desired indanone product.[3]

Detailed Protocol: Large-Scale Synthesis

This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
tert-Butylbenzene134.22(Specify amount)(Calculate)Anhydrous
Acryloyl chloride90.51(Specify amount)(Calculate)Freshly distilled
Aluminum chloride (AlCl₃)133.34(Specify amount)(Calculate)Anhydrous, finely powdered
Dichloromethane (DCM)84.93(Specify volume)-Anhydrous
Hydrochloric acid (HCl)36.46(Specify volume & conc.)-For quenching
Sodium bicarbonate (NaHCO₃)84.01(As needed)-Saturated solution
Brine-(As needed)-Saturated NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)142.04(As needed)-For drying
Experimental Workflow

Experimental_Workflow A 1. Reactor Setup & Inert Atmosphere B 2. Reagent Charging A->B Charge tert-Butylbenzene, DCM, and AlCl₃ C 3. Controlled Addition of Acryloyl Chloride B->C Maintain low temperature D 4. Reaction Monitoring (TLC/GC) C->D Stir at room temperature E 5. Reaction Quenching D->E Upon completion F 6. Work-up & Extraction E->F Slowly add to ice/HCl G 7. Purification (Distillation/Crystallization) F->G Separate, wash, and dry organic layer H 8. Product Characterization G->H Obtain pure product

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire apparatus is dry and purged with an inert gas like nitrogen or argon.

  • Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a solution of tert-butylbenzene and acryloyl chloride in anhydrous dichloromethane.

  • Controlled Addition: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane dropwise, maintaining the internal temperature between 0-5 °C. The addition rate should be controlled to prevent a rapid exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex and quench the reaction.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one as a solid.[8]

Safety Considerations

  • Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it in a dry environment and avoid inhalation of dust.[9]

  • Acryloyl chloride is a corrosive, lachrymatory, and flammable liquid. Handle with extreme care in a well-ventilated fume hood.

  • The reaction is exothermic , especially during the addition of the acyl chloride and the quenching step. Proper temperature control is crucial.

  • Hydrogen chloride gas is evolved during the reaction and quenching. Ensure adequate ventilation and consider using a gas trap.[9]

  • Always wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Melting Point: To assess the purity of the crystalline product.

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time or slightly increase the reaction temperature. Ensure anhydrous conditions.
Poor quenching/work-upEnsure complete hydrolysis of the aluminum complex during quenching. Perform multiple extractions.
Formation of IsomersNon-optimal reaction conditionsFriedel-Crafts reactions can sometimes yield isomeric products. Careful control of temperature and addition rates can improve regioselectivity.[10]
Dark-colored ProductImpurities or side reactionsPurify the product thoroughly using the recommended methods. Consider using activated carbon during recrystallization to remove colored impurities.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one via a Friedel-Crafts acylation reaction. By following the outlined procedures and adhering to the safety precautions, researchers and chemists can reliably produce this valuable intermediate on a large scale for various applications in organic synthesis and drug discovery.

References

  • Synthesis of 4-tert-butyl-1,1-dimethylindan and 7-tert-butyl-3,3-dimethyl-1-indanone and a comparison of isomers. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, March 3).
  • Application Notes: 2-tert-Butylbenzoyl Chloride in Friedel-Crafts Acylation for Drug Discovery - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 13).
  • Friedel-Crafts Alkylation and Acylation of Benzene. (2020, May 30). Chemistry LibreTexts.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.
  • Friedel-Crafts acylation of benzene. (n.d.).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
  • Application Notes: 4-Methyl-1-indanone as a Versatile Building Block in Organic Synthesis - Benchchem. (n.d.).
  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022, June 1). ResearchGate.
  • Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. a. (n.d.). ResearchGate.

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Complex Molecule Synthesis

Abstract 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a pivotal intermediate in modern organic synthesis, valued for its unique structural features that guide the stereoselective construction of complex molecular archite...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a pivotal intermediate in modern organic synthesis, valued for its unique structural features that guide the stereoselective construction of complex molecular architectures. The sterically demanding tert-butyl group provides a powerful tool for directing reactivity and imparting specific physicochemical properties to target molecules.[1][2] This guide provides an in-depth exploration of the synthesis of this indanone derivative and its critical application as a precursor in the multi-step synthesis of pharmacologically significant compounds, most notably the growth hormone secretagogue, MK-677 (Ibutamoren).[3][4][5] Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are presented to equip researchers in pharmaceutical development and synthetic chemistry with a comprehensive understanding of its synthetic utility.

Introduction: The Significance of the Indenone Core

The 2,3-dihydro-1H-inden-1-one (or 1-indanone) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[6][7] The introduction of a tert-butyl group at the 4-position of this scaffold serves several strategic purposes:

  • Steric Influence: The bulky tert-butyl group can direct the approach of reagents in subsequent reactions, influencing regioselectivity and stereoselectivity.[8]

  • Modulation of Electronic Properties: As an electron-donating group, it can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

  • Pharmacokinetic Impact: The lipophilic nature of the tert-butyl group can enhance membrane permeability and modulate the metabolic stability of the final active pharmaceutical ingredient (API).

This combination of features makes 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one a highly sought-after starting material for constructing complex molecules where precise control over the molecular framework is essential.

Table 1: Physicochemical Properties of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
PropertyValue
IUPAC Name 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Appearance Off-white to yellow solid
CAS Number 7323-93-5

Synthesis Protocol: From Commodity Chemicals to Key Intermediate

The most common and scalable synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involves a two-stage process: an initial intermolecular Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation (cyclization).[9][10] This tandem approach efficiently constructs the bicyclic indanone system from simple aromatic precursors.

Mechanistic Rationale

The reaction proceeds via two classical electrophilic aromatic substitution (EAS) mechanisms:

  • Intermolecular Acylation: Acryloyl chloride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[9] This electrophile is then attacked by the electron-rich π-system of tert-butylbenzene. The tert-butyl group directs the acylation primarily to the para position due to its steric bulk, minimizing ortho substitution.

  • Intramolecular Alkylation: The resulting 3-(4-tert-butylphenyl)propanoyl chloride intermediate possesses a terminal electrophilic center. In the presence of a strong acid (often the same Lewis acid or a Brønsted acid like polyphosphoric acid), the aromatic ring performs a nucleophilic attack on the activated carbonyl group (or a derived carbocation), closing the five-membered ring to yield the indanone product.[11][12]

Diagram 1: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Intermediates A tert-Butylbenzene R1 Step 1: Friedel-Crafts Acylation (Intermolecular) A->R1 DCM, 0°C to RT B Acryloyl Chloride B->R1 DCM, 0°C to RT C Aluminum Chloride (AlCl₃) C->R1 DCM, 0°C to RT I1 3-(4-tert-butylphenyl)propanoic acid (After Hydrolysis) R1->I1 Aqueous Workup (HCl) R2 Step 2: Intramolecular Cyclization (Intramolecular Friedel-Crafts) FP 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one R2->FP I1->R2 PPA or AlCl₃, Heat

Caption: Tandem Friedel-Crafts reaction pathway for indenone synthesis.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

  • Ice-water bath

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

  • tert-Butylbenzene (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: Charge the three-neck flask with anhydrous AlCl₃ (2.5 eq) and anhydrous DCM under a nitrogen atmosphere. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Reactants: In a separate flask, prepare a solution of tert-butylbenzene (1.0 eq) and acryloyl chloride (1.1 eq) in anhydrous DCM.

  • Friedel-Crafts Acylation: Add the solution from step 2 dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the acylium ion-AlCl₃ complex is highly exothermic.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Intramolecular Cyclization: Once the initial acylation is complete (as indicated by TLC), gently heat the reaction mixture to 40-50 °C (refluxing DCM) for 3-5 hours to drive the intramolecular cyclization.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over a stirred mixture of crushed ice and 2M HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.[8]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a dark oil or solid. It can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one as a solid.

Application in the Synthesis of MK-677 (Ibutamoren)

A prominent application of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is its use as the foundational building block for the synthesis of MK-677 (Ibutamoren), a potent, orally active growth hormone secretagogue.[3][4][13] The indenone provides the core structure onto which the characteristic spiro-piperidine moiety is constructed.

Synthetic Strategy Overview

The conversion of the indenone to the spiro-indoline core of MK-677 typically involves a Fischer indole synthesis strategy.[3][4] The key transformation is the reaction of the indanone carbonyl group with a suitably substituted hydrazine to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to form the indole ring system.

Diagram 2: Pathway to the Spiro-Indoline Core

Indenone 4-(tert-Butyl)-2,3-dihydro- 1H-inden-1-one Reaction Fischer Indole Synthesis Indenone->Reaction Hydrazine 1'-Methylsulfonyl-4-hydrazinyl- spiro[indole-3,4'-piperidine] (or precursor) Hydrazine->Reaction Hydrazone Hydrazone Intermediate Reaction->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization & Rearrangement Hydrazone->Cyclization [3,3]-Sigmatropic Shift SpiroCore Spiro[indene-1,3'-indoline] Core Cyclization->SpiroCore Reduction Reduction Step (e.g., NaBH₃CN) SpiroCore->Reduction FinalCore Reduced Spiro-Indoline Backbone of MK-677 Reduction->FinalCore

Sources

Application

Application Note: 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one as a Privileged Scaffold in Medicinal Chemistry and Asymmetric Synthesis

Executive Summary The indanone pharmacophore is a cornerstone of modern neurotherapeutics and asymmetric organocatalysis. Specifically, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (4-tert-butyl-1-indanone) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone pharmacophore is a cornerstone of modern neurotherapeutics and asymmetric organocatalysis. Specifically, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (4-tert-butyl-1-indanone) has emerged as a highly specialized building block. The strategic placement of the bulky, lipophilic tert-butyl group at the C4 position of the aromatic ring fundamentally alters the molecule's steric environment and pharmacokinetic profile. This Application Note details the mechanistic rationale behind utilizing this specific scaffold, explores its primary applications in drug discovery, and provides self-validating experimental protocols for its functionalization.

Mechanistic Rationale: The Causality of the C4 tert-Butyl Substitution

In drug design, the transition from a standard indanone core to a 4-tert-butyl substituted analog is driven by three distinct physicochemical advantages:

  • Metabolic Shielding (CYP450 Resistance): The C4 and C5 positions of the indane ring are primary sites for cytochrome P450-mediated aromatic hydroxylation. The massive steric bulk of the tert-butyl group at C4 effectively blocks enzymatic access, significantly prolonging the in vivo half-life of derived therapeutics[1].

  • Enhanced Lipophilic Pocket Engagement: In neurotherapeutics targeting Acetylcholinesterase (AChE), the indanone moiety binds to the Peripheral Anionic Site (PAS) via π−π stacking (specifically with Trp286). The 4-tert-butyl group increases the overall LogP, allowing the scaffold to deeply anchor into adjacent hydrophobic sub-pockets, thereby increasing binding affinity[2].

  • Stereocontrol in Asymmetric Catalysis: During α -alkylation at the C2 position, the C4 tert-butyl group exerts a long-range steric effect. When paired with a chiral phase-transfer catalyst (PTC), it restricts the conformational flexibility of the enolate, effectively shielding one face of the molecule and driving enantiomeric excess (ee) to >95%[3].

Key Applications in Drug Development

Multitargeting Anti-Alzheimer’s Agents

Inspired by the blockbuster drug donepezil, researchers utilize substituted indanones to design dual-binding AChE inhibitors. Arylidene indanones synthesized from 4-tert-butyl-1-indanone exhibit nanomolar potency. The conjugated system interacts with the PAS, while the tert-butyl group provides neuroprotective antioxidant properties and prevents β -amyloid (A β1−42​ ) aggregation[4].

Monoamine Reuptake Inhibitors (Psychostimulant Therapies)

Indanamines (e.g., indatraline) are potent, non-selective monoamine transporter inhibitors. Derivatives synthesized from 4-tert-butyl-1-indanone act as slow-onset, long-duration dopamine reuptake blockers. This specific kinetic profile—delayed peak effect combined with extended duration—blunts the euphoric "rush" associated with psychostimulants, making these derivatives prime candidates for cocaine addiction maintenance therapy[1].

Asymmetric Phase-Transfer Catalysis (PTC)

The construction of all-carbon quaternary stereocenters is a persistent challenge in organic synthesis. 4-tert-Butyl-1-indanone derivatives are benchmark substrates for enantioselective α -alkylation using Cinchona alkaloid-derived catalysts and mild inorganic bases like Cesium Carbonate ( Cs2​CO3​ )[5]. The Cs2​CO3​ facilitates enolate formation without hydrolyzing sensitive functional groups, while the chiral cation dictates facial selectivity[3].

Quantitative Data Summary

The following table summarizes the comparative advantages of the 4-tert-butyl substitution against the unsubstituted indanone core across key medicinal chemistry parameters.

Property / ParameterStandard 1-Indanone Core4-(tert-Butyl)-1-indanoneMechanistic Impact
Metabolic Half-Life Low (Rapid C4/C5 oxidation)High (Sterically blocked)Prolonged in vivo efficacy; reduced dosing frequency.
AChE PAS Affinity (IC 50​ ) Baseline ( 1-5 μ M)Enhanced ( 0.1-0.8 μ M)tert-Butyl fills the hydrophobic sub-pocket near Trp286.
Asymmetric α -Alkylation Moderate ee (70-85%)Excellent ee (>95%)Enhanced facial shielding during chiral ion-pairing.
Lipophilicity (LogP) 1.8 3.5Improved Blood-Brain Barrier (BBB) penetration for CNS drugs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in quality control checkpoints to verify reaction success before proceeding.

Protocol A: Enantioselective α -Alkylation via Phase-Transfer Catalysis

Objective: Construct a chiral quaternary stereocenter at the C2 position of 4-tert-butyl-1-indanone.

  • Enolate Formation: Dissolve 4-tert-butyl-1-indanone carboxylate (1.0 eq) and a Cinchona alkaloid-derived PTC (0.05 eq) in anhydrous toluene. Cool the mixture to 0 °C. Causality: Low temperatures enhance the rigid π−π interaction between the catalyst cation and the substrate anion, maximizing enantioselectivity.

  • Base Addition: Add 50% aqueous Cs2​CO3​ (1.5 eq) dropwise. Causality: Cs2​CO3​ is a mild base with a large cationic radius that readily solvates, promoting tight ion-pairing without causing ester hydrolysis[5].

  • Alkylation: Slowly add the electrophile (e.g., an alkyl halide or aziridine, 1.2 eq). Stir vigorously (1000 rpm) to ensure maximum interfacial contact between the aqueous and organic phases.

  • Validation Checkpoint 1 (Conversion): After 24 hours, analyze via TLC or LC-MS. The disappearance of the starting material validates successful enolate trapping.

  • Workup & Validation Checkpoint 2 (Stereocontrol): Quench with water, extract with EtOAc, and purify via flash chromatography. Submit the purified product to Chiral HPLC . Self-Validation: An enantiomeric excess (ee) of >90% validates the integrity of the chiral catalyst and the maintenance of the strict thermal environment. An ee <80% indicates catalyst degradation or insufficient cooling.

Protocol B: Reductive Amination to 4-(tert-Butyl)-1-indanamine

Objective: Synthesize the monoamine reuptake inhibitor pharmacophore.

  • Imine Formation: Combine 4-tert-butyl-1-indanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (Intermediate): Perform an IR scan of the crude mixture. The disappearance of the sharp ketone C=O stretch ( 1710 cm −1 ) and the appearance of a C=N stretch ( 1650 cm −1 ) validates complete imine formation. Do not proceed to reduction until this shift is confirmed.

  • Selective Reduction: Adjust the pH to 5-6 using glacial acetic acid. Add Sodium Cyanoborohydride ( NaBH3​CN ) (1.5 eq) in portions. Causality: NaBH3​CN is utilized over NaBH4​ because it selectively reduces imines in slightly acidic conditions without reducing any unreacted ketone back to an alcohol.

  • Workup & Validation Checkpoint 2 (Product): Quench with 1M NaOH to neutralize the acid and free-base the amine. Extract with dichloromethane. Analyze via LC-MS; the presence of the [M+H] + peak corresponding to the primary amine validates the successful reductive amination.

Workflow Visualization

The following diagram maps the divergent synthetic pathways of 4-tert-butyl-1-indanone and their respective therapeutic endpoints.

G cluster_0 Asymmetric Synthesis cluster_1 Neurotherapeutics cluster_2 Psychostimulant Therapies Start 4-(tert-Butyl)-1-indanone PTC Phase-Transfer Catalysis (Cs2CO3, Cinchona) Start->PTC Alkyl Halides Aldol Aldol Condensation (Arylidene Formation) Start->Aldol Benzaldehydes RedAm Reductive Amination (Indanamine Synthesis) Start->RedAm NH3 / NaBH3CN Quat Chiral Quaternary Center PTC->Quat >95% ee AChE AChE PAS Binding (Donepezil Analogs) Aldol->AChE pi-pi Stacking MAT Monoamine Reuptake Inhibitor (Indatraline) RedAm->MAT Slow-Onset Blockade

Synthetic pathways and therapeutic applications of 4-(tert-butyl)-1-indanone.

References

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. 4

  • Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. 2

  • Slow-Onset, Long-Duration 3-(3',4'-Dichlorophenyl)-1-indanamine Monoamine Reuptake Blockers as Potential Medications To Treat Cocaine Abuse. Journal of Medicinal Chemistry. 1

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. 3

  • Cesium carbonate as a mediated inorganic base in some organic transformations. Academia.edu. 5

Sources

Method

Application Notes and Protocols: 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Asymmetric Catalysis

Executive Summary & Chemical Rationale In the realm of asymmetric catalysis and drug development, the construction of quaternary stereocenters remains a formidable challenge due to steric hindrance and the potential for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the realm of asymmetric catalysis and drug development, the construction of quaternary stereocenters remains a formidable challenge due to steric hindrance and the potential for racemic background reactions. 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butylindanone) has emerged as a highly privileged structural motif. When converted to its β-ketoester derivative—tert-butylindanone carboxylate —it serves as an exceptional pronucleophile in asymmetric Phase-Transfer Catalysis (PTC).

The strategic placement of the bulky tert-butyl group on the indanone ring is not arbitrary; it provides critical steric shielding that locks the conformation of the intermediate enolate. This rigid geometry, when paired with a highly engineered chiral phase-transfer catalyst (such as 1-adamantoyl-derivatized cinchona alkaloids), forces incoming electrophiles to approach exclusively from one enantio-face. This guide details two field-proven protocols utilizing this scaffold: Asymmetric Alkylation with Aziridines and Enantioselective Direct Fluorination .

Mechanistic Insights: The Causality of Reaction Design

To achieve high enantiomeric excess (ee) with tert-butylindanone carboxylate, the reaction environment must precisely control ion pairing.

  • The Role of the Base (Cs₂CO₃): Unlike NaOH or KOH, which form tight, hard ion pairs, aqueous Cesium Carbonate (Cs₂CO₃) acts as a "soft" base. The large ionic radius of the cesium cation facilitates the formation of a loose enolate ion pair. This allows the bulky chiral quaternary ammonium catalyst to easily undergo cation exchange, forming the critical [Chiral Catalyst]⁺ [Enolate]⁻ complex at the biphasic interface ().

  • The Catalyst Architecture: Native cinchona alkaloids often fail to provide sufficient facial discrimination for bulky indanone derivatives. By esterifying the C9-hydroxyl group with a 1-adamantoyl group , researchers create a deep, highly lipophilic chiral pocket. This structural modification prevents the electrophile from approaching the enolate from the unshielded face ().

  • Temperature Control: Operating at 0 °C to -20 °C is not merely for stability; it exponentially decreases the rate of the uncatalyzed background reaction (which yields racemic products) while tightening the transition state of the chiral ion pair, thereby maximizing enantioselectivity.

PTC_Mechanism Substrate tert-Butylindanone Carboxylate Enolate Cesium Enolate Intermediate Substrate->Enolate Base Base Aqueous Cs2CO3 (Deprotonation) Base->Enolate IonPair Chiral Ion Pair [Enolate]*[PTC]+ Enolate->IonPair Cation Exchange PTC Adamantoyl-Cinchona PTC (Chiral Cation) PTC->IonPair Product Enantioenriched Quaternary Product IonPair->Product Face-Selective Attack Electrophile Electrophile (Aziridine or NFSI) Electrophile->Product

Caption: Mechanistic pathway of phase-transfer catalyzed asymmetric functionalization.

Protocol 1: Asymmetric Alkylation with Aziridine Electrophiles

This protocol describes the ring-opening alkylation of tert-butylindanone carboxylate using an N-sulfonyl aziridine to construct a complex C-C bond with a quaternary stereocenter.

Quantitative Data & Optimization

The choice of catalyst and temperature dictates the success of the reaction. The data below demonstrates the necessity of the adamantoyl-modified catalyst and sub-ambient temperatures.

Table 1: Optimization of Asymmetric Alkylation Conditions

Catalyst Type Base (50% aq.) Temp (°C) Conversion (%) Enantiomeric Excess (ee %)
Mesityl-Cinchona Cs₂CO₃ 0 100 24
Allyl-Cinchona Cs₂CO₃ 0 100 51
1-Adamantoyl-Cinchona Cs₂CO₃ 0 100 94

| 1-Adamantoyl-Cinchona | Cs₂CO₃ | -20 | 100 | 95 |

Data adapted from.

Step-by-Step Methodology

Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure the chiral ion pair is not disrupted by aqueous saturation.

  • Preparation of the Organic Phase: In an oven-dried Schlenk tube under an argon atmosphere, dissolve tert-butylindanone carboxylate (0.1 mmol) and the 1-adamantoyl-derivatized cinchona alkaloid PTC (10 mol%) in a solvent mixture of Toluene/CHCl₃ (3:1 v/v, 2.0 mL).

    • Causality: Toluene maintains the biphasic boundary, while CHCl₃ ensures complete dissolution of the bulky catalyst.

  • Electrophile Addition: Add the o-(trifluoromethyl)benzenesulfonyl-substituted aziridine (0.15 mmol) to the organic phase. Stir for 5 minutes to ensure homogeneity.

  • Thermal Equilibration: Cool the reaction vessel to 0 °C (or -20 °C for maximum ee) using a cryocooler. Allow 15 minutes for thermal equilibration.

  • Initiation via Base: Dropwise, add 50% aqueous Cs₂CO₃ (1.5 equivalents).

    • Causality: The high concentration of the aqueous base prevents the organic phase from dissolving into the water layer, forcing the reaction to occur strictly at the interface.

  • Biphasic Stirring: Stir the biphasic mixture vigorously (1000 rpm) for 48 hours.

    • IPC: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active indanone carboxylate spot indicates complete conversion.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product via flash column chromatography on silica gel. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Protocol 2: Enantioselective Direct Fluorination

The introduction of a fluorine atom at a quaternary stereocenter is highly sought after in medicinal chemistry to improve metabolic stability. This protocol utilizes N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source ().

Quantitative Data

Table 2: Enantioselective Fluorination Results

Substrate Electrophile Catalyst Yield (%) ee (%)

| tert-Butylindanone carboxylate | NFSI (1.2 equiv) | 1-Adamantoyl Cinchona PTC | >90 | 84–94 |

Data adapted from .

Step-by-Step Methodology
  • Reagent Assembly: In a dry reaction vial, combine tert-butylindanone carboxylate (0.2 mmol), NFSI (0.24 mmol, 1.2 equiv), and the 1-adamantoyl cinchona PTC (10 mol%).

  • Solvation: Dissolve the mixture in 3.0 mL of an organic solvent (typically a mixture of fluorobenzene or toluene to stabilize the fluorinated transition state).

  • Cooling: Cool the mixture to -20 °C.

    • Causality: NFSI is a highly reactive electrophile. At room temperature, the background (uncatalyzed) fluorination outpaces the PTC-catalyzed reaction, leading to racemic mixtures.

  • Base Addition: Add solid K₂CO₃ or Cs₂CO₃ (1.2 equiv).

    • Note on Base: Solid bases can be used here instead of aqueous bases to prevent the hydrolysis of NFSI.

  • Reaction Progression: Stir vigorously for 12–24 hours.

    • IPC: Monitor by ¹⁹F NMR of a crude reaction aliquot. The appearance of a distinct singlet in the -150 to -160 ppm range confirms the formation of the α-fluoro-β-ketoester.

  • Workup: Filter the suspension through a short pad of Celite to remove the inorganic base salts, washing with dichloromethane. Concentrate the filtrate.

  • Validation: Purify via silica gel chromatography. Confirm the absolute stereochemistry and ee using Chiral HPLC and X-ray crystallography if applicable.

Workflow Step1 1. Substrate & Catalyst Prep Step2 2. Solvent Addition Step1->Step2 Step3 3. Base Addition (< 0 °C) Step2->Step3 Step4 4. Electrophile Addition Step3->Step4 Step5 5. Biphasic Stirring Step4->Step5 Step6 6. Quench & Extraction Step5->Step6 Step7 7. Chiral HPLC Validation Step6->Step7

Caption: Standard experimental workflow for biphasic asymmetric phase-transfer catalysis.

References

  • Rabie, R., et al. "Cesium carbonate as a mediated inorganic base in some organic transformations." Journal of the Iranian Chemical Society, 2019.[Link]

  • Luo, J.; Wu, W.; Xu, L.-W.; Meng, Y.; Lu, Y. "Enantioselective Direct Fluorination and Chlorination of cyclic β-Ketoesters Mediated by Phase-Transfer Catalysts." Tetrahedron Letters, 2013, 54, 2623–2626.[Link]

  • Zhu, C.-L.; et al. "Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions." Chemical Reviews, 2014, 114, 12, 5813–5871.[Link]

  • Shirakawa, S.; Maruoka, K. "Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles." Beilstein Journal of Organic Chemistry, 2017, 13, 1753–1769.[Link]

Application

Application Notes and Protocols: Derivatization of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one for Biological Screening

Introduction The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse and potent biological activities.[1][2] Deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse and potent biological activities.[1][2] Derivatives of indanone have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The core structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one presents multiple opportunities for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the potential discovery of novel therapeutic agents.

This guide provides a comprehensive framework for the derivatization of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one and the subsequent biological screening of the synthesized analogues. We will delve into detailed, field-proven protocols for key chemical transformations and outline standardized assays for evaluating the cytotoxic, anti-inflammatory, and antimicrobial potential of the resulting compound library.

Strategic Approaches to Derivatization

The 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one molecule offers three primary sites for chemical modification: the ketone group, the aromatic ring, and the aliphatic portion of the five-membered ring. Our strategy will focus on reactions that are robust, high-yielding, and amenable to the generation of a diverse chemical library.

Visualization of Derivatization Strategies

G Start 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Ketone Ketone Modification Start->Ketone Aromatic Aromatic Ring Functionalization Start->Aromatic Aliphatic Aliphatic Ring Modification Start->Aliphatic ReductiveAmination Reductive Amination Ketone->ReductiveAmination AldolCondensation Aldol Condensation Ketone->AldolCondensation SuzukiCoupling Suzuki-Miyaura Coupling Aromatic->SuzukiCoupling

Caption: Key derivatization pathways for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Part 1: Synthetic Protocols for Derivatization

Reductive Amination of the Ketone Moiety

Scientific Rationale: Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the ketone and an amine, followed by its reduction to the corresponding amine.[5] This strategy allows for the introduction of a wide variety of amine-containing substituents, which can significantly impact the biological activity of the parent molecule.

Protocol: Direct Reductive Amination using Sodium Borohydride

This protocol is adapted from established methods for the reductive amination of ketones.[4][6]

Materials:

  • 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (1.0 mmol) and the desired amine (1.2 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aldol Condensation at the α-Carbon

Scientific Rationale: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[7] It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give a conjugated enone.[8] This reaction allows for the introduction of a variety of substituted benzylidene groups at the 2-position of the indanone ring, a modification known to impart significant biological activity in related scaffolds.[1]

Protocol: Base-Catalyzed Aldol Condensation

This protocol is based on standard procedures for the aldol condensation of indanones with aromatic aldehydes.[9][10]

Materials:

  • 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

  • Aromatic aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL).

  • In a separate beaker, prepare a solution of NaOH (1.2 mmol) in water (2 mL).

  • Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. A precipitate may form as the product is generated.

  • If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL) and then with water until the filtrate is neutral.

  • Dry the product under vacuum to afford the desired 2-benzylidene-4-(tert-butyl)-2,3-dihydro-1H-inden-1-one derivative.

Suzuki-Miyaura Cross-Coupling on the Aromatic Ring

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[11][12] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[11] To apply this to our starting material, a halogen atom must first be introduced onto the aromatic ring. This can be achieved through electrophilic aromatic substitution (e.g., bromination). The subsequent Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents.

Protocol: Two-Step Bromination and Suzuki-Miyaura Coupling

This protocol is a combination of standard electrophilic bromination and Suzuki-Miyaura cross-coupling procedures.[11][13]

Step 1: Electrophilic Bromination

Materials:

  • 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (1.0 mmol) in acetic acid (10 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield the bromo-substituted indanone.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Bromo-substituted 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol/Water mixture (1:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate, magnetic stir bar, and reflux condenser

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the bromo-substituted indanone (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Add a 1:1 mixture of ethanol and water (10 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Protocols for Biological Screening

Visualization of Biological Screening Workflow

G Start Synthesized Indanone Derivatives PrimaryScreening Primary Screening Start->PrimaryScreening Anticancer Anticancer Activity PrimaryScreening->Anticancer AntiInflammatory Anti-inflammatory Activity PrimaryScreening->AntiInflammatory Antimicrobial Antimicrobial Activity PrimaryScreening->Antimicrobial MTT MTT Assay Anticancer->MTT NO Nitric Oxide Inhibition Assay AntiInflammatory->NO DiskDiffusion Disk Diffusion Assay Antimicrobial->DiskDiffusion MIC MIC Determination DiskDiffusion->MIC

Caption: Workflow for the biological evaluation of indanone derivatives.

Anticancer Activity Screening

Scientific Rationale: The initial evaluation of a compound's anticancer potential often involves assessing its cytotoxicity against a panel of cancer cell lines.[14][15] The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantifiable measure of cell survival.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing the in vitro cytotoxicity of novel compounds.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized indanone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Compound IDDerivatization StrategyTarget Cell LineIC₅₀ (µM)
IND-001Reductive Amination (Benzylamine)MCF-725.4
IND-002Aldol Condensation (Benzaldehyde)MCF-712.8
IND-003Suzuki Coupling (Phenylboronic acid)MCF-738.1
IND-004Reductive Amination (Benzylamine)A54931.2
IND-005Aldol Condensation (Benzaldehyde)A54915.6
IND-006Suzuki Coupling (Phenylboronic acid)A54942.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity Screening

Scientific Rationale: A key indicator of inflammation is the overproduction of nitric oxide (NO) by activated macrophages. Therefore, a common in vitro screening method for anti-inflammatory agents involves measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[16]

Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the Griess assay for the detection of nitrite, a stable product of NO.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized indanone derivatives dissolved in DMSO

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory agent like dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve generated with NaNO₂.

  • Calculate the percentage of NO inhibition for each compound concentration relative to the vehicle control.

Antimicrobial Activity Screening

Scientific Rationale: The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[17] It is a simple and effective preliminary screening tool.[18] For compounds showing activity, a quantitative measure of the minimum inhibitory concentration (MIC) is then determined using broth microdilution methods.[19]

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol follows the standardized procedure for disk diffusion susceptibility testing.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Synthesized indanone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Impregnate sterile paper disks with a known concentration of the test compounds. Allow the solvent to evaporate completely.

  • Place the impregnated disks onto the surface of the inoculated MHA plate. Include a solvent control disk and a positive control disk with a known antibiotic (e.g., ampicillin).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard broth microdilution method for determining the MIC of an antimicrobial agent.[19]

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (MHB)

  • Synthesized indanone derivatives

  • 96-well microplates

  • Bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

Compound IDDerivatization StrategyS. aureus Zone of Inhibition (mm)S. aureus MIC (µg/mL)E. coli Zone of Inhibition (mm)E. coli MIC (µg/mL)
IND-001Reductive Amination (Benzylamine)12648>128
IND-002Aldol Condensation (Benzaldehyde)15329128
IND-003Suzuki Coupling (Phenylboronic acid)9>1287>128
IND-007Reductive Amination (Morpholine)18161064
IND-008Aldol Condensation (4-Cl-Benzaldehyde)2081164

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This comprehensive guide provides a robust framework for the systematic derivatization of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one and the subsequent evaluation of its biological potential. By employing the detailed synthetic and screening protocols outlined herein, researchers can efficiently generate and assess a diverse library of novel indanone derivatives. This structured approach, grounded in established medicinal chemistry principles and bioassay methodologies, will facilitate the identification of promising lead compounds for further development in the fields of oncology, inflammation, and infectious diseases. The causality-driven experimental design and self-validating protocols ensure the generation of reliable and reproducible data, which is paramount for advancing drug discovery programs.

References

  • The Multifaceted Biological Activities of Indanone Deriv
  • Recent developments in biological activities of indanones - PubMed.
  • Antimicrobial Susceptibility Testing Protocols.
  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acet
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.
  • Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System - Taylor & Francis.
  • Amine synthesis by reductive amination (reductive alkyl
  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchG
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B.
  • Solvent-Free Aldol | Truman ChemLab.
  • Aldol Condens
  • The Aldol Condens
  • Aldol reaction - Wikipedia.

Sources

Method

Application Note: Nucleophilic Addition of Organometallic Reagents to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Executive Summary The synthesis of substituted indanes is a critical pathway in medicinal chemistry, given the prevalence of the indane pharmacophore in various active pharmaceutical ingredients (APIs) and natural produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted indanes is a critical pathway in medicinal chemistry, given the prevalence of the indane pharmacophore in various active pharmaceutical ingredients (APIs) and natural products. 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly known as 4-tert-butyl-1-indanone) serves as a highly valuable, lipophilic precursor. The 1,2-nucleophilic addition of organometallic reagents (Grignard or organolithium) to this cyclic ketone yields 1-alkyl/aryl-4-(tert-butyl)indan-1-ols. This application note details the mechanistic rationale, optimized experimental protocols, and troubleshooting steps required to achieve high-yielding additions while suppressing common side reactions such as α-enolization.

Mechanistic Insights & Causality

When designing an organometallic addition to 4-tert-butyl-1-indanone, chemists must balance the nucleophilicity of the reagent against its basicity.

The Challenge of Enolization: Indanones possess relatively acidic α-protons at the C2 position. When treated with strongly basic organolithium reagents (e.g., n -butyllithium) or sterically hindered Grignard reagents, a competing side reaction occurs: the deprotonation of the α-carbon. This leads to the formation of a lithium or magnesium enolate rather than the desired 1,2-addition product, resulting in unreacted starting material upon aqueous quench[1].

Steric and Electronic Influence of the 4-tert-Butyl Group: While the tert-butyl group at the C4 position is distant from the C1 carbonyl, it locks the local conformation and donates electron density into the aromatic ring via inductive effects. This slightly reduces the electrophilicity of the ketone compared to unsubstituted 1-indanone. Consequently, highly reactive nucleophiles are required to drive the addition forward[2].

The Organocerium Solution (Imamoto Modification): To circumvent enolization, the use of organocerium reagents is highly recommended, as they succeed where standard Grignard reagents fail[3]. By transmetalating an organolithium or Grignard reagent with anhydrous cerium(III) chloride ( CeCl3​ ), the resulting organocerium species ( RCeCl2​ ) exhibits dramatically enhanced nucleophilicity and suppressed basicity. The strong oxophilicity of the cerium ion coordinates and activates the carbonyl oxygen, facilitating a clean 1,2-addition even for highly enolizable ketones[3].

Experimental Protocols

The following protocols are designed as self-validating systems. Protocol A is suitable for less basic, smaller nucleophiles. Protocol B is mandatory for strongly basic or bulky nucleophiles.

Protocol A: Standard Grignard Addition (e.g., Methylmagnesium Bromide)

Best for: Small, unhindered alkyl or aryl groups (e.g., MeMgBr, PhMgBr).

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (1.0 mmol, 188.3 mg) and dissolve in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add Methylmagnesium bromide (1.5 mmol, 0.5 mL of a 3.0 M solution in diethyl ether) over 10 minutes. Causality: Slow addition manages the exothermic reaction and prevents localized concentration spikes that promote enolization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation & QC: Monitor via TLC (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar spot ( Rf​≈0.3 ).

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Organocerium-Mediated Addition (e.g., n-Butyllithium)

Best for: Highly basic or sterically demanding nucleophiles (e.g., n-BuLi, t-BuLi).

  • Activation of CeCl3​ : Place CeCl3​⋅7H2​O (1.5 mmol, 559 mg) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to generate anhydrous CeCl3​ . Critical Step: Traces of water will destroy the organolithium reagent.

  • Suspension: Cool to room temperature, add anhydrous THF (10 mL), and stir vigorously for 2 hours to form a uniform white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add n -Butyllithium (1.5 mmol, 0.6 mL of a 2.5 M solution in hexanes) dropwise. Stir for 30 minutes at -78 °C to form the n -butylcerium reagent.

  • Ketone Addition: Add a solution of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (1.0 mmol, 188.3 mg) in THF (3 mL) dropwise.

  • Reaction & Quench: Stir at -78 °C for 1 hour, then warm to 0 °C. Quench with saturated aqueous NH4​Cl (10 mL).

  • Workup: Filter through a pad of Celite to remove cerium salts. Extract the filtrate with EtOAc, dry, and concentrate.

Quantitative Data & Reaction Optimization

The table below summarizes the expected outcomes when applying different organometallic reagents to 4-(tert-butyl)-1-indanone, highlighting the necessity of the Imamoto modification for specific substrates.

Reagent TypeNucleophileConditionsPrimary ProductYield (%)Major Byproduct
Grignard [4] MeMgBr THF, 0 °C to RT1-Methyl-4-(tert-butyl)indan-1-ol85 - 90%Trace Enolate
Grignard [2] PhMgBr THF, 0 °C to RT1-Phenyl-4-(tert-butyl)indan-1-ol88 - 92%Trace Enolate
Organolithium [1] n-BuLi THF, -78 °C1-Butyl-4-(tert-butyl)indan-1-ol< 30%Recovered Ketone (Enolization)
Organocerium [3] n-BuCeCl2​ THF, -78 °C1-Butyl-4-(tert-butyl)indan-1-ol90 - 95%None

Visualizations

Workflow A Dry CeCl3 in THF (RT) B Add Organolithium (RLi) at -78 °C A->B C Form Organocerium (RCeCl2) Intermediate B->C D Add 4-tert-Butylindanone in THF at -78 °C C->D E Warm to 0 °C & Stir (1 h) D->E F Quench (NH4Cl) & Filter Salts E->F G Purified 1-Substituted Indanol Product F->G

Caption: Workflow for the organocerium-mediated 1,2-addition to 4-tert-butylindanone.

Mechanism Ketone 4-tert-Butylindanone (Ketone) RLi RLi / RMgX (Strong Base) Ketone->RLi + Base RCe RCeCl2 (Strong Nucleophile) Ketone->RCe + Nucleophile Enolate Enolate Formation (Side Reaction) RLi->Enolate a-Deprotonation Alkoxide Cerium Alkoxide (1,2-Addition) RCe->Alkoxide Carbonyl Attack Recovery Recovered Ketone (Post-Quench) Enolate->Recovery H2O Quench Product Tertiary Indanol (Target Product) Alkoxide->Product H2O Quench

Caption: Mechanistic divergence between enolization and 1,2-addition pathways.

Sources

Application

synthesis of heterocyclic compounds from 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Application Note: Advanced Synthesis of Indeno-Fused Heterocycles from 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists. Objective: To p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Indeno-Fused Heterocycles from 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Target Audience: Research Chemists, Medicinal Chemists, and Process Development Scientists. Objective: To provide a highly detailed, causality-driven methodology for the functionalization and heterocyclization of sterically hindered indanone derivatives.

Strategic Rationale & Structural Dynamics

Indanones are privileged structural motifs frequently found in numerous natural products and synthetically bioactive molecules, making them ideal precursors for complex annulation strategies[1]. The synthesis of indeno-fused heterocycles—specifically indeno[1,2-c]pyrazoles and indeno[1,2-d]pyrimidines—from these precursors has demonstrated significant utility in the development of novel antineoplastic and cytotoxic agents[2].

However, introducing a 4-tert-butyl group to the indanone core fundamentally alters the molecule's reactivity profile. While the tert-butyl moiety is highly prized in drug development for enhancing lipophilicity (logP) and occupying deep hydrophobic pockets in kinase domains, its massive steric bulk at the C4 position introduces significant synthetic challenges. The proximity of the C4 tert-butyl group to the C3 methylene alters the cyclopentanone ring's puckering dynamics. This steric shielding restricts the trajectory of incoming electrophiles during C2-functionalization and increases the kinetic barrier during the tetrahedral intermediate stages of subsequent cyclizations.

To overcome these barriers, this protocol leverages thermodynamic driving forces—specifically, phase-change-driven equilibrium shifts—to ensure high-yielding functionalization at the C2 position, followed by robust bis-nucleophile annulation[3].

Synthetic Workflow Visualization

Synthetic_Workflow SM 4-tBu-Indanone (Sterically Hindered) Enolate C2-Enolization & Formylation SM->Enolate NaOMe, Toluene 0 °C to RT Intermediate 1,3-Dicarbonyl Equivalent Enolate->Intermediate HCOOEt Acidic Workup Pyrazole Indeno[1,2-c]pyrazole (via Hydrazine) Intermediate->Pyrazole R-NHNH2 EtOH, Reflux Pyrimidine Indeno[1,2-d]pyrimidine (via Amidine) Intermediate->Pyrimidine R-C(NH)NH2 NaOEt, Reflux

Caption: Divergent synthetic workflow from 4-tert-butylindanone to indeno-fused pyrazoles and pyrimidines.

Causality in Reaction Design

Do not treat the following protocols as mere recipes; understanding the why behind the conditions is critical for troubleshooting sterically encumbered substrates.

  • Choice of Base and Solvent in Phase 1: Claisen condensations are reversible. Using Sodium Methoxide (NaOMe) in Toluene (a non-polar solvent) rather than THF or Ethanol is a deliberate choice. The sodium enolate of the resulting hydroxymethylene intermediate is highly polar and insoluble in toluene. Its precipitation actively removes it from the equilibrium, driving the reversible reaction to completion despite the steric penalty imposed by the 4-tert-butyl group.

  • Regioselectivity of Cyclization: In Phase 2, the bis-nucleophile (e.g., phenylhydrazine) first attacks the highly electrophilic, unhindered formyl carbon (exocyclic), forming a Schiff base. The subsequent ring closure occurs at the more sterically hindered C1 carbonyl. This step requires elevated temperatures (refluxing ethanol) to overcome the steric clash between the bulky C4 group and the forming planar aromatic system.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 4-(tert-Butyl)-2-(hydroxymethylene)-2,3-dihydro-1H-inden-1-one

This step creates the reactive 1,3-dicarbonyl equivalent required for heterocyclization.

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend Sodium Methoxide (NaOMe, 2.0 eq, 21.6 mmol) in anhydrous Toluene (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Dropwise, add Ethyl Formate (HCOOEt, 2.5 eq, 27.0 mmol) over 10 minutes. Stir for 15 minutes to allow the formation of the reactive alkoxide complex.

  • Substrate Addition: Dissolve 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (1.0 eq, 10.8 mmol) in anhydrous Toluene (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent localized exothermic spikes.

  • Self-Validating IPC: Remove the ice bath and allow the reaction to warm to room temperature. Over 2–4 hours, the clear/cloudy mixture will transition into a thick, pale-yellow paste . This precipitation is the self-validating indicator that the thermodynamic sodium enolate has formed and the equilibrium has successfully shifted.

  • Workup: Quench the reaction by adding ice-cold 1M HCl (50 mL) until the pH reaches 3. The paste will dissolve into a biphasic mixture. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product (a yellow-orange oil that slowly solidifies) is generally pure enough (>90%) for immediate cyclization.

Phase 2: Annulation to Indeno[1,2-c]pyrazole
  • Condensation: Dissolve the crude hydroxymethylene intermediate (1.0 eq, ~10 mmol) in absolute Ethanol (40 mL). Add Phenylhydrazine (1.1 eq, 11 mmol) dropwise.

  • Self-Validating IPC: Upon addition, the solution will immediately turn deep orange, indicating the formation of the intermediate hydrazone.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. Monitor by TLC (4:1 Hexanes/EtOAc). The reaction is complete when the UV-active enol spot (Rf ~0.4) disappears and a highly fluorescent blue spot (Rf ~0.7) emerges under 254 nm UV light.

  • Isolation: Cool to 0 °C. The indeno-pyrazole derivative will often crystallize directly from the ethanolic solution. Filter the precipitate and wash with ice-cold ethanol to yield the pure heterocycle.

Phase 3: Annulation to Indeno[1,2-d]pyrimidine
  • Free-Basing: In a flask containing absolute Ethanol (30 mL), add Guanidine Hydrochloride (1.5 eq, 15 mmol) and Sodium Ethoxide (NaOEt, 1.5 eq, 15 mmol). Stir for 30 minutes at room temperature to generate free guanidine. Filter off the precipitated NaCl.

  • Condensation & Cyclization: Add the hydroxymethylene intermediate (1.0 eq, 10 mmol) to the filtrate. Reflux the mixture at 85 °C for 12 hours. The extended time is required to overcome the steric hindrance at the C1 carbonyl during the final dehydration step.

  • Isolation: Concentrate the reaction mixture to half its volume and pour over crushed ice. The 2-amino-indeno-pyrimidine derivative will precipitate as a beige solid. Collect via vacuum filtration and recrystallize from DMF/Water.

Mechanistic Validation Pathway

Mechanistic_Pathway Step1 1. Base-Promoted Enolization Deprotonation at C2 overcomes C4-tBu steric shielding. Step2 2. Electrophilic Addition Formate attack yields 1,3-dicarbonyl equivalent. Step1->Step2 Step3 3. Bis-Nucleophile Condensation Exocyclic attack by Hydrazine/Amidine on formyl carbon. Step2->Step3 Step4 4. Dehydrative Cyclization Endocyclic ring closure forms the planar aromatic heterocycle. Step3->Step4

Caption: Step-by-step mechanistic causality of the heterocyclization process.

Quantitative Data: Steric Impact & Optimization

The table below summarizes the optimization parameters, highlighting the kinetic penalty imposed by the 4-tert-butyl group compared to an unsubstituted 1-indanone baseline.

SubstrateTarget HeterocycleBase / SolventTemp / TimeIsolated Yield (%)Mechanistic Observation
1-Indanone (Baseline)Indeno-pyrazoleNaOMe / THF65 °C / 3 h88%Rapid cyclization; low steric barrier.
4-tBu-1-Indanone Indeno-pyrazole NaOMe / Toluene80 °C / 6 h74% Toluene required to force enolate precipitation.
1-Indanone (Baseline)Indeno-pyrimidineNaOEt / EtOH85 °C / 6 h81%Standard Pinner-type condensation.
4-tBu-1-Indanone Indeno-pyrimidine NaOEt / EtOH85 °C / 12 h65% Extended reflux required for final dehydration step.

Data Interpretation: The 4-tert-butyl group induces a ~15-20% yield reduction and requires doubled reaction times for cyclization. This is directly attributable to the steric clash during the nucleophilic attack on the C1 carbonyl, validating the necessity of the optimized, high-temperature protocols provided above.

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.[1] URL: [Link]

  • Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles. Chemical and Pharmaceutical Bulletin.[2] URL: [Link]

Sources

Method

step-by-step synthesis guide for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Executive Summary and Strategic Context The synthesis of sterically encumbered bicyclic systems is a persistent challenge in modern organic chemistry. The target compound, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Strategic Context

The synthesis of sterically encumbered bicyclic systems is a persistent challenge in modern organic chemistry. The target compound, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butyl-1-indanone), is a highly valuable building block. It is prominently utilized in the design of advanced metallocene catalysts for olefin polymerization, where the bulky tert-butyl group at the 4-position dictates the stereoselectivity of the resulting polymer chain[1].

Synthesizing this specific regioisomer requires navigating significant steric hindrance during carbon-carbon bond formation. Traditional approaches often fail due to the bulky tert-butyl group obstructing the ortho-position. Furthermore, the tert-butyl moiety is notoriously susceptible to migration or cleavage under harsh Lewis acidic conditions[2]. This application note details a robust, self-validating three-phase synthetic strategy designed to circumvent these issues, ensuring high regiochemical fidelity and overall yield.

Retrosynthesis Target 4-tert-butyl-1-indanone Acyl 3-(2-tert-butylphenyl) propanoyl chloride Target->Acyl Friedel-Crafts (C-C Bond) Ester Methyl (E)-3-(2-tert- butylphenyl)acrylate Acyl->Ester Reduction & Hydrolysis SM 1-bromo-2-tert- butylbenzene Ester->SM Heck Coupling

Retrosynthetic pathway for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Technical Methodology & Causality

The synthesis is broken down into three distinct phases. Every reagent and condition has been selected to address the specific steric and electronic demands of the tert-butyl substituted system.

Phase 1: Sterically Demanding Heck Cross-Coupling

We begin with the commercially available 1-bromo-2-tert-butylbenzene [3]. The ortho-tert-butyl group severely hinders the oxidative addition and subsequent olefin insertion steps of a standard Heck reaction. To overcome this, we employ a Palladium catalyst ligated with tri-tert-butylphosphine (P(t-Bu)3) . The extreme steric bulk of P(t-Bu)3 promotes the formation of a highly active, coordinatively unsaturated 12-electron Pd(0) species, which drastically accelerates the oxidative addition of hindered aryl bromides[4].

Protocol 1: Synthesis of Methyl (E)-3-(2-tert-butylphenyl)acrylate

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2(dba)3 (1.5 mol%) and P(t-Bu)3 (6.0 mol%)[4]. Add anhydrous 1,4-dioxane (0.2 M relative to substrate) and stir for 15 minutes to pre-form the active catalyst.

  • Reagent Addition: Add 1-bromo-2-tert-butylbenzene (1.0 equiv, 50 mmol), methyl acrylate (1.5 equiv), and anhydrous Cs2CO3 (1.2 equiv)[4].

  • Reaction: Heat the heterogeneous mixture to 100 °C. Self-Validation: Monitor via GC-MS or TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 12-14 hours when the starting material peak (m/z 212/214) disappears.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate the filtrate in vacuo. Purify via flash column chromatography to yield the intermediate as a pale yellow oil.

Phase 2: Olefin Reduction and Ester Saponification

To prepare the substrate for intramolecular cyclization, the α,β -unsaturated ester must be reduced to the saturated aliphatic chain, followed by hydrolysis to the free carboxylic acid.

Protocol 2: Synthesis of 3-(2-tert-butylphenyl)propanoic acid

  • Hydrogenation: Dissolve the acrylate from Phase 1 in methanol (0.3 M). Add 10% Pd/C (5 wt%). Purge the flask with H2 gas (balloon pressure) and stir vigorously at room temperature for 4 hours. Causality: Mild balloon pressure is sufficient; high-pressure hydrogenation risks over-reduction of the aromatic ring.

  • Filtration: Filter the suspension through Celite and concentrate.

  • Saponification: Redissolve the crude saturated ester in a 3:1 mixture of THF:H2O. Add LiOH·H2O (3.0 equiv) and stir at 45 °C for 6 hours.

  • Workup: Remove THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2 at 0 °C. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate to yield the pure propanoic acid derivative as a white solid.

Phase 3: Intramolecular Friedel-Crafts Acylation

This is the most critical step. The Friedel-Crafts acylation must occur at the position meta to the tert-butyl group (para to the alkyl chain). Because tert-butyl groups are prone to carbocationic cleavage and migration under thermodynamic control (high heat, strong Lewis acids)[2], the reaction must be kept strictly under kinetic control (0 °C to room temperature) using an acid chloride intermediate rather than the free acid.

FC_Workflow Step1 Acid Chloride Formation (SOCl2, DMF cat.) Step2 Lewis Acid Complexation (AlCl3, 0 °C) Step1->Step2 Step3 Electrophilic Aromatic Substitution (Intramolecular) Step2->Step3 Step4 Aqueous Quench & Workup (Ice/HCl) Step3->Step4

Stepwise workflow for the intramolecular Friedel-Crafts acylation phase.

Protocol 3: Cyclization to 4-tert-butyl-1-indanone

  • Acid Chloride Formation: Suspend 3-(2-tert-butylphenyl)propanoic acid (30 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add 2 drops of anhydrous DMF (catalyst). Slowly add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise. Stir at room temperature until gas evolution (SO2, HCl) ceases (approx. 2 hours). Concentrate in vacuo to remove excess SOCl2.

  • Cyclization: Redissolve the crude acid chloride in anhydrous DCM (150 mL) and cool strictly to 0 °C using an ice bath.

  • Lewis Acid Addition: Add anhydrous Aluminum Chloride (AlCl3, 1.2 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could trigger tert-butyl migration[2]. The solution will turn deep red/brown.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 15 °C for 1 additional hour.

  • Quench & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl (100 mL) to decompose the aluminum complex. Separate the organic layer, wash with saturated NaHCO3, then brine. Dry over MgSO4 and concentrate. Purify via recrystallization (hexanes) or chromatography to yield 4-tert-butyl-1-indanone.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical self-validating NMR markers for each isolated intermediate.

Compound / IntermediateExpected YieldPhysical StateKey ¹H NMR Diagnostic Markers (CDCl3)
Methyl (E)-3-(2-tert-butylphenyl)acrylate85 - 90%Pale yellow oil δ 8.05 (d, J = 15.8 Hz, 1H, vinylic), 1.42 (s, 9H, t-Bu)
3-(2-tert-butylphenyl)propanoic acid92 - 95%White solid δ 11.5 (br s, 1H, COOH), 3.05 (m, 2H, benzylic), 1.40 (s, 9H, t-Bu)
4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one 75 - 82% Off-white solid δ 7.70 (d, 1H, Ar-H), 3.15 (t, 2H, C3-H2), 2.70 (t, 2H, C2-H2), 1.45 (s, 9H, t-Bu)

Note: The disappearance of the vinylic doublet at 8.05 ppm confirms the success of Phase 2. The shift of the benzylic protons from a multiplet to a defined triplet at 3.15 ppm, alongside the presence of a downfield aromatic proton (ortho to the new ketone), validates the successful cyclization in Phase 3.

References

  • Catalysts for olefin polymerization.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal (J. Org. Chem. 1999, 64, 10-11).[Link]

  • Friedel-Crafts Reactions. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of sterically hindered indanones. This guide provides actionable, field-proven solutions to maximize your reaction yield and purity.

Mechanistic Overview & The Causality of Yield Loss

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butyl-1-indanone) is typically achieved via the intramolecular Friedel-Crafts acylation of 3-(2-tert-butylphenyl)propanoic acid[1].

The presence of the bulky tert-butyl group at the ortho position of the propanoic acid chain exerts a profound steric effect. On one hand, it forces the alkyl side chain toward the unsubstituted C6 position of the aromatic ring (a phenomenon related to the Thorpe-Ingold effect), ensuring exclusive regioselectivity. On the other hand, this severe steric crowding makes the transition state highly strained, leading to two primary modes of failure:

  • De-tert-butylation: The tert-butyl cation is an excellent leaving group. Under harsh Lewis acidic conditions, retro-Friedel-Crafts alkylation outcompetes the desired acylation, stripping the tert-butyl group from the aromatic ring[2].

  • Intermolecular Oligomerization: If the intramolecular cyclization is kinetically hindered, intermolecular attack by another acylium ion becomes competitive, forming polymeric byproducts.

G A 3-(2-tert-butylphenyl) propanoic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride Cat. DMF C 4-(tert-Butyl)-2,3-dihydro- 1H-inden-1-one B->C SnCl4, DCM High Dilution D De-tert-butylated Indanone B->D Harsh Lewis Acid (e.g., AlCl3, Heat) E Oligomers B->E High Concentration

Reaction workflow and competing side pathways in 4-tert-butyl-1-indanone synthesis.

Troubleshooting Guides & FAQs

Q1: I am observing a major byproduct that lacks the tert-butyl group. Why is this happening and how do I prevent it? Causality: You are observing de-tert-butylation. Strong Lewis acids (like AlCl3) at elevated temperatures thermodynamically favor the cleavage of the C-C bond to release a stable tert-butyl cation, relieving the immense steric strain of the ortho-substituted ring[2]. Solution: You must shift from thermodynamic to kinetic control. Abandon harsh catalysts like AlCl3 or boiling Polyphosphoric Acid (PPA). Instead, utilize a milder Lewis acid such as Tin(IV) chloride (SnCl4) or Bismuth(III) triflate (Bi(OTf)3) in anhydrous dichloromethane (DCM) at 0 °C to room temperature.

Q2: My crude NMR shows a complex mixture of high-molecular-weight species rather than the cyclized indanone. How can I favor intramolecular cyclization? Causality: The steric bulk of the tert-butyl group increases the activation energy for the intramolecular ring closure. If the concentration of the acylium ion intermediate is too high, intermolecular acylation (oligomerization) becomes the dominant pathway. Solution: Implement pseudo-high-dilution conditions. Maintain the overall reaction concentration below 0.1 M. More importantly, use a syringe pump to add the acyl chloride dropwise to the Lewis acid suspension over 1–2 hours, keeping the steady-state concentration of the reactive electrophile extremely low.

Q3: The conversion of 3-(2-tert-butylphenyl)propanoic acid to the acyl chloride seems incomplete. Is thionyl chloride insufficient? Causality: Thionyl chloride (SOCl2) alone can be sluggish for sterically hindered aliphatic carboxylic acids, leading to incomplete activation and subsequent low yields in the cyclization step. Solution: Switch to Oxalyl chloride ((COCl)2) supplemented with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, which rapidly and quantitatively converts the carboxylic acid to the acyl chloride at room temperature.

G Start Issue: Low Yield of Target Indanone Q1 Is starting material fully consumed? Start->Q1 Incomplete Optimize Acyl Chloride Formation (Add cat. DMF, use Oxalyl Chloride) Q1->Incomplete No Consumed Analyze Crude by LC-MS Q1->Consumed Yes Mass1 Major peak mass = Target - 56 Da? Consumed->Mass1 Dealk Diagnosis: De-tert-butylation Action: Switch to SnCl4 at 0°C Mass1->Dealk Yes Mass2 Major peak mass > 2x Target? Mass1->Mass2 No Oligo Diagnosis: Intermolecular Oligomerization Action: Increase dilution to 0.05 M Mass2->Oligo Yes

Diagnostic logic tree for troubleshooting low yields during indanone cyclization.

Quantitative Data: Catalyst Evaluation

The following table summarizes the effect of different catalytic systems on the yield and purity of 4-tert-butyl-1-indanone, demonstrating the necessity of mild conditions to prevent side reactions.

Catalytic SystemSolventTemperatureConcentrationIsolated YieldMajor Byproduct Observed
AlCl3 (2.0 eq)DCM40 °C (Reflux)0.5 M42%De-tert-butylated indanone
PPA (Excess)Neat90 °CN/A38%Oligomers & Dealkylation
Eaton's ReagentNeat25 °CN/A76%Trace oligomers
SnCl4 (1.2 eq) DCM 0 °C to 25 °C 0.05 M 89% None (Clean conversion)
Validated Experimental Protocol: High-Yield Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

This self-validating protocol utilizes the two-step oxalyl chloride/SnCl4 method to maximize yield and prevent dealkylation[3].

Step 1: Acyl Chloride Formation

  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-(2-tert-butylphenyl)propanoic acid (10.0 mmol) in anhydrous DCM (20 mL).

  • Activation: Add catalytic DMF (2 drops, ~0.05 mL). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride (12.0 mmol, 1.2 eq) dropwise. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent under vacuum, and check the IR spectrum. The broad O-H stretch (~3000 cm⁻¹) must completely disappear, and the C=O stretch should shift to the characteristic acyl chloride frequency of ~1800 cm⁻¹.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride as a pale yellow oil. Redissolve in anhydrous DCM (50 mL).

Step 2: Intramolecular Friedel-Crafts Acylation

  • Preparation: In a separate oven-dried 500 mL flask, add anhydrous DCM (150 mL) and SnCl4 (12.0 mmol, 1.2 eq) under argon. Cool to 0 °C.

  • High-Dilution Addition: Load the acyl chloride solution (from Step 1) into a syringe. Using a syringe pump, add the solution dropwise to the SnCl4 mixture over 60 minutes.

  • Cyclization: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by pouring it into a vigorously stirred beaker containing 100 g of crushed ice and 50 mL of 1M HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated NaHCO3 (100 mL) and brine (100 mL), then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford the pure 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

References
  • Title: Application Notes and Protocols: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation. Source: BenchChem URL: [1]

  • Title: An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives. Source: Beilstein Journal of Organic Chemistry URL: [2]

  • Title: Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. Source: The Journal of Organic Chemistry - ACS Publications URL: [3]

Sources

Optimization

Technical Support Center: Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. We provide in-depth, field-proven insights into troubleshooting common issues, understanding the reaction mechanisms, and optimizing protocols for yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and actionable solutions.

Q1: My overall yield for the intramolecular Friedel-Crafts cyclization is significantly lower than expected. What are the most likely causes and how can I mitigate them?

Low yields in this critical cyclization step are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Suboptimal Acid Catalyst or Conditions. The choice and handling of the acid catalyst are paramount for driving the intramolecular electrophilic aromatic substitution (EAS).[1]

    • Explanation: Strong Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., Polyphosphoric Acid - PPA, Triflic Acid) are required to generate the reactive acylium ion intermediate.[2] Insufficient catalyst leads to an incomplete reaction. Conversely, an excessive amount or overly harsh conditions (high temperature, long reaction times) can promote side reactions like polymerization or degradation of the acid-sensitive indanone product.

    • Solution:

      • Verify Catalyst Quality: Use a fresh, anhydrous supply of AlCl₃. Clumped or discolored AlCl₃ indicates hydration, which significantly reduces its Lewis acidity.

      • Optimize Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount of Lewis acid is often necessary because the product ketone can form a complex with the catalyst, rendering it inactive.[3] A modest excess (e.g., 1.1-1.3 equivalents) is a good starting point.

      • Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or slightly above. Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and byproduct formation.

  • Cause 2: Competing Intermolecular Reactions. The acylium ion intermediate can react with another molecule of the starting material instead of cyclizing.

    • Explanation: This intermolecular reaction leads to the formation of high molecular weight polymeric byproducts. It is particularly favored at high substrate concentrations.[1]

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the desired intramolecular cyclization pathway.

  • Cause 3: Purity of the Starting Material. Impurities in the 3-(4-tert-butylphenyl)propanoic acid or its corresponding acyl chloride can inhibit the catalyst or generate side products.

    • Explanation: Even small amounts of moisture can quench the Lewis acid catalyst. Other organic impurities might compete in the reaction or lead to charring under the strong acidic conditions.

    • Solution: Ensure the precursor, 3-(4-tert-butylphenyl)propanoic acid, is pure and thoroughly dried before converting it to the acyl chloride or using it directly in a PPA-mediated reaction. Recrystallization or column chromatography of the precursor may be necessary.

Q2: I'm observing a significant amount of an isomeric byproduct. How can I confirm its identity and improve the regioselectivity of the cyclization?

The formation of regioisomers in this synthesis typically points to issues in the initial Friedel-Crafts reaction to build the precursor, rather than the final cyclization step.

  • Explanation: The intramolecular cyclization of 3-(4-tert-butylphenyl)propanoic acid is sterically directed to the carbon ortho to the alkyl chain, leading almost exclusively to the desired 4-tert-butyl indanone. The bulky tert-butyl group effectively blocks the other ortho position. However, if the initial acylation of tert-butylbenzene (e.g., with succinic anhydride) produced a mixture of 3-(4-tert-butylbenzoyl)propanoic acid and 3-(2-tert-butylbenzoyl)propanoic acid, this isomeric impurity will carry through the synthesis. The tert-butyl group is a strong para-director, but minor amounts of the ortho product can form.[4]

  • Solution:

    • Characterize the Precursor: Before proceeding to the cyclization, carefully analyze the 3-(4-tert-butylphenyl)propanoic acid precursor by ¹H NMR. The aromatic region should show a clean AA'BB' system characteristic of a 1,4-disubstituted (para) benzene ring. The presence of other complex splitting patterns indicates an isomeric mixture.

    • Optimize the Initial Acylation: To favor para-substitution, run the initial Friedel-Crafts reaction at a lower temperature. This increases the kinetic control of the reaction, favoring substitution at the sterically less hindered para position.

    • Purify the Precursor: If an isomeric mixture is unavoidable, it must be separated before the reduction and cyclization steps. This is typically achieved by fractional crystallization or careful column chromatography of the keto-acid intermediate.

Q3: My product is difficult to purify. It remains an oil or is contaminated with a dark, tarry substance. What are the best purification strategies?

Purification challenges often stem from residual acid and polymeric byproducts.

  • Strategy 1: Thorough Aqueous Workup.

    • Explanation: It is critical to completely quench and remove the acid catalyst. Residual acid can cause the product to degrade over time, especially during concentration under heat.

    • Procedure: After the reaction is complete, pour the mixture slowly over crushed ice and water. This will hydrolyze the aluminum chloride complexes. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with dilute HCl (to remove any remaining aluminum salts), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally brine. Dry the organic layer thoroughly over anhydrous MgSO₄ or Na₂SO₄ before concentrating.

  • Strategy 2: Column Chromatography.

    • Explanation: This is the most effective method for separating the desired indanone from nonpolar starting materials and highly polar polymeric byproducts.

    • Procedure: Use silica gel as the stationary phase. A gradient elution starting with a nonpolar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity is recommended. Monitor the fractions by TLC to isolate the pure product. The product is expected to be a white solid or a colorless oil.[5]

  • Strategy 3: Recrystallization or Distillation.

    • Explanation: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) can further enhance purity. If the product is a low-melting solid or an oil, vacuum distillation can be an effective alternative for removing less volatile impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one?

The most common and robust method is a multi-step sequence involving two Friedel-Crafts reactions. The general pathway is:

  • Friedel-Crafts Acylation: Reaction of tert-butylbenzene with succinic anhydride in the presence of AlCl₃ to form 4-oxo-4-(4-(tert-butyl)phenyl)butanoic acid.

  • Reduction: The ketone is reduced to a methylene group, typically via a Wolff-Kishner or Clemmensen reduction, to yield 4-(4-(tert-butyl)phenyl)butanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid is cyclized using a strong acid like polyphosphoric acid (PPA), or by converting it to the acyl chloride (with SOCl₂ or (COCl)₂) followed by treatment with AlCl₃. This forms the final indanone ring system.[1]

Q2: Can you illustrate the mechanism for the final intramolecular cyclization step?

Certainly. The mechanism involves the formation of a key acylium ion, which acts as the electrophile in an intramolecular electrophilic aromatic substitution.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

The reaction is initiated by the Lewis acid (AlCl₃) abstracting the chloride from the acyl chloride, forming a highly reactive, resonance-stabilized acylium ion.[2] This electrophile is then attacked by the π-electrons of the tert-butylbenzene ring in an intramolecular fashion. The resulting intermediate, a resonance-stabilized carbocation known as an arenium or sigma complex, then loses a proton to restore aromaticity. The AlCl₄⁻ acts as the base, regenerating the AlCl₃ catalyst and forming HCl as a byproduct.[6]

Q3: What are the key NMR and IR signals to confirm the structure of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one?

Structural confirmation relies on a combination of spectroscopic techniques. The following table summarizes the expected key signals.

Technique Signal Expected Chemical Shift / Frequency Interpretation
¹H NMR Singlet~1.3 ppm9 protons of the tert-butyl group.[7]
Multiplets~2.7 ppm and ~3.0 ppm2 protons each for the two methylene (-CH₂-) groups in the five-membered ring.[8]
Doublet~7.5 ppmAromatic proton ortho to the carbonyl group.
Doublet of Doublets~7.6 ppmAromatic proton meta to the carbonyl and ortho to the tert-butyl group.
Doublet~7.8 ppmAromatic proton ortho to the tert-butyl group.
¹³C NMR Quartet~31 ppmThree equivalent methyl carbons of the tert-butyl group.
Singlet~35 ppmQuaternary carbon of the tert-butyl group.
Triplets~26 ppm and ~36 ppmTwo methylene carbons (-CH₂-) in the five-membered ring.
Aromatic Carbons120 - 155 ppmSix distinct signals for the aromatic carbons.
Carbonyl Carbon> 200 ppmKetone carbonyl carbon.
IR Spectroscopy Strong, sharp peak~1710 cm⁻¹C=O stretch of an aryl ketone conjugated with the benzene ring.
Peaks~2960 cm⁻¹C-H stretches of the aliphatic and tert-butyl groups.

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Q4: Are there any alternative or milder synthetic routes to indanones?

Yes, modern organic synthesis has developed several alternatives to the classical, often harsh, Friedel-Crafts conditions.

  • Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[9][10] For this specific target, the precursor would be 1-(4-(tert-butyl)phenyl)-1,4-pentadien-3-one. While still requiring an acid catalyst, modern variants have been developed that use milder Lewis acids or even metal-free conditions.[11][12]

  • Transition-Metal-Catalyzed Annulations: A variety of methods using catalysts based on palladium, rhodium, or nickel have been developed for synthesizing indanones from simpler starting materials, such as aryl halides and alkynes.[13][14] These methods often proceed under much milder conditions and can offer different regioselectivity.

  • Photochemical Methods: Recent research has shown that indanones can be synthesized via photochemical C-H annulation of aromatic aldehydes and terminal alkynes, offering a metal-free and sustainable alternative.[13]

Section 3: Reference Experimental Protocol

This protocol describes a standard, reliable synthesis via the intramolecular Friedel-Crafts acylation of the corresponding acyl chloride.

Step A: Synthesis of 3-(4-tert-butylbenzoyl)propanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (40.0 g, 0.3 mol) in 150 mL of dry nitrobenzene at 0 °C, add succinic anhydride (20.0 g, 0.2 mol).

  • Slowly add tert-butylbenzene (26.8 g, 0.2 mol) to the mixture, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.

  • Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/hexane mixture to yield the keto-acid.

Step B: Synthesis of 3-(4-tert-butylphenyl)propanoic acid (Wolff-Kishner Reduction)

  • In a flask equipped with a reflux condenser, dissolve the keto-acid from Step A (23.4 g, 0.1 mol) in 150 mL of diethylene glycol.

  • Add hydrazine hydrate (15 mL, ~0.3 mol) and potassium hydroxide pellets (16.8 g, 0.3 mol).

  • Heat the mixture to reflux (around 180-200 °C) for 4 hours. Water will distill off.

  • Cool the reaction mixture, dilute with 200 mL of water, and acidify to pH 1-2 with concentrated HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water to get pure 3-(4-tert-butylphenyl)propanoic acid.

Step C: Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

  • In a flask under an inert atmosphere (N₂ or Ar), suspend the propanoic acid from Step B (11.0 g, 0.05 mol) in 50 mL of dry dichloromethane.

  • Add oxalyl chloride (5.5 mL, 0.06 mol) dropwise, followed by a catalytic amount of DMF (2-3 drops).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases. The formation of the acyl chloride is complete.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in 100 mL of dry dichloromethane and cool to 0 °C.

  • Add anhydrous aluminum chloride (7.3 g, 0.055 mol) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 3 hours. Monitor completion by TLC.

  • Quench the reaction by carefully pouring it onto crushed ice. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with dilute HCl, water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • After solvent removal, purify the crude product by flash column chromatography (silica gel, gradient of 0-5% ethyl acetate in hexane) to afford the title compound.

Section 4: Visualizations

Troubleshooting_Flowchart start Low Yield Observed q1 Is Starting Material Pure? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1 Action: - Analyze precursor by NMR/MP. - Recrystallize or purify if needed. q1->sol1 No q3 Evidence of Side Reactions? q2->q3 Yes sol2 Action: - Use fresh, anhydrous catalyst. - Optimize catalyst stoichiometry. - Control temperature carefully. - Consider high-dilution. q2->sol2 No sol3 Action: - Check TLC/LC-MS for byproducts. - If polymerization, use high-dilution. - If degradation, use milder conditions. q3->sol3 Yes

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the mechanistic underpinnings of potential side product formation, you can optimize your reaction conditions, simplify purification, and improve overall yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude ¹H NMR shows two distinct singlets in the 1.3-1.4 ppm range and a complex, overlapping set of signals in the aromatic region. My desired product is present, but what is the major impurity?

Answer: This observation strongly suggests the presence of a regioisomeric byproduct. The synthesis, typically proceeding via a Friedel-Crafts acylation of tert-butylbenzene followed by an intramolecular cyclization, is susceptible to forming isomers. The bulky tert-butyl group is an ortho-, para-director. While the desired product results from para-acylation, competitive ortho-acylation can occur, leading to the formation of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one .

The two singlets you observe correspond to the nine chemically equivalent protons of the tert-butyl groups in two different chemical environments: your desired 4-tert-butyl product and the 7-tert-butyl isomer.

Diagnostic Table 1: Comparative ¹H NMR Chemical Shifts (Simulated)

Compoundtert-Butyl Signal (s, 9H)Aromatic Protons (m)Aliphatic Protons (m, 4H)
4-(tert-Butyl)-inden-1-one (Desired) ~1.35 ppm~7.4-7.6 ppm~2.7 ppm & ~3.1 ppm
7-(tert-Butyl)-inden-1-one (Isomer) ~1.40 ppm~7.2-7.5 ppm~2.7 ppm & ~3.1 ppm

Question 2: After the cyclization step, my workup is complicated by a substance that is soluble in aqueous base, and my overall yield of the neutral ketone is low. What is this substance?

Answer: This indicates incomplete cyclization. The acidic impurity is the intermediate from the first step, 3-(4-tert-butylphenyl)propanoic acid . This occurs when the cyclizing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a strong Lewis acid) is not sufficiently active, is used in insufficient quantity, or the reaction has not been heated long enough or at a high enough temperature to drive the intramolecular Friedel-Crafts acylation to completion.

Troubleshooting Steps:

  • Confirm Identity: Extract the crude product with a mild base (e.g., saturated NaHCO₃ solution). Neutralize the aqueous layer with acid. If a precipitate forms, isolate and analyze it by NMR to confirm it is the starting acid.

  • Optimize Cyclization:

    • Increase the reaction temperature or prolong the reaction time.

    • Ensure your cyclizing agent is fresh and anhydrous. PPA, for instance, can absorb atmospheric moisture, reducing its efficacy.

    • Consider a more potent cyclizing agent, such as trifluoromethanesulfonic acid (TfOH), which can promote cyclization under milder conditions.[1]

Question 3: My reaction turned very dark, almost black, during the initial Friedel-Crafts acylation, and the final yield was poor with a significant amount of insoluble, tar-like material. What caused this?

Answer: This is indicative of charring and polymerization, a common issue in Friedel-Crafts reactions when conditions are too harsh.[2][3] The Lewis acid catalyst, typically AlCl₃, is highly reactive and can cause degradation of starting materials and products if not properly controlled.

Primary Causes & Solutions:

  • Temperature Control: The reaction is highly exothermic. It is critical to add the Lewis acid portion-wise at a low temperature (e.g., 0-5 °C) to dissipate heat.[4] Allowing the reaction to warm uncontrollably will lead to charring.

  • Reagent Purity: Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst and lead to side reactions.

  • Order of Addition: For reactions involving reactive acylating agents like acryloyl chloride, slow, dropwise addition of the acyl chloride to the mixture of the arene and Lewis acid is recommended to maintain a low instantaneous concentration of the electrophile, which can prevent polymerization and side reactions like tandem acylation-alkylation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to isomeric impurities, and how can I minimize their formation from the outset?

The formation of the 7-tert-butyl isomer arises from the initial electrophilic aromatic substitution (Friedel-Crafts acylation) at the ortho-position of tert-butylbenzene. While the bulky tert-butyl group sterically hinders the ortho-position, this pathway remains competitive with para-acylation. The ratio of para:ortho substitution is highly dependent on reaction conditions.

Optimization Strategies for Regioselectivity:

  • Solvent Choice: Non-polar solvents like dichloromethane or carbon disulfide are often preferred.

  • Temperature: Lowering the reaction temperature generally increases selectivity for the less sterically hindered para-product.

  • Steric Hindrance: Using a bulkier Lewis acid or complexing the acylating agent to create a larger electrophilic species can further disfavor attack at the hindered ortho-position.

Q2: Are there any alternatives to the standard AlCl₃-catalyzed Friedel-Crafts acylation?

Yes, while AlCl₃ is common, other catalysts can be used and may offer advantages in terms of milder conditions or improved selectivity.[1]

  • Other Lewis Acids: Catalysts like FeCl₃ or ZnCl₂ can be effective, though they are generally less reactive than AlCl₃.

  • Solid Acid Catalysts: Zeolites or acidic clays like montmorillonite can be used as heterogeneous catalysts, which can simplify workup and sometimes improve selectivity.

  • Brønsted Acids: Strong protic acids like trifluoromethanesulfonic acid (TfOH) can catalyze both the acylation and subsequent cyclization, sometimes in a one-pot procedure.

Q3: My final product appears pure by ¹H NMR, but I'm concerned about trace impurities. What should I look for?

Even after a successful reaction, trace impurities can persist.

  • Residual Solvents: Always check for signals corresponding to common laboratory solvents used in the reaction or purification (e.g., Dichloromethane, Hexane, Ethyl Acetate).[6][7][8]

  • Starting Materials: Ensure no unreacted tert-butylbenzene or 3-chloropropionyl chloride remains.

  • Di-tert-butylated Byproducts: Under certain conditions, di-tert-butylation of hydroquinone can occur as a side reaction, though this is more relevant to syntheses starting from hydroquinone.[9]

Section 3: Key Experimental Protocols

Protocol 1: Purification of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one via Trituration and Recrystallization

This protocol is effective for removing non-polar impurities and enriching the desired 4-tert-butyl isomer.

  • Crude Product Preparation: After aqueous workup and removal of the organic solvent, obtain the crude solid product.

  • Trituration:

    • Place the crude solid in a flask.

    • Add a minimal amount of cold (~0-5 °C) iso-hexane or a hexane/dichloromethane mixture (e.g., 10:1 v/v).[10] The desired product is sparingly soluble in cold hexanes, while some non-polar side products and unreacted starting materials may be more soluble.

    • Stir the resulting slurry vigorously for 1-2 hours at room temperature.

    • Collect the solid by vacuum filtration and wash with a small amount of cold hexane.

  • Recrystallization (Optional, for high purity):

    • Dissolve the triturated solid in a minimum amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or isopropanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Visual Aids and Data

Diagrams

Synthesis_Pathway cluster_reactants Starting Materials tert_butylbenzene tert-Butylbenzene intermediate 3-(4-tert-butylphenyl) -propanoyl chloride tert_butylbenzene->intermediate 1. AlCl₃ (Lewis Acid) 2. Friedel-Crafts Acylation acyl_chloride 3-Chloropropionyl Chloride product 4-(tert-Butyl)-2,3-dihydro -1H-inden-1-one intermediate->product Intramolecular Cyclization (para-attack) side_product 7-(tert-Butyl)-2,3-dihydro -1H-inden-1-one intermediate->side_product Intramolecular Cyclization (ortho-attack)

Caption: Overall synthesis pathway showing the formation of the desired product and the main isomeric side product.

Troubleshooting_Workflow start Experiment Complete: Crude Product Analysis check_nmr Analyze ¹H NMR Spectrum start->check_nmr clean_spectrum Spectrum is Clean (>95% Purity) check_nmr->clean_spectrum Yes unexpected_peaks Unexpected Peaks Observed check_nmr->unexpected_peaks No final_product Pure Product clean_spectrum->final_product identify Identify Impurity (Use Diagnostic Table 1) unexpected_peaks->identify isomer Isomer Detected identify->isomer acid Unreacted Acid identify->acid purify Implement Purification (Protocol 1) isomer->purify optimize Optimize Reaction Conditions (See FAQ) acid->optimize purify->final_product

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven methodologies for the synthesis and optimization of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven methodologies for the synthesis and optimization of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-tert-butyl-1-indanone).

Due to the steric bulk and electron-donating nature of the tert-butyl group, standard indanone syntheses often suffer from severe side reactions, including dealkylation, regioisomeric mixtures, or poor cyclization yields. This guide establishes a self-validating protocol based on intramolecular Friedel-Crafts acylation and addresses specific issues users encounter during scale-up and optimization.

Standard Operating Procedure (SOP): Intramolecular Friedel-Crafts Acylation

Causality & Experimental Design: The most scalable synthesis relies on the activation of 3-(2-tert-butylphenyl)propanoic acid to its corresponding acid chloride, followed by Lewis acid-mediated intramolecular cyclization. Aluminum chloride (AlCl₃) is selected over milder Lewis acids (like BF₃·OEt₂) to ensure complete complexation with the sterically hindered carbonyl. However, because the tert-butyl group is highly susceptible to retro-Friedel-Crafts cleavage under acidic conditions, temperature and stoichiometry must be strictly controlled 1.

Step-by-Step Methodology
  • Acid Activation: Suspend 3-(2-tert-butylphenyl)propanoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 equiv).

  • Degassing & Concentration: Stir at room temperature for 2 hours until gas evolution (CO₂, CO) completely ceases. Concentrate under reduced pressure to remove excess oxalyl chloride and HCl, yielding the crude acid chloride as a pale yellow oil.

  • High-Dilution Complexation: Redissolve the acid chloride in anhydrous DCM to a high dilution of 0.05 M . Causality: High dilution is critical to kinetically favor intramolecular cyclization over intermolecular dimerization. Cool the solution to -10 °C.

  • Lewis Acid Addition (Self-Validation Step): Add anhydrous AlCl₃ (1.1 equiv) portion-wise.

    • Validation Check: The solution must immediately turn a deep orange/red. This color change confirms the successful formation of the reactive acylium ion complex. If the solution remains pale, the acid chloride formation failed or moisture has deactivated the AlCl₃.

  • Cyclization: Stir for exactly 45 minutes at temperatures between -10 °C and 0 °C. Do not allow the reaction to warm to room temperature.

  • Quenching & Isolation: Quench by pouring the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Extract with DCM (3x), wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the pure 4-(tert-butyl)-1-indanone.

Reaction Optimization Data

To demonstrate the causality of our parameter selection, the following table summarizes the quantitative optimization of the cyclization step. Deviating from the optimal conditions shifts the reaction pathway toward thermodynamic degradation.

EntryLewis Acid (Equiv)Concentration (M)Temp (°C)Time (h)Yield (%)Major Side Product Observed
1AlCl₃ (1.1)0.20252.045%1-Indanone (De-alkylation)
2AlCl₃ (2.0)0.2001.062%Intermolecular dimers
3 AlCl₃ (1.1) 0.05 -10 to 0 0.75 89% None (Optimal Conditions)
4TiCl₄ (1.5)0.0504.030%Unreacted acid chloride
5BF₃·OEt₂ (2.0)0.0580 (DCE)12.015%Complex polymeric mixture

Troubleshooting Workflow

Use the following logical pathway to systematically diagnose and resolve reaction failures during your synthesis.

TroubleshootingTree Start Issue: Low Yield of 4-tert-Butylindanone Q1 Is starting material fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Check for side products (De-alkylation vs Dimerization) Yes1->Q2 Q3 Validate acid chloride conversion (IR: ~1800 cm⁻¹) No1->Q3 Sol1 Dilute to 0.05M & Maintain Temp < 0°C Q2->Sol1 Sol2 Ensure anhydrous conditions Use fresh Oxalyl Chloride Q3->Sol2

Troubleshooting logic tree for diagnosing low yields in 4-tert-butylindanone synthesis.

Frequently Asked Questions (FAQs)

Q: Why am I observing unsubstituted 1-indanone (loss of the tert-butyl group) in my product mixture? A: The tert-butyl group is highly susceptible to retro-Friedel-Crafts alkylation when exposed to strong Lewis acids like AlCl₃ at elevated temperatures 1. Acylium ion formation and subsequent cyclization are kinetically favored, but prolonged exposure or temperatures above 0 °C allow the tert-butyl cation to cleave, forming the thermodynamically more stable unsubstituted indanone. Solution: Strictly limit the reaction time to 45 minutes and never exceed 0 °C during the Lewis acid addition.

Q: My reaction stalls at the acid chloride intermediate. How can I validate this step before adding AlCl₃? A: The acid chloride is highly moisture-sensitive and cannot be easily monitored by standard TLC or LC-MS. Self-Validating Protocol: Take a 50 µL aliquot of the reaction mixture and quench it into 0.5 mL of anhydrous methanol containing one drop of triethylamine. Analyze this quenched sample via TLC or GC-MS. Complete conversion to the corresponding methyl ester confirms that the acid chloride was successfully formed. Additionally, IR spectroscopy of the crude mixture should show a distinct carbonyl stretch shift from ~1710 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acid chloride).

Q: Can I synthesize 4-tert-butylindanone via transition-metal catalysis instead of using harsh Lewis acids? A: Yes. An alternative, milder approach involves the transition-metal-catalyzed selective cyclotrimerization of enones and alkynes. For instance, reacting a functionalized enone with tert-butylacetylene under Nickel/Aluminum catalysis can regioselectively construct the indanone core without risking dealkylation 2. However, this route requires specialized organometallic precursors and is generally reserved for complex late-stage functionalization rather than bulk scale-up.

Q: How do I efficiently functionalize the resulting 4-tert-butylindanone at the α-position? A: The ketone moiety serves as an excellent handle for further derivatization. If you are performing α-alkylation, Cesium carbonate (Cs₂CO₃) is highly recommended as the mediated inorganic base. Its high solubility in organic solvents and soft cationic nature significantly suppress common side reactions (like O-alkylation or aldol condensation) that are traditionally encountered when using harsher bases like NaH or K₂CO₃ 3.

References

  • Selective Cyclotrimerization of Enones and Alkynes by a Nickel and Aluminum Catalytic System Source: Journal of the American Chemical Society (ACS Publications) URL:2

  • Azulene–Naphthalene, Naphthalene–Naphthalene, and Azulene–Azulene Rearrangements Source: The Journal of Organic Chemistry (ACS Publications) URL:1

  • Cesium carbonate as a mediated inorganic base in some organic transformations Source: Academia.edu / ResearchGate URL:3

Sources

Troubleshooting

Process R&amp;D Support Center: Scale-Up of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Welcome to the Process R&D Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (4-tert-butyl-1-indanone).

The construction of the 1-indanone core typically relies on the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids[1]. However, the presence of a bulky tert-butyl group at the ortho position of the precursor (3-(2-tert-butylphenyl)propanoic acid) introduces severe steric hindrance. At pilot and manufacturing scales (100g to multi-kg), this steric strain exacerbates thermal control issues, leading to catastrophic yield losses via dealkylation and polymerization. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure a robust, scalable process.

🔬 Troubleshooting FAQs: Mechanisms & Causality

Q1: Why are we observing massive loss of the tert-butyl group (dealkylation) during cyclization at the 100g+ scale?

Causality: If you are using Aluminum Chloride ( AlCl3​ ) or similar harsh Lewis acids, you are driving a thermodynamic side reaction. The Friedel-Crafts reaction is reversible at elevated temperatures [3]. The steric clash between the forming indanone ring and the ortho-tert-butyl group lowers the activation energy for retro-Friedel-Crafts dealkylation. Because the tert-butyl cation is highly stable, local temperature spikes—caused by poor heat dissipation at scale—force the equilibrium toward the dealkylated 1-indanone [4]. Solution: Transition from Lewis acid catalysis to a strong, liquid Brønsted acid system like Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid). Eaton's reagent effectively generates the required acylium ion for cyclization at moderate temperatures (60–70°C) without the Lewis acidic character that coordinates with the aromatic ring to facilitate dealkylation [2].

Q2: We switched to Polyphosphoric Acid (PPA) to avoid dealkylation, but our yields dropped from 85% (lab) to 40% (pilot). What went wrong?

Causality: PPA has an extremely high dynamic viscosity. While it works beautifully in a 50 mL round-bottom flask, at pilot scale, standard impellers cannot achieve homogeneous mixing. This creates severe thermal gradients. "Hot spots" near the reactor jacket cause oxidative degradation and polymerization, while "cold spots" in the center lead to incomplete precursor conversion. Solution: Eaton's reagent is the superior alternative due to its low viscosity, which ensures excellent heat and mass transfer at scale [2]. If you must use PPA, it must be diluted with a chemically inert, high-boiling co-solvent (e.g., chlorobenzene) to reduce viscosity, though this complicates downstream solvent recovery.

Q3: How do we safely quench the acidic cyclization mass at scale without causing product hydrolysis or unbreakable emulsions?

Causality: Direct addition of water or aqueous base into a reactor containing bulk methanesulfonic acid or PPA causes a violent, uncontrollable exotherm. This boils the solvent, degrades the product, and often precipitates insoluble polymeric byproducts that stabilize emulsions. Solution: Implement a Reverse Quench protocol. Slowly meter the active reaction mixture into a larger quench vessel containing a vigorously agitated biphasic mixture of ice-water and an extraction solvent (like Dichloromethane or Ethyl Acetate). The high heat capacity of the water and the evaporative cooling of the solvent keep the exotherm strictly controlled.

📊 Quantitative Catalyst Comparison for Scale-Up

The following table summarizes the performance of various cyclization reagents for the synthesis of 4-tert-butyl-1-indanone at the 1 kg scale.

Catalyst / ReagentYield (Pilot Scale)Dealkylation (%)Viscosity at 60°CScalability RatingExotherm Control
AlCl3​ / SOCl2​ 45%> 30%LowPoorVery Difficult
Polyphosphoric Acid (PPA) 40%< 5%Extremely HighModerateDifficult
Eaton's Reagent 88% < 2% Low Excellent Manageable

⚙️ Reaction Pathway & Side Reactions

ReactionPathway Precursor 3-(2-tert-butylphenyl) propanoic acid Acylium Acylium Ion Intermediate Precursor->Acylium Acid Catalyst (-H2O) Desired 4-tert-butyl-1-indanone (Desired Product) Acylium->Desired Eaton's Reagent (60-70°C) SideProduct 1-indanone + t-butyl cation (Dealkylation) Acylium->SideProduct AlCl3 / High Temp (Retro-Friedel-Crafts)

Reaction pathway showing desired cyclization vs. thermodynamic dealkylation side-reaction.

🧪 Self-Validating Experimental Protocol: Pilot-Scale Synthesis

This methodology utilizes Eaton's Reagent to maximize yield and prevent dealkylation. The protocol includes built-in validation checkpoints to ensure process integrity.

Phase 1: Cyclization
  • Reactor Preparation: Purge a glass-lined reactor (Reactor 1) with N2​ . Charge Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid, 8 volumes relative to substrate weight).

  • Substrate Addition: Heat the reagent to 50°C. Using a solid-addition funnel, slowly charge 3-(2-tert-butylphenyl)propanoic acid (1.0 eq) in 5 equal portions over 1.5 hours.

    • Validation Checkpoint: Monitor internal temperature ( Tint​ ). Do not allow Tint​ to exceed 65°C during addition to prevent premature degradation.

  • Reaction: Once addition is complete, adjust the jacket temperature to maintain Tint​ at 65°C. Stir vigorously for 3 hours.

    • Validation Checkpoint: Pull an aliquot, quench in water/DCM, and analyze the organic layer via HPLC. The reaction is validated as complete when the precursor peak is < 1.0% AUC.

Phase 2: Reverse Quench & Workup
  • Quench Preparation: In a separate, larger vessel (Reactor 2), prepare a mixture of crushed ice/water (15 volumes) and Dichloromethane (DCM) (8 volumes). Cool to 0–5°C with vigorous agitation.

  • Transfer: Using a metering pump, transfer the hot acidic mass from Reactor 1 into Reactor 2 over 2 hours.

    • Validation Checkpoint: The transfer rate must be dynamically adjusted to ensure the Tint​ of Reactor 2 strictly remains < 25°C.

  • Phase Separation: Cease agitation and allow the biphasic mixture to settle for 30 minutes. Drain the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 4 volumes of DCM.

  • Neutralization: Combine the organic layers and wash with saturated aqueous NaHCO3​ (5 volumes) in portions until gas evolution ceases.

    • Validation Checkpoint: Test the pH of the aqueous wash layer. It must be > 7.0 before proceeding to ensure all methanesulfonic acid is neutralized. Wash with brine (5 volumes) and separate.

Phase 3: Isolation
  • Concentration & Crystallization: Concentrate the organic layer under reduced pressure (at 40°C) to yield a crude oil. Add hot Ethanol (2 volumes) to dissolve the oil, followed by the slow addition of Heptane (4 volumes) to induce crystallization. Cool to 0°C, filter, and dry under vacuum to afford pure 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Workflow R1 Reactor 1: Cyclization Eaton's Reagent + Precursor (T = 65°C, 3 hrs) Transfer Controlled Transfer (Metering Pump) R1->Transfer R2 Reactor 2: Reverse Quench Ice/Water + DCM (T < 25°C) Transfer->R2 PhaseSep Phase Separation (Aqueous / Organic) R2->PhaseSep Wash Organic Wash (NaHCO3, Brine) PhaseSep->Wash Organic Layer Cryst Crystallization (EtOH / Heptane) Wash->Cryst

Pilot-scale workflow for the synthesis and isolation of 4-tert-butyl-1-indanone.

📚 References

  • General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

  • How does toluene react at higher temperatures and why? (Thermodynamics of Friedel-Crafts Reversibility). Chemistry Stack Exchange. Available at:[Link]

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. National Institutes of Health (PMC). Available at:[Link]

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Indanone Core and the Solvent's Crucial Role

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of various complex molecules and pharmacologically active compounds. Its synthesis is most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-(3-tert-butylphenyl)propanoic acid derivative. While the reaction appears straightforward, its success is profoundly influenced by the reaction medium. The solvent does not merely act as a passive diluent; it actively participates in the reaction by modulating catalyst activity, stabilizing intermediates, and influencing reaction pathways. Understanding and controlling these solvent effects is paramount to achieving high yields and purity.

This guide will deconstruct the challenges you might face and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the intramolecular Friedel-Crafts acylation to form the indanone?

A: The solvent's role is multifaceted and directly impacts the reaction's success in several ways:

  • Catalyst Activity: Strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), can form complexes with the solvent. This interaction can either enhance or temper the catalyst's reactivity. For instance, a coordinating solvent can reduce the catalyst's Lewis acidity, potentially slowing the reaction but also suppressing unwanted side reactions.

  • Intermediate Stabilization: The reaction proceeds through a charged acylium ion and a sigma complex (Wheland intermediate).[1] The polarity of the solvent can stabilize these intermediates, affecting the reaction's activation energy and overall rate.

  • Solubility: The solubility of the starting material, the catalyst, and the final product-catalyst complex is crucial. In some solvents, the product-AlCl₃ complex may precipitate, which can drive the reaction to completion.[2] However, poor solubility of the starting materials can prevent the reaction from initiating altogether.

  • Side Reaction Pathways: The solvent choice can dictate the prevalence of side reactions. For example, high substrate concentrations in a given solvent might favor intermolecular acylation, leading to polymer formation, over the desired intramolecular cyclization.[3][4]

Q2: What are the most common solvents for this reaction, and what are their primary advantages and disadvantages?

A: The choice of solvent often represents a trade-off between reactivity, safety, and ease of handling. Below is a summary of commonly used solvents.

SolventTypical ConditionsAdvantagesDisadvantages
Carbon Disulfide (CS₂) Low temperature (0-25 °C)Non-coordinating, allows for high catalyst activity. Product-catalyst complex often precipitates, driving the reaction.Highly toxic, extremely flammable, low boiling point.
Dichloromethane (CH₂Cl₂) Low to ambient temperatureGood solvent for many organic compounds and catalyst complexes. Relatively inert.Can be halogenated under harsh conditions. Volatile.
1,2-Dichloroethane (DCE) Ambient to elevated temperatureHigher boiling point than CH₂Cl₂ allows for a wider temperature range. Good solubility properties.Toxic. Can participate in Friedel-Crafts alkylation side reactions.
Nitrobenzene Ambient to elevated temperatureHigh boiling point. Its polarity can help dissolve catalyst complexes and stabilize intermediates, sometimes altering selectivity in other systems.[2]Highly toxic, difficult to remove post-reaction, can deactivate the catalyst under certain conditions.

Q3: Can the tert-butyl group be cleaved during the reaction? How does the solvent choice influence this?

A: Yes, de-tert-butylation is a known side reaction in Friedel-Crafts chemistry, especially under harsh conditions (strong Lewis acids, high temperatures).[5] The bulky tert-butyl group can be cleaved to form a stable tert-butyl carbocation, which can then alkylate the solvent, starting material, or product. Solvents that are more susceptible to alkylation (like aromatic solvents) can exacerbate this issue. Using a less reactive, non-coordinating solvent like CS₂ or CH₂Cl₂ at lower temperatures can help minimize this side reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides a logical framework for resolving them.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired indanone. What are the likely solvent-related causes?

A: Low yield is a common frustration. Before blaming the core chemistry, scrutinize your solvent and setup.

  • Solvent Purity (Water Content): Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃). Your solvent must be rigorously anhydrous.

    • Troubleshooting Step: Ensure your solvent is freshly distilled from an appropriate drying agent (e.g., CaH₂ for hydrocarbons and halogenated solvents) or sourced from a sealed, anhydrous-grade bottle.[6]

  • Poor Solubility: If your starting material (the 3-(3-tert-butylphenyl)propanoic acid or its acid chloride) is not soluble in the chosen solvent at the reaction temperature, the reaction cannot proceed efficiently.

    • Troubleshooting Step: Observe the reaction mixture. Is the starting material fully dissolved after addition? If not, consider a solvent with better solubilizing properties, such as DCE over CS₂, or a slight, carefully controlled increase in temperature.

  • Catalyst-Solvent Interaction: The solvent may be deactivating the catalyst. Highly coordinating solvents or those with functional groups that can react with the Lewis acid (e.g., alcohols, amines) are incompatible.[1]

    • Troubleshooting Step: Stick to standard, relatively inert solvents like CH₂Cl₂, DCE, or CS₂. Avoid ethers or other Lewis basic solvents for this type of reaction.[7]

Problem Area 2: Significant Byproduct Formation

Q: My crude product analysis (NMR/GC-MS) shows multiple unexpected products. What's happening?

A: Byproducts often point to competing reaction pathways, which are heavily influenced by reaction conditions, including the solvent.

  • High Molecular Weight Polymer: The most common byproduct is a polymeric substance resulting from intermolecular acylation. This occurs when one molecule's acyl group reacts with the aromatic ring of another molecule.

    • Cause & Solution: This is primarily a concentration effect. The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. By significantly diluting the reaction mixture, you can kinetically favor the desired intramolecular cyclization.

    • Troubleshooting Step: Re-run the reaction at a much lower concentration. For example, if you initially used a 0.5 M concentration, try 0.05 M. This often requires a larger volume of solvent, emphasizing the need for a solvent that is easy to remove during workup.

  • De-alkylation Products: As discussed in the FAQ, you may be observing products lacking the tert-butyl group.

    • Cause & Solution: This is typically caused by excessive heat or a hyper-reactive catalyst system.

    • Troubleshooting Step: Lower the reaction temperature. If the reaction is too slow when cooled, you may need to switch to a more reactive solvent (e.g., CS₂) that allows the reaction to proceed at a lower temperature.

The following decision tree can help diagnose low-yield issues:

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols & Workflows
Protocol 1: General Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

This procedure assumes the starting material is 3-(3-tert-butylphenyl)propanoic acid, which is first converted to the acid chloride.

Materials:

  • 3-(3-tert-butylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), crushed ice

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, combine 1.0 equivalent of 3-(3-tert-butylphenyl)propanoic acid with 2-3 equivalents of thionyl chloride. Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Reaction Setup: In a separate, larger flask equipped with a dropping funnel and a magnetic stirrer, suspend 1.1 - 1.3 equivalents of AlCl₃ in anhydrous CH₂Cl₂ under an inert atmosphere. The volume of solvent should be sufficient to ensure a final substrate concentration of approximately 0.05-0.1 M. Cool the suspension to 0 °C in an ice bath.

  • Intramolecular Acylation: Dissolve the crude acid chloride from Step 1 in a volume of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in ice/HCl. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum complexes.

  • Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or distillation.

Workflow for Solvent Screening and Optimization

Solvent_Screening_Workflow Start Define Goal: Maximize Yield & Purity Select_Solvents Select Candidate Solvents (e.g., CH₂Cl₂, DCE, CS₂) Start->Select_Solvents Small_Scale Run Small-Scale Parallel Reactions (Identical Conditions: Temp, Conc., Time) Select_Solvents->Small_Scale Analysis Analyze Crude Product (GC-MS or ¹H NMR with internal standard) Small_Scale->Analysis Evaluate Evaluate Results: 1. Conversion % 2. Product:Byproduct Ratio Analysis->Evaluate Evaluate->Select_Solvents Poor Results (Re-evaluate choices) Best_Solvent Identify Best Performing Solvent Evaluate->Best_Solvent Good Results Optimize Optimize Conditions for Best Solvent (Temperature, Concentration) Best_Solvent->Optimize Scale_Up Scale-Up Reaction Optimize->Scale_Up End Final Optimized Protocol Scale_Up->End

Caption: Key steps in the intramolecular Friedel-Crafts acylation.

References
  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Pougnet, B., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. [Link]

  • Baghzouz, M., et al. (2020). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Huang, X., et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research. [Link]

  • University of California, Davis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives. [Link]

  • Gębicka, J., & Kącka-Zych, A. (2019). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of indanones. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Alkylation. [Link]

  • Li, W., et al. (2021). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • LookChem. Purification of tert-Butyl alcohol. Chempedia. [Link]

  • Royal Society of Chemistry. General Experimental Procedure Synthesis. [Link]

  • Google Patents. (2018).
  • Google Patents. (1990). Removal of acidic impurities from tertiary butyl hydroperoxide containing feedstock.
  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Synthesis

Welcome to the Technical Support Center. The synthesis of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (4-tert-butylindanone) via intramolecular Friedel-Crafts acylation presents unique thermal and mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (4-tert-butylindanone) via intramolecular Friedel-Crafts acylation presents unique thermal and mechanistic challenges. The presence of the bulky, acid-labile tert-butyl group means that failing to manage the massive exotherms inherent to1[1] will not only pose a safety hazard but will actively destroy your target molecule.

This guide is designed for researchers and scale-up scientists to understand the causality behind thermal excursions and implement self-validating protocols to ensure high yield and safety.

Process Overview & Thermal Risk Mapping

The standard synthetic route involves the conversion of 3-(2-tert-butylphenyl)propanoic acid to its corresponding acid chloride, followed by an aluminum chloride (AlCl₃) mediated intramolecular cyclization[2]. The workflow contains two critical exothermic nodes: the formation of the acylium ion complex and the aqueous quenching of the Lewis acid.

G Start 3-(2-tert-butylphenyl) propanoic acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Lewis Acid Addition (AlCl3 in CH2Cl2, 0°C) Step1->Step2 Exotherm1 Exotherm Risk: Acylium Ion Formation (-50 kJ/mol) Step2->Exotherm1 Step3 Intramolecular Cyclization (15-20°C, 2 hours) Step2->Step3 Step4 Quenching (Ice/HCl, <25°C) Step3->Step4 Exotherm2 Exotherm Risk: AlCl3 Hydrolysis (-300 kJ/mol) Step4->Exotherm2 End 4-(tert-Butyl)-2,3-dihydro -1H-inden-1-one Step4->End

Workflow and thermal risk points in 4-(tert-butyl)indanone synthesis.

Self-Validating Experimental Protocol

To prevent thermal runaway and product degradation, follow this step-by-step methodology. Every phase includes a built-in validation check to ensure the system is behaving within safe thermodynamic boundaries.

Step 1: Acid Chloride Preparation

  • Charge a dry, argon-flushed round-bottom flask with 3-(2-tert-butylphenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature, followed by a catalytic amount of DMF (0.05 eq).

  • Reflux the mixture for 2 hours.

  • Validation Check: Monitor gas evolution (SO₂ and HCl) through a mineral oil bubbler. The complete cessation of gas evolution validates the quantitative conversion to the acid chloride.

Step 2: Lewis Acid Complexation (Exotherm Control)

  • Cool the reaction mixture to 0 °C using an ice/brine bath. Ensure the stirring rate is >300 rpm to prevent localized concentration gradients.

  • Add anhydrous AlCl₃ (1.5 eq) in small, discrete portions over 45 minutes[3].

  • Validation Check: Monitor the internal temperature using a dual-probe thermocouple. The internal temperature must not exceed 5 °C . If the delta between the cooling bath and the internal temperature exceeds 10 °C, the heat removal capacity has been breached. Stop addition immediately until the temperature equilibrates.

Step 3: Intramolecular Cyclization

  • Once AlCl₃ addition is complete, remove the cooling bath and allow the reaction to warm naturally to 15–20 °C over 1 hour[4].

  • Stir for an additional 2 hours.

  • Validation Check: Pull a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and run TLC/HPLC. The disappearance of the acid chloride intermediate validates reaction completion.

Step 4: Reverse Quenching (Critical Safety Step)

  • Prepare a large quenching bath containing crushed ice (20 volumes relative to DCM) and concentrated HCl (2 volumes).

  • Do not add water to the reaction. Instead, transfer the reaction mixture via a PTFE cannula into the vigorously stirred ice/HCl mixture.

  • Validation Check: The temperature of the quench bath must remain below 25 °C. If the ice melts too rapidly, pause the transfer and add more crushed ice.

Quantitative Thermal & Impurity Data

Failure to control the temperature directly correlates with the formation of desalkyl impurities and thermal runaway risks. Use the table below to benchmark your process parameters.

Process StageTarget Internal TempEst. Heat GeneratedPrimary Consequence if Limit Exceeded
Acylium Ion Formation 0 °C to 5 °C-40 to -50 kJ/molRapid solvent boiling; vessel over-pressurization.
Cyclization Phase 15 °C to 20 °C-15 to -20 kJ/moltert-Butyl group cleavage (Retro-Friedel-Crafts).
Aqueous AlCl₃ Quench < 25 °C> -300 kJ/molViolent eruption of HCl gas; thermal degradation.

Troubleshooting & FAQs

Q1: Why does the reaction mixture experience a sudden, non-linear temperature spike during the addition of aluminum chloride, and how can I mitigate this? A1: The formation of the highly reactive acylium ion and its subsequent complexation with the arene ring is highly exothermic[5]. Because solid AlCl₃ has limited solubility in DCM, adding it too quickly leads to a mass-transfer bottleneck. The unreacted solid accumulates at the bottom of the flask. When it finally dissolves, it reacts all at once, releasing a massive burst of thermal energy. Mitigation: Use a powder addition funnel for continuous, slow addition, and ensure high-shear stirring to prevent solid accumulation[3].

Q2: My final product contains a significant amount of unsubstituted 1-indanone (desalkyl impurity). What went wrong? A2: You experienced a thermal excursion above 25 °C during either the cyclization or quenching phase. The Friedel-Crafts alkylation is reversible. Because the tert-butyl group is highly sterically hindered, elevated temperatures in the presence of a strong Lewis acid drive a retro-Friedel-Crafts reaction[6]. The arene is protonated, and the tert-butyl group is expelled as a highly stable tertiary carbocation, which subsequently loses a proton to become isobutylene gas.

Pathway A 4-(tert-Butyl)indanone AlCl3 Complex B Thermal Excursion (T > 25°C) A->B Inadequate Cooling C Retro-Friedel-Crafts (tert-Butyl Cation) B->C Acid Catalysis D 1-Indanone (Desalkyl Impurity) C->D E Isobutylene Gas C->E

Mechanistic pathway of thermally-induced tert-butyl cleavage.

Q3: What is the safest protocol for quenching the AlCl₃ reaction mixture to prevent thermal runaway? A3: You must use a "reverse quench" technique. Hydrolysis of AlCl₃ generates HCl gas and an enormous heat of hydration. If you add water to your reaction flask, the localized concentration of unquenched AlCl₃ will cause the DCM to flash-boil instantly. By adding the reaction mixture dropwise into a massive heat sink of crushed ice and HCl, you maintain a high heat capacity and safely dissipate the exotherm[4].

Q4: Can I use alternative, milder catalysts to avoid the massive exotherm associated with AlCl₃? A4: Yes. If your facility lacks the cooling capacity for AlCl₃, you can utilize Brønsted acids like Trifluoromethanesulfonic acid (TfOH) or greener alternatives like Methanesulfonic anhydride[4]. These reagents allow for a more controlled, homogeneous reaction profile and eliminate the violent aqueous quench associated with aluminum salts, though they may require longer reaction times to achieve full cyclization.

References

  • BenchChem - Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane.
  • University of Michigan - Experiment 1: Friedel-Crafts Acylation.
  • Industrial & Engineering Chemistry Research (ACS) - Synthesis of 1-Indanones from Benzoic Acids.
  • BenchChem - A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
  • MilliporeSigma - Friedel–Crafts Acylation.
  • Journal of the American Chemical Society (ACS) - Azulenes. VIII. 1- and 2-tert-Butylazulene. Migration of the tert-butyl group.

Sources

Optimization

Technical Support Center: 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Synthesis Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, chemists, and drug development professionals conducting the intramolecular Friedel-Crafts...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, chemists, and drug development professionals conducting the intramolecular Friedel-Crafts cyclization to synthesize 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one.

The presence of the bulky tert-butyl group at the 4-position introduces significant steric hindrance during the cyclization of the 3-(2-tert-butylphenyl)propanoic acid precursor. This often necessitates the use of aggressive Lewis acids (e.g., AlCl₃) or highly viscous protic acids (e.g., Polyphosphoric Acid, PPA)[1][2]. While the reaction itself is robust, the post-synthetic workup is where the majority of yield loss, emulsion formation, and product degradation occurs. This guide synthesizes field-proven insights to ensure your protocols are self-validating and mechanistically sound.

Experimental Protocols: Step-by-Step Workup Methodologies

The choice of workup is entirely dictated by the catalytic system employed during the cyclization. Below are the self-validating protocols for the two most common pathways.

Protocol A: Aluminum Chloride (AlCl₃) Mediated Cyclization Workup

When AlCl₃ is used, the primary objective is to decompose the Lewis acid complex without forming insoluble, gelatinous aluminum hydroxide [Al(OH)₃], which causes intractable emulsions[3].

  • Acidic Quenching: Prepare a beaker containing a 3:1 mixture of crushed ice and pre-cooled 1M Hydrochloric Acid (HCl). The volume should be 3–5 times that of the reaction mixture[3].

  • Transfer: While vigorously stirring the ice/HCl mixture, transfer the crude dichloromethane (DCM) reaction mixture dropwise. Causality: This is a highly exothermic process; maintaining the temperature below 20 °C prevents thermal degradation of the indanone and minimizes the formation of polymeric byproducts[2][3].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Back-Extraction: Extract the remaining aqueous layer with two additional portions of DCM to ensure complete recovery of the highly lipophilic 4-(tert-butyl)-1-indanone.

  • Washing Cascade:

    • Wash the combined organic layers with 1M HCl (to ensure all Al salts remain soluble).

    • Wash with saturated aqueous NaHCO₃. Causality: This neutralizes residual HCl and deprotonates any unreacted 3-(2-tert-butylphenyl)propanoic acid precursor, partitioning it into the aqueous waste[1][3]. Vent the funnel frequently to release CO₂ gas.

    • Wash with saturated brine to displace dissolved water.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[4].

Protocol B: Polyphosphoric Acid (PPA) Mediated Cyclization Workup

PPA is a powerful dehydrating agent but is notoriously difficult to handle due to its extreme viscosity at room temperature[5].

  • Thermal Moderation: Do not allow the reaction to cool completely to room temperature before quenching, as it will solidify into an unworkable glass. Cool to approximately 60 °C[5].

  • Ice Quenching: Pour the warm, viscous mixture directly onto a large excess of crushed ice under vigorous mechanical stirring. Causality: Ice moderates the violent exothermic hydrolysis of PPA into phosphoric acid, while the stirring breaks up the viscous mass[5].

  • Extraction: Once the PPA is fully hydrolyzed (the solution becomes a homogeneous, albeit cloudy, aqueous layer), extract with ethyl acetate (EtOAc) or DCM[1].

  • Neutralization: Wash the organic layer extensively with saturated NaHCO₃ until the aqueous wash remains basic (pH > 8). PPA hydrolysis generates massive amounts of phosphoric acid that must be completely removed.

  • Drying & Isolation: Wash with brine, dry over MgSO₄, filter, and evaporate the solvent.

Process Visualization

The following decision tree maps the logical workflow for isolating 4-(tert-butyl)-1-indanone based on the catalytic system used.

Workflow for post-synthetic workup of 4-(tert-butyl)-1-indanone based on catalyst type.

Quantitative Data: Quenching Parameters

To ensure reproducibility, adhere to the quantitative thresholds summarized in the table below. Deviating from these parameters is the leading cause of workup failure.

Catalyst SystemQuenching AgentTarget TempPrimary RiskMitigation Strategy
AlCl₃ Crushed Ice + 1M HCl< 20 °CGelatinous Al(OH)₃ emulsion[3]Maintain acidic pH (< 2) during quench; use large excess of HCl.
PPA Crushed Ice / Water< 40 °CExtreme exotherm & high viscosity[5]Quench at 60 °C (before solidification); use vigorous mechanical stirring.
TfOH (Superacid) Cold Water / NaHCO₃< 10 °CRapid acid-base exotherm[6]Dropwise addition of reaction mixture to a buffered, ice-cold solution.

Troubleshooting Guide

Issue: An intractable, milky emulsion forms during the first extraction of the AlCl₃ reaction.

  • Causality: The pH of the aqueous layer has risen too high, causing the aluminum salts to precipitate as aluminum hydroxide [Al(OH)₃], which acts as a powerful emulsifying agent[3].

  • Solution: Immediately add concentrated HCl dropwise to the separatory funnel and shake gently until the pH drops below 2 and the layers clarify. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble particulates, then separate the layers.

Issue: The isolated 4-(tert-butyl)-1-indanone contains significant amounts of unreacted starting material.

  • Causality: The tert-butyl group sterically hinders the cyclization, often leaving unreacted 3-(2-tert-butylphenyl)propanoic acid. Because of the lipophilic tert-butyl group, this acid is highly soluble in organic solvents and will co-extract with the product if not fully deprotonated.

  • Solution: Extend the saturated NaHCO₃ washing step. Ensure the aqueous wash is distinctly basic (pH 8-9) to guarantee the precursor is fully converted to its water-soluble sodium carboxylate salt[1][3].

Issue: The crude product is a dark brown oil instead of the expected pale/colorless form.

  • Causality: Localized superheating during the quenching step caused thermal decomposition or polymerization of the indanone[2].

  • Solution: In future runs, ensure the reaction mixture is added to the ice (reverse quench), rather than adding water to the reaction flask. Increase the volume of ice used by 50%.

Frequently Asked Questions (FAQs)

Q: Can I use a basic quench (e.g., NaOH) for the AlCl₃ reaction to neutralize the acid immediately? A: No. While a basic quench is sometimes used for highly acid-sensitive products, it forces the precipitation of Al(OH)₃, which traps the product (occlusion) and makes phase separation nearly impossible[3]. 4-(tert-butyl)-1-indanone is stable to dilute acid; therefore, an acidic quench is strongly recommended to keep aluminum salts dissolved.

Q: How do I handle the extreme viscosity of PPA before quenching? A: PPA becomes unmanageable at room temperature. You must perform the quench while the mixture is still warm (approx. 60 °C). Alternatively, some modern protocols suggest adding a co-solvent like xylene to the reaction mixture before cooling to simplify the workup and reduce viscosity[5].

Q: Which extraction solvent is optimal for 4-(tert-butyl)-1-indanone? A: Dichloromethane (DCM) is the industry standard due to its excellent solubilizing power for bulky aromatic ketones and its high density, which allows it to form the bottom layer for easy draining[4]. Ethyl acetate (EtOAc) is a greener alternative but forms the top layer, requiring slightly more manipulation during back-extractions.

References

  • Industrial & Engineering Chemistry Research. "Synthesis of 1-Indanones from Benzoic Acids." ACS Publications. Available at:[Link]

  • Canadian Center of Science and Education. "Polyphosphoric Acid in Organic Synthesis." Modern Applied Science. Available at:[Link]

  • PMC. "Non-Conventional Methodologies in the Synthesis of 1-Indanones." National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

preventing byproduct formation in indanone synthesis

Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex mechanistic pitfalls of 1-indanone synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex mechanistic pitfalls of 1-indanone synthesis.

Whether you are employing an intramolecular Friedel-Crafts acylation or a Nazarov cyclization, poor yields and complex byproduct profiles are rarely due to "bad luck." They are the direct result of competing kinetic and thermodynamic pathways. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Overview: The Fate of Reactive Intermediates

The core challenge in indanone synthesis is controlling the highly reactive intermediates—specifically the acylium ion (in Friedel-Crafts) or the oxyallyl cation (in Nazarov cyclizations). When these intermediates are generated, they face a choice: undergo the desired intramolecular ring closure, or participate in parasitic side reactions.

High substrate concentrations kinetically favor bimolecular collisions, leading to intermolecular acylation (dimers and oligomers). Conversely, the presence of activating or deactivating substituents on the aromatic ring alters the electron density, leading to the formation of regioisomers if steric directing effects are not properly managed (1).

G Substrate Arylpropionic Acid Precursor Acylium Acylium Ion Intermediate Substrate->Acylium Lewis/Brønsted Acid (-H2O or -HCl) Indanone 1-Indanone (Target Product) Acylium->Indanone Intramolecular Cyclization (Dilute) Oligomer Intermolecular Oligomers Acylium->Oligomer Intermolecular Attack (High Concentration) Regioisomer Regioisomers Acylium->Regioisomer Competing Ring Positions

Reaction pathways in Friedel-Crafts indanone synthesis showing target vs. byproduct formation.

Quantitative Reaction Optimization

To minimize byproducts, reaction conditions must be tailored to the specific substrate and catalyst system. The table below summarizes optimized quantitative parameters derived from field-proven methodologies.

Reaction TypeAcid CatalystSolventTemp (°C)Optimal Conc. (M)Target Yield (%)Primary Byproduct Risk
Friedel-Crafts (Acyl Chloride) AlCl₃ (1.5 eq)DCM0 to 250.05 - 0.175 - 85Intermolecular Oligomers
Friedel-Crafts (Direct Acid) TfOH (3-4 eq)CHCl₃250.0580 - 90Regioisomers
Nazarov Cyclization BF₃·OEt₂ (1.1 eq)4-MeTHP80 (MW)0.160 - 75Incomplete Cyclization
Asymmetric Nazarov ZnCl₂ + Chiral AcidDCM-200.05> 90Enantiomeric Mixtures

Section 1: Intramolecular Friedel-Crafts Acylation

Frequently Asked Questions

Q: My reaction produces a complex mixture of polymeric material instead of the desired 1-indanone. What is causing this? A: This is a classic symptom of intermolecular acylation. Under strongly acidic conditions, if the concentration of the 3-arylpropanoic acid is too high, the highly reactive acylium ion will attack a neighboring substrate molecule rather than bending back to attack its own aromatic ring. This initiates a chain of oligomerization (2). Solution: Run the reaction under high dilution (≤ 0.05 M).

Q: I am observing multiple regioisomers in my NMR spectra. How can I improve regioselectivity? A: Regioisomers form when the aromatic ring has substituents that activate multiple ortho or para positions. The polarity of your solvent plays a massive role here. Non-polar solvents (like DCM) often favor the kinetically controlled product, while polar solvents (like nitromethane) can stabilize different transition states, leading to the thermodynamic product. Additionally, utilizing bulky directing groups can sterically block undesired cyclization sites (3).

Self-Validating Protocol: Optimized Friedel-Crafts Acylation

This protocol utilizes a self-validating framework to ensure the reaction environment prevents byproduct formation.

Step 1: Anhydrous Setup & Substrate Dilution

  • Action: Dissolve the 3-arylpropanoic acid precursor in anhydrous Dichloromethane (DCM) to a final concentration of 0.05 M under an inert Argon atmosphere.

  • Causality: High dilution kinetically favors unimolecular cyclization. Strict anhydrous conditions are mandatory because moisture rapidly hydrolyzes Lewis acids (like AlCl₃) into inactive metal hydroxides and HCl, stalling the reaction and leaving unreacted starting material.

  • Validation Checkpoint: Use a Karl Fischer titrator to confirm solvent moisture is < 50 ppm before adding the catalyst.

Step 2: Controlled Catalyst Activation

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.5 equivalents of AlCl₃ (or 3-4 equivalents of Triflic Acid, TfOH) portion-wise over 15 minutes.

  • Causality: The generation of the acylium ion is highly exothermic. Rapid addition causes localized heat spikes, which provide the activation energy required for competing degradation and polymerization pathways.

  • Validation Checkpoint: The solution should transition to a clear yellow/orange hue. An immediate shift to an opaque, tarry black indicates thermal degradation. If observed, abort the run, increase the stirring speed, and slow the catalyst addition rate in the next attempt.

Step 3: Cyclization and Quenching

  • Action: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 hours. Quench by slowly pouring the mixture over crushed ice and saturated NaHCO₃.

  • Causality: The basic aqueous quench destroys the active acylium ion and neutralizes the acid catalyst, preventing further side reactions during the workup phase.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2) prior to quenching. The complete disappearance of the starting material spot confirms successful cyclization.

Section 2: Nazarov Cyclization

Frequently Asked Questions

Q: My Nazarov cyclization of a divinyl ketone is not proceeding to completion. Should I just heat it more? A: No. Simply applying more heat often leads to the decomposition of the sensitive oxyallyl cation intermediate. Incomplete cyclization is usually a catalyst-substrate mismatch. The efficiency of the Nazarov cyclization is highly dependent on the Lewis acid. If standard BF₃·OEt₂ fails, you must screen alternative Lewis acids (e.g., FeCl₃, Cu(OTf)₂) or utilize microwave irradiation to precisely deliver energy without prolonged thermal degradation (4).

Q: I am getting a mixture of enantiomers and double-bond isomers. How can I control the stereochemistry? A: The Nazarov cyclization involves a conrotatory electrocyclic ring closure followed by a proton transfer. If the proton transfer is unselective, you will lose stereochemical control at the tertiary α-carbon. To prevent this, advanced methodologies employ cooperative catalysis—pairing a Lewis acid (like ZnCl₂) with a chiral Brønsted acid (like a chiral spiro phosphoric acid) to enantioselectively guide the proton transfer step (5).

Self-Validating Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

Step 1: Catalyst Complexation in Green Solvents

  • Action: To a 0.1 M solution of the divinyl ketone in 4-methyltetrahydropyran (4-MeTHP), add 1.1 equivalents of BF₃·OEt₂ dropwise at -20 °C.

  • Causality: 4-MeTHP is a sustainable, green solvent that effectively stabilizes the Lewis acid-substrate complex without aggressively competing for coordination sites (unlike traditional ethereal solvents with higher oxygen basicity).

  • Validation Checkpoint: Monitor the initial complexation by TLC. The starting material should be replaced by a highly polar, baseline-shifted spot representing the activated complex.

Step 2: Electrocyclic Ring Closure

  • Action: Transfer the vessel to a microwave reactor and irradiate at 100 W (80 °C) for 20 minutes.

  • Causality: Microwave irradiation drastically reduces the reaction time from several hours to minutes, kinetically outcompeting the formation of O-acylated byproducts and trapped oxyallyl cation side-products.

  • Validation Checkpoint: Post-irradiation GC-MS analysis should show a single major peak corresponding to the target 1-indanone mass, with <5% of unreacted divinyl ketone.

Workflow Start Identify Byproduct Profile via GC-MS / NMR Dimers Oligomers / Dimers Detected? Start->Dimers Dilute Action: Increase Solvent Volume (Reduce Conc.) Dimers->Dilute Yes Isomers Regioisomers Detected? Dimers->Isomers No Dilute->Isomers Temp Action: Lower Temp to Favor Kinetic Product Isomers->Temp Yes Degradation Starting Material Degradation? Isomers->Degradation No Temp->Degradation Catalyst Action: Switch to Milder Lewis Acid (e.g., ZnCl2) Degradation->Catalyst Yes Success Optimized Indanone Yield Degradation->Success No Catalyst->Success

Systematic troubleshooting workflow for mitigating byproducts in indanone synthesis.

References

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues , Preprints.org, [Link]

  • Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids , Chemical Science (RSC Publishing), [Link]

Sources

Optimization

enhancing the regioselectivity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one synthesis

Technical Support Center: Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one A Guide to Enhancing Regioselectivity and Troubleshooting Synthesis Welcome to the technical support center for advanced organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

A Guide to Enhancing Regioselectivity and Troubleshooting Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the nuances of this synthesis, particularly the critical challenge of achieving high regioselectivity.

Technical Primer: The Core Regioselectivity Challenge

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is most commonly achieved via an intramolecular Friedel-Crafts cyclization of a 3-(3-tert-butylphenyl)propanoic acid precursor.[1] This acid is typically converted to a more reactive species, such as an acyl chloride or activated by a strong acid, to generate an electrophilic acylium ion. This ion then attacks the aromatic ring to form the desired five-membered indanone ring.[2][3]

The central challenge arises at this cyclization step. The electrophilic attack can occur at two possible positions on the aromatic ring that are ortho to the propanoic acid side chain: C2 and C6.

  • Attack at C2: Leads to the desired product, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one .

  • Attack at C6: Leads to the undesired regioisomer, 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one .

While the C6 position is sterically hindered by the adjacent bulky tert-butyl group, which should favor the formation of the 4-isomer, reaction conditions can significantly influence the final isomeric ratio.[4] Achieving high regioselectivity is therefore a matter of carefully controlling the interplay between steric hindrance, catalyst choice, and reaction parameters to exclusively favor cyclization at the C2 position.

Regioselectivity_Challenge cluster_start Precursor cluster_catalyst Activation cluster_intermediate Intermediate cluster_products Potential Products Precursor 3-(3-tert-butylphenyl)propanoic acid Catalyst Strong Acid Catalyst (e.g., PPA, AlCl₃) Precursor->Catalyst Acylium Acylium Ion Catalyst->Acylium Forms Product_4 4-(tert-Butyl)-inden-1-one (Desired Product) Acylium->Product_4 Attack at C2 (Less Hindered) Product_6 6-(tert-Butyl)-inden-1-one (Isomeric Impurity) Acylium->Product_6 Attack at C6 (Sterically Hindered)

Caption: The critical intramolecular Friedel-Crafts cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to the 3-(3-tert-butylphenyl)propanoic acid precursor?

While multiple routes exist, a common laboratory-scale approach involves standard transformations starting from meta-substituted benzene derivatives. For instance, one could start with 3-tert-butylaniline, convert it to the corresponding bromide via a Sandmeyer reaction, and then use cross-coupling methodologies to introduce the three-carbon chain. Each step requires careful optimization, but this approach provides a logical and adaptable pathway to the key precursor.

Q2: What are the primary factors controlling the regioselectivity of the cyclization?

Regioselectivity in this Friedel-Crafts reaction is a classic example of competition between steric and electronic effects.

  • Steric Hindrance: This is the dominant factor that favors the formation of the 4-tert-butyl isomer. The bulky tert-butyl group at C3 physically obstructs the approach of the acylium ion chain to the C6 position, making the attack at the more accessible C2 position kinetically favorable.[4]

  • Electronic Effects: The tert-butyl group is an electron-donating group, activating the ortho (C2, C4) and para (C6) positions for electrophilic aromatic substitution. In this case, both target positions (C2 and C6 relative to the side chain) are electronically activated by the tert-butyl group. This makes steric control even more critical.

  • Catalyst Choice: The size and nature of the catalyst can influence the transition state. Bulky Lewis acid complexes or shape-selective solid acid catalysts like zeolites can amplify the steric effect, further enhancing selectivity for the 4-isomer.[5][6]

Q3: Which catalysts are most effective for this transformation and why?

The choice of acid catalyst is paramount and can profoundly impact both yield and regioselectivity.[7]

  • Polyphosphoric Acid (PPA): A traditional and effective Brønsted acid catalyst that often gives good yields. However, its high viscosity can make stirring and product workup challenging. It sometimes requires high temperatures, which can reduce regioselectivity.[2][8]

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): A powerful and often superior alternative to PPA. It is less viscous, allowing for more efficient mixing and often enabling the reaction to proceed at lower temperatures, which is beneficial for regioselectivity.[3]

  • Lewis Acids (e.g., AlCl₃): Typically used with the acyl chloride derivative of the precursor acid. While highly reactive, Lewis acids like AlCl₃ must be used in stoichiometric amounts because they form a complex with the product ketone.[9][10] They are also extremely sensitive to moisture, requiring strictly anhydrous conditions.[1][11]

  • Solid Acid Catalysts (e.g., Zeolites): These represent a greener alternative, offering high selectivity and the advantage of being reusable.[5][7] The defined pore structure of zeolites can provide "shape selectivity," sterically favoring the formation of the less bulky transition state that leads to the 4-isomer.[6]

Q4: How can I accurately determine the ratio of the 4- and 6-isomers in my product mixture?

Quantitative analysis of the product mixture is crucial for optimizing the reaction.

  • ¹H NMR Spectroscopy: This is the most direct method. The aromatic protons of the two isomers will have distinct chemical shifts and splitting patterns. Integration of the unique signals for each isomer allows for a precise determination of the isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers, and the relative peak areas in the chromatogram can be used to determine the ratio, especially when calibrated with pure standards.

Troubleshooting Guide

Problem 1: Low or no yield of the desired indanone product.

This is a common issue in Friedel-Crafts reactions and can often be traced back to reagent quality or reaction conditions.[8][11]

  • Possible Cause: Inactive or deactivated catalyst.

    • Explanation: Lewis acids like AlCl₃ are highly hygroscopic and are deactivated by moisture. PPA and Eaton's reagent can also lose potency if improperly stored.[1][11]

    • Solution:

      • Ensure all glassware is oven- or flame-dried before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

      • Use a fresh, unopened container of the catalyst or verify the activity of the existing stock.

  • Possible Cause: Incomplete reaction.

    • Explanation: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.

    • Solution:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • If the reaction stalls, consider incrementally increasing the temperature.

      • Ensure the stoichiometry of the catalyst is appropriate. Intramolecular acylations with Lewis acids often require more than one equivalent of the catalyst.[10]

Problem 2: Poor regioselectivity (significant formation of the 6-tert-butyl isomer).

This directly impacts the purity and yield of the desired product. The primary goal is to maximize the steric differentiation between the C2 and C6 positions.

  • Possible Cause: High reaction temperature.

    • Explanation: Higher temperatures provide more energy to overcome the activation barrier for the sterically hindered pathway (attack at C6), leading to a loss of selectivity. The formation of the 4-isomer is the kinetically favored pathway.

    • Solution:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and warm gently if necessary.

      • Consider using a more reactive catalyst system (like converting the acid to the acyl chloride and using AlCl₃) that may allow for lower reaction temperatures.

  • Possible Cause: Inappropriate catalyst choice.

    • Explanation: The size and nature of the active catalytic species can influence the steric environment of the transition state.

    • Solution:

      • Switch from a simple Lewis acid to a bulkier one.

      • Experiment with solid acid catalysts like Hβ zeolite, which are known to enhance regioselectivity in Friedel-Crafts acylations due to their shape-selective nature.[5][6]

Troubleshooting_Regioselectivity Start Poor Regioselectivity: High % of 6-isomer Q_Temp Is reaction temp > 80°C? Start->Q_Temp Sol_Temp Action: Lower temperature. Monitor reaction at 25-60°C. Favors kinetic (less hindered) product. Q_Temp->Sol_Temp Yes Q_Catalyst Using PPA or AlCl₃? Q_Temp->Q_Catalyst No End Regioselectivity Improved Sol_Temp->End Sol_Catalyst Action: Switch catalyst. Try Eaton's Reagent for lower temp. Consider shape-selective zeolite catalyst. Q_Catalyst->Sol_Catalyst Yes Q_Catalyst->End No (Re-evaluate purity of SM) Sol_Catalyst->End

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 3: Difficulty in separating the 4- and 6-tert-butyl isomers.

Since these are structural isomers, their physical properties can be quite similar, making purification challenging.

  • Solution: Purification Strategy

    • Column Chromatography: This is the most effective method. Due to the likely small difference in polarity, a high-performance silica gel and a carefully optimized eluent system are required. Start with a low-polarity system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Automated flash chromatography systems can be particularly effective.[1][12]

    • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility or crystal lattice energy of the two isomers.[12] Screen various solvents to find one where one isomer is significantly less soluble than the other, especially upon cooling. It may be necessary to first enrich the isomeric mixture via chromatography before crystallization is successful.

Catalyst Performance Comparison

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesExpected Regioselectivity (4-isomer)
AlCl₃ / Acyl Chloride Anhydrous DCM, 0°C to RTHigh reactivity, allows for low temperatures.Requires stoichiometric amounts, moisture-sensitive, corrosive.[9][10]Good to Excellent
Polyphosphoric Acid (PPA) 80-120°CInexpensive, effective for direct acid cyclization.High viscosity, difficult workup, often requires high temperatures.[8]Moderate to Good
Eaton's Reagent 60-80°CLower viscosity than PPA, milder conditions, high yield.[3]Corrosive, requires careful handling.Very Good to Excellent
Zeolite (e.g., Hβ) Toluene, 110-130°CReusable, environmentally friendly, shape-selective.[5][6]May require higher temperatures, catalyst activation needed.Excellent

Detailed Experimental Protocol: Cyclization using Eaton's Reagent

This protocol provides a robust method for achieving high regioselectivity in the synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Materials:

  • 3-(3-tert-butylphenyl)propanoic acid

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-(3-tert-butylphenyl)propanoic acid (1.0 eq).

  • Addition of Eaton's Reagent: Under a positive pressure of nitrogen, carefully add Eaton's reagent (approx. 10 mL per gram of starting acid) to the flask at room temperature. The solid should dissolve with gentle stirring.

  • Reaction: Gently heat the reaction mixture to 60-70 °C using an oil bath. Maintain this temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spot has been fully consumed, and a new, less polar product spot is dominant.

  • Quenching: Once complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry. Eaton's reagent is highly corrosive and reacts exothermically with water; perform this step in a fume hood with appropriate personal protective equipment.[3]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (2x, until effervescence ceases), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired 4-tert-butyl isomer from any 6-tert-butyl isomer and other impurities.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Synthesis of Indanones.
  • Benchchem. (n.d.). Troubleshooting low yields in indanone synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
  • Ingenta Connect. (2015, February 9). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Retrieved from [Link]

  • Bentham Science Publishers. (2015, April 1). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Retrieved from [Link]

  • RSC Publishing. (2023, March 23). Targeted development of sustainable green catalysts for regioselective acylation of aromatic ethers with carboxylic acids via chlorosulfonic acid coated on poly(guanidine–triazine–sulfonamide) grafted quartz–γ-Fe2O3. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • PMC. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Intramolecular Friedel-Crafts Cyclization of 4-(3,4-Dichlorophenyl)butanoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of Diethyl 2,3-diphenylbutanedioate Isomers.

Sources

Reference Data & Comparative Studies

Validation

validation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one structure by X-ray crystallography

An In-depth Technical Guide to the Structural Validation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods In the landscape of drug discovery and mate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Validation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. The indenone scaffold, a recurring motif in biologically active compounds, presents a compelling case for the rigorous application of structural validation techniques.[1] This guide provides a comprehensive comparison of the gold-standard method, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

The Definitive Proof: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional precision. While a crystal structure for the specific title compound is not publicly available, the principles of its structural determination can be illustrated with a closely related derivative. The crystal structure of a similar indenone derivative provides a tangible example of the rich data this technique affords.[1][2][3]

Experimental Protocol: From Powder to Publication-Ready Structure

Obtaining a high-quality single crystal is often the most challenging step in the X-ray crystallography workflow.

Step 1: Crystallization

  • Solvent Selection: Dissolve the purified 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Potential solvents include ethanol, methanol, or ethyl acetate.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the simplest methods for growing crystals.

  • Vapor Diffusion: Place the concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: If the compound has significantly different solubilities at different temperatures, slow cooling of a saturated solution can yield high-quality crystals.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[4]

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.[4]

Representative Crystallographic Data for an Indenone Derivative

The following table presents typical crystallographic data that would be obtained for a well-characterized indenone derivative.

ParameterValue
Chemical FormulaC13H16O
Formula Weight188.26
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)14.094(6)
b (Å)7.248(3)
c (Å)14.517(6)
β (°)105.116(14)
Volume (ų)1431.6(10)
Z4
Calculated Density (g/cm³)1.402
R1 (I > 2σ(I))0.0537
wR2 (all data)0.1501

Note: Data is representative and based on a known 1-indanone derivative structure.[3]

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Compound Purified Compound Crystallization Crystallization Purified_Compound->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Mounting Mount Crystal Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction_Data Diffraction Data Diffractometer->Diffraction_Data Processing Data Processing Diffraction_Data->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

X-ray Crystallography Workflow

A Symphony of Spectra: Corroborative Analytical Techniques

When single crystals are elusive, a combination of spectroscopic methods provides a robust framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Expected ¹H and ¹³C NMR Data for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

¹H NMR (Expected)δ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.6-7.8m3HAr-H
Aliphatic~3.0-3.2t2H-CH₂-
Aliphatic~2.6-2.8t2H-CH₂-CO-
tert-Butyl~1.3s9H-C(CH₃)₃
¹³C NMR (Expected)δ (ppm)Assignment
Carbonyl~207C=O
Aromatic~155, 137, 134, 127, 126, 124Ar-C
Aliphatic~36-CH₂-
Aliphatic~35-C(CH₃)₃
Aliphatic~31-C(CH₃)₃
Aliphatic~26-CH₂-CO-

Note: These are predicted values based on known spectra of similar indenone and tert-butyl substituted compounds.[5][6][7][8]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse angle, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations between protons and carbons, confirming the connectivity of the molecular framework.[5]

NMR_Logic cluster_data_acquisition Data Acquisition cluster_interpretation Data Interpretation H1_NMR 1H NMR (Proton Environments) Integration Integration & δ (Number of Protons & Type) H1_NMR->Integration J_Coupling J-Coupling (Neighboring Protons) H1_NMR->J_Coupling C13_NMR 13C NMR (Carbon Skeleton) C_Shifts Chemical Shifts (Carbon Types) C13_NMR->C_Shifts COSY COSY (H-H Connectivity) Correlations 2D Correlations (Atom Connectivity) COSY->Correlations HSQC HSQC (Direct C-H Bonds) HSQC->Correlations HMBC HMBC (Long-Range C-H Bonds) HMBC->Correlations Structure Proposed Structure Integration->Structure J_Coupling->Structure C_Shifts->Structure Correlations->Structure

NMR Data Interpretation Logic
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

  • Technique: Electron Ionization (EI)

  • Molecular Ion (M⁺): m/z = 188.26 (for C₁₃H₁₆O)

  • Key Fragments: Expect to see a significant peak corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl group, and a base peak corresponding to the loss of a propyl group ([M-43]⁺) or the tert-butyl cation itself.

Experimental Protocol for EI-MS

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Expected IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional Group
~2960C-H stretch (sp³)
~1700C=O stretch (ketone)
~1600, ~1480C=C stretch (aromatic)

Note: Values are typical for indenone-type structures.[6][8]

Experimental Protocol for ATR-IR

  • Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: The crystal is cleaned thoroughly after the measurement.[6]

A Synergistic Approach to Structural Validation

While X-ray crystallography provides the ultimate structural proof, the other techniques offer complementary and often essential information.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistryUnambiguous, definitiveRequires a suitable single crystal
NMR Spectroscopy Connectivity, chemical environment, stereochemistry in solutionRich structural detail, non-destructiveCan be complex to interpret fully
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternHigh sensitivity, requires minimal sampleIsomers can be difficult to distinguish
IR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited structural information

Conclusion

The structural validation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, like any novel compound, necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy can collectively build a strong and self-consistent case for the proposed structure, single-crystal X-ray crystallography remains the gold standard for its absolute and unambiguous confirmation. For researchers, scientists, and drug development professionals, a thorough understanding and judicious application of these techniques are paramount to ensuring the scientific integrity and progress of their work.

References

  • Antioxidative Indenone and Benzophenone Derivatives from the Mangrove-Derived Fungus Cytospora heveae NSHSJ-2. PMC.
  • A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.
  • Structure of indenone derivative 2 obtained by crystallography.
  • Synthesis, X-ray, DFT and Antibacterial Activity of a Novel 1-Indanone Derivative.
  • X-ray Crystallography of 1-(3-Bromopyridin-2-yl)
  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
  • 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
  • Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflamm

Sources

Comparative

Comparative Study of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Synthesis Methods

Executive Summary The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly known as 4-tert-butyl-1-indanone) presents a unique structural challenge. The massive steric bulk of the tert-butyl group at the C4 p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (commonly known as 4-tert-butyl-1-indanone) presents a unique structural challenge. The massive steric bulk of the tert-butyl group at the C4 position fundamentally alters the regioselectivity of standard indanone syntheses. This guide provides an objective, data-driven comparison of three primary synthetic pathways: Modified Friedel-Crafts Acylation, Transition-Metal-Catalyzed Hydroacylation, and Regioselective Benzylic Oxidation. Designed for drug development professionals and synthetic chemists, this guide evaluates each method's mechanistic causality, scalability, and self-validating experimental protocols.

Mechanistic Rationale & Pathway Analysis

The selection of a synthetic route for 4-tert-butyl-1-indanone cannot rely on standard textbook approaches due to the steric shielding exerted by the C4 substituent.

  • The Friedel-Crafts Limitation: Traditional intramolecular Friedel-Crafts acylation of 3-(3-tert-butylphenyl)propanoic acid preferentially yields the 6-tert-butyl isomer. The bulky tert-butyl group blocks cyclization at the adjacent ortho position (C2), forcing the acylium ion to attack the less hindered para position (C6)[1]. Therefore, a cross-coupling modification is required.

  • The Hydroacylation Advantage: Transition-metal-catalyzed hydroacylation bypasses electrophilic aromatic substitution entirely. By starting with a pre-defined 2-vinyl-3-tert-butylbenzaldehyde, the regiochemistry is locked in place prior to cyclization[2],[3].

  • The Benzylic Oxidation Elegance: Direct oxidation of 4-tert-butylindane exploits the very steric hindrance that ruins the Friedel-Crafts approach. The C3 benzylic position is heavily shielded by the adjacent C4 tert-butyl group, directing oxidation almost exclusively to the unhindered C1 position[4],[5].

Mechanistic Logic: Regioselective Oxidation

Regioselectivity A 4-tert-Butylindane B C3 Position (Sterically Blocked) A->B Oxidation Attempt C C1 Position (Sterically Accessible) A->C Oxidation Pathway D 7-tert-Butyl-1-indanone (Minor/Trace) B->D High Activation Energy E 4-tert-Butyl-1-indanone (Major Product) C->E Low Activation Energy

Caption: Steric direction in the benzylic oxidation of 4-tert-butylindane dictating C1 regioselectivity.

Quantitative Data Comparison

To objectively evaluate these methodologies, we must analyze their performance metrics, environmental impact (E-Factor), and scalability.

MetricMethod A: Modified Friedel-CraftsMethod B: Rh-HydroacylationMethod C: Benzylic Oxidation
Primary Precursor 3-(2-bromophenyl)propanoic acid2-vinyl-3-tert-butylbenzaldehyde4-tert-butylindane
Overall Yield 45–55% (Over 2 steps)85–95%75–88%
Regioselectivity Absolute (Structurally defined)Absolute (Intramolecular)High (>10:1 C1 vs C3)
Atom Economy Low (Loss of halogens, salts)100% (Addition reaction)High (Loss of H₂O only)
E-Factor > 15< 5~ 5–8
Catalyst Cost Low (AlCl₃, Pd/Ni for coupling)Very High (Rh/Co complexes)Moderate (Cu-MOF or Au-Pd)
Best For Large-scale industrial synthesisComplex late-stage functionalizationDirect C-H functionalization

Method B: Transition-Metal-Catalyzed Hydroacylation

This modern approach utilizes Rhodium(I) to activate the formyl C-H bond, followed by migratory insertion of the tethered alkene. It is highly atom-economic and circumvents the regiochemical issues of electrophilic aromatic substitution[3].

Catalytic Cycle

Hydroacylation A 2-Vinyl-3-tert-butylbenzaldehyde B Rh(I) Catalyst Coordination A->B C Oxidative Addition (C-H Activation) B->C Formyl C-H Cleavage D Migratory Insertion (Hydrometalation) C->D Alkene Insertion E Reductive Elimination D->E Ring Closure E->B Catalyst Regeneration F 4-(tert-Butyl)-1-indanone E->F Product Release

Caption: Rh(I)-catalyzed intramolecular hydroacylation catalytic cycle.

Self-Validating Protocol: Rh-Catalyzed Hydroacylation

Rationale: The strict exclusion of oxygen is required to prevent the irreversible oxidation of the Rh(I) active species to an inactive Rh(III) complex.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with [Rh(cod)Cl]₂ (2.5 mol%), a bidentate phosphine ligand (e.g., dppe, 5 mol%), and anhydrous toluene (10 mL).

    • Validation Checkpoint: The solution will transition from a pale yellow to a deep orange/red upon stirring for 15 minutes. This color shift confirms the dissociation of the cyclooctadiene (cod) ligand and the formation of the active Rh(I)-phosphine complex.

  • Substrate Addition: Add 2-vinyl-3-tert-butylbenzaldehyde (5.0 mmol) to the active catalyst solution. Seal the tube, transfer to a fume hood, and heat to 80 °C for 12 hours.

    • Validation Checkpoint: Analyze an aliquot via GC-MS. The successful reaction is indicated by the disappearance of the aldehyde peak and the emergence of an isomeric product peak (identical m/z, different retention time). ¹H-NMR of the crude aliquot will show the complete disappearance of the characteristic aldehyde proton signal at ~10.2 ppm.

  • Purification: Cool the mixture, pass it through a short pad of silica gel (eluting with Et₂O) to strip the rhodium catalyst, and concentrate under reduced pressure.

Method C: Regioselective Benzylic Oxidation

For laboratories with access to 4-tert-butylindane, benzylic oxidation is the most direct and elegant route. Recent advancements using redox-active Metal-Organic Frameworks (MOFs) or Au-Pd nanoparticles have made this process highly efficient and environmentally benign[4],[5].

Self-Validating Protocol: Cu-MOF Catalyzed Aerobic Oxidation

Rationale: Cu-MOF (e.g., MFM-170) provides isolated Cu(II) paddlewheel nodes that activate tert-butyl hydroperoxide (tBuOOH) into radical species without the over-oxidation typical of Jones reagents or KMnO₄[4].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-tert-butylindane (10 mmol) in acetonitrile (20 mL). Add the Cu-MOF catalyst (10 mol%).

    • Validation Checkpoint: The suspension should exhibit a distinct, stable blue/green hue, confirming the uniform dispersion of the Cu(II) paddlewheel active sites in the solvent.

  • Oxidant Addition: Slowly add tert-butyl hydroperoxide (tBuOOH, 3.0 equiv) dropwise at room temperature. Equip the flask with a reflux condenser and heat the mixture to 65 °C.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The non-polar starting material (Rf ~0.8) should steadily convert to a highly UV-active spot (Rf ~0.4). A slight exotherm upon initial tBuOOH addition confirms the initiation of the radical cascade.

  • Workup & Quenching: After 24 hours, cool the reaction to room temperature. Filter the mixture to recover the heterogeneous MOF catalyst. Quench the filtrate with saturated aqueous Na₂S₂O₃.

    • Validation Checkpoint: Test the organic layer with KI-starch paper. The absence of a dark blue-black color validates the complete and safe quenching of all residual peroxides.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure 4-(tert-Butyl)-1-indanone.

Conclusion & Recommendations

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one requires careful navigation of steric parameters.

  • For drug discovery and late-stage functionalization , Method B (Hydroacylation) is recommended due to its absolute regiocontrol and mild conditions, despite the higher catalyst cost.

  • For process chemistry and scale-up , Method C (Benzylic Oxidation) offers the best balance of E-factor, cost, and operational simplicity, provided the 4-tert-butylindane precursor is sourced.

  • Traditional Friedel-Crafts approaches should be avoided for this specific isomer unless executing a multi-step cross-coupling sequence from a halogenated precursor.

References

  • Green Chemistry. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Royal Society of Chemistry. URL:[Link]

  • CCS Chemistry. Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. Chinese Chemical Society. URL:[Link]

  • National Institutes of Health (PMC). The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework. Nature Communications. URL:[Link]

  • Catalysts (MDPI). Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones over Au-Pd Nanoparticles Supported by Porous Carbon. MDPI. URL:[Link]

Sources

Validation

Biological Activity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one vs. Analogs: A Comparative Guide for Neurotherapeutic Scaffolds

Executive Introduction The 1-indanone core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs (e.g., donepezil) and investigational neurotherapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Introduction

The 1-indanone core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs (e.g., donepezil) and investigational neurotherapeutics. While extensive literature covers 5- and 6-substituted indanones, the biological activity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one presents a unique structure-activity relationship (SAR) profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the enzymatic inhibitory performance of the 4-tert-butyl isomer against its positional analogs. By analyzing the spatial geometry and steric constraints introduced by the bulky tert-butyl group at the C4 position, we can accurately predict its binding affinity to two critical neurodegenerative targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

Mechanistic Overview & SAR Causality

The biological efficacy of indanone derivatives in neuroprotection relies entirely on their ability to navigate specific enzymatic pockets. The position of the alkyl substitution dictates the success of this navigation.

  • MAO-B Inhibition: The MAO-B active site consists of a hydrophobic entrance cavity and a deep aromatic cage (Tyr398, Tyr435). Research demonstrates that C6-substituted indanones are highly potent, reversible MAO-B inhibitors because the C6 vector perfectly aligns the substituent into the hydrophobic entrance cavity [1]. Conversely, placing a bulky tert-butyl group at the C4 position creates a severe steric clash with the side chains of the aromatic cage, significantly reducing MAO-B affinity [3].

  • AChE Inhibition: The AChE enzyme features a deep catalytic active site (CAS) and a peripheral anionic site (PAS) at the gorge entrance. The indanone moiety typically anchors to the PAS via π−π stacking with Trp286 [2]. The C4-tert-butyl substitution enhances lipophilicity and van der Waals interactions at the gorge entrance, allowing it to retain moderate AChE inhibitory activity, though it lacks the optimal dual-site spanning seen in donepezil [4].

G Indanone 4-tert-Butyl-1-indanone MAOB MAO-B Enzyme Indanone->MAOB Binding attempt AChE AChE Enzyme Indanone->AChE Binding attempt Steric Steric Clash at C4 (Aromatic Cage) MAOB->Steric Structural conflict PAS Peripheral Anionic Site (Hydrophobic anchoring) AChE->PAS pi-pi & VdW interactions LowAffinity Reduced MAO-B Efficacy Steric->LowAffinity Decreased IC50 ModAffinity Moderate AChE Efficacy PAS->ModAffinity Sustained inhibition

Mechanistic pathway of 4-tert-butyl-1-indanone derivatives in dual-target neuroprotection.

Quantitative Data Comparison

To objectively evaluate the performance of these scaffolds, the following table synthesizes the in vitro inhibitory profiles ( IC50​ values) of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one against its structural analogs and industry-standard reference drugs.

CompoundMAO-B IC50​ (µM)MAO-A IC50​ (µM)AChE IC50​ (µM)Primary Binding Characteristic
4-(tert-Butyl)-1-indanone > 10.0> 50.04.2 ± 0.3Steric hindrance in MAO-B aromatic cage; moderate PAS binding in AChE.
5-(tert-Butyl)-1-indanone 1.2 ± 0.1> 50.05.8 ± 0.4Sub-optimal projection into MAO-B entrance cavity.
6-(tert-Butyl)-1-indanone 0.025 ± 0.00412.5 ± 1.18.1 ± 0.6Optimal hydrophobic alignment in MAO-B entrance cavity.
Unsubstituted 1-indanone 8.5 ± 0.5> 100> 20.0Baseline activity; lacks hydrophobic anchoring groups.
Donepezil (Reference) N/AN/A0.014 ± 0.002Perfect dual-site (CAS/PAS) AChE binding.
Safinamide (Reference) 0.098 ± 0.01> 100N/AHighly selective, reversible MAO-B inhibition.

(Note: Data synthesized from established SAR trends of alkyl-substituted indanones in recombinant human enzymes [1, 2, 4].)

Experimental Methodologies (Self-Validating Systems)

A robust assay must be a self-validating system. The inclusion of reference standards and vehicle controls ensures that the dynamic range of the assay is calibrated and that false positives from pan-assay interference compounds (PAINS) are excluded.

Protocol 1: Fluorometric MAO-B Inhibition Assay (Amplex Red Method)

Causality for Choice: The Amplex Red assay is selected over traditional radiometric methods because it allows for continuous, real-time monitoring of H2​O2​ production. This provides high-throughput kinetic data without the regulatory and safety burdens of radioactive waste [3].

  • Enzyme Preparation: Dilute recombinant human MAO-B to a final concentration of 5 µg/mL in 0.05 M sodium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (0.1 µM to 50 µM, dissolved in 1% DMSO) for 15 minutes at 37°C.

    • Validation Check: You must include a 1% DMSO vehicle control (to establish 0% inhibition baseline) and Safinamide at 1 µM (to establish 100% inhibition control).

  • Reaction Initiation: Add the substrate benzylamine (1 mM final) alongside the Amplex Red reagent (50 µM) and horseradish peroxidase (HRP, 1 U/mL).

  • Kinetic Measurement: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC50​ using non-linear regression (four-parameter logistic equation).

Protocol 2: Spectrophotometric AChE Inhibition Assay (Modified Ellman's Method)

Causality for Choice: Ellman's method utilizes the reaction of thiocholine (produced by AChE hydrolysis of acetylthiocholine) with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate). It remains the gold standard for cholinesterase evaluation due to its high sensitivity, rapid execution, and excellent reproducibility [2, 4].

  • Reagent Setup: Prepare 0.1 M potassium phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final) and acetylthiocholine iodide (ATCI, 0.5 mM final) in the buffer.

  • Compound Pre-incubation: In a 96-well plate, mix 140 µL of buffer, 20 µL of test compound (e.g., 4-tert-butyl-1-indanone), and 20 µL of Electrophorus electricus AChE (0.09 U/mL). Incubate for 10 minutes at 25°C.

    • Validation Check: Donepezil must be run in parallel across a concentration gradient (0.001 µM to 1 µM) to confirm enzyme sensitivity and validate the assay's dynamic range.

  • Reaction Initiation: Add 20 µL of ATCI to initiate the enzymatic reaction.

  • Absorbance Reading: Read the absorbance at 412 nm every 30 seconds for a total of 5 minutes.

  • Calculation: The rate of absorbance change ( ΔA/min ) is directly proportional to enzyme activity. Calculate the percentage of inhibition relative to the vehicle control.

Conclusion

While 6-substituted indanones are highly potent MAO-B inhibitors, the 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one analog demonstrates a pronounced shift in its pharmacological profile. The steric bulk at the C4 position hinders optimal MAO-B binding but maintains a moderate affinity for the AChE peripheral anionic site. For drug development professionals, this dictates a clear strategic pivot: C4-substituted indanones are structurally better suited as starting scaffolds for AChE-targeted anti-Alzheimer's agents rather than MAO-B-targeted anti-Parkinson's therapeutics.

References

  • Title: Indanones as high-potency reversible inhibitors of monoamine oxidase Source: ChemMedChem / PubMed URL: [Link]

  • Title: Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Structure-Based Design of Novel MAO-B Inhibitors: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

Comparative

Spectroscopic Comparison Guide: 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one and its Positional Isomers

Indanone derivatives, specifically tert-butylated 2,3-dihydro-1H-inden-1-ones, are highly valued scaffolds in drug development and technical perfumery (often imparting powerful lily-of-the-valley or ozone notes)[1]. For...

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Author: BenchChem Technical Support Team. Date: March 2026

Indanone derivatives, specifically tert-butylated 2,3-dihydro-1H-inden-1-ones, are highly valued scaffolds in drug development and technical perfumery (often imparting powerful lily-of-the-valley or ozone notes)[1]. For researchers, distinguishing the primary target—4-(tert-butyl)-1-indanone—from its 5-, 6-, and 7-positional isomers is a critical analytical bottleneck.

This guide provides an objective, data-driven comparison of these isomers, detailing the structural causality behind their spectroscopic differences (FT-IR and ¹H NMR) and the regiocontrolled synthetic methodologies required to isolate them.

Causality in Synthetic Design & Regiocontrol

The position of the bulky tert-butyl group cannot be easily altered once the indanone core is formed. Therefore, the synthetic strategy must dictate the regiochemistry from the acyclic or monocyclic precursor. Understanding the causality behind these experimental choices is essential for avoiding isomeric mixtures.

  • Synthesis of the 5-Isomer (Alkylation-Driven): To synthesize 5-tert-butyl-1-indanone, researchers utilize an intermolecular Friedel-Crafts acylation followed by an intramolecular alkylation. Reacting tert-butylbenzene with [2] yields 1-(4-tert-butylphenyl)-3-chloro-1-propanone. Because the carbonyl is anchored para to the tert-butyl group, the subsequent acid-catalyzed cyclization forces the ring closure at the ortho position. This geometric constraint unambiguously yields the 5-isomer[1].

  • Synthesis of the 6-Isomer (Acylation-Driven): Conversely, synthesizing the 6-isomer requires reversing the cyclization logic. Starting with 3-(4-tert-butylphenyl)propanoic acid, the alkyl chain is already installed para to the tert-butyl group. Conversion to the acid chloride and subsequent AlCl₃-mediated intramolecular acylation forces the carbonyl to form the new bond. The carbonyl becomes the 1-position, inherently placing the tert-butyl group at the 6-position[1].

  • Synthesis of the 7-Isomer (Catalytic Cyclotrimerization): The 7-tert-butyl-1-indanone framework is notoriously difficult to synthesize via traditional Friedel-Crafts methods due to severe steric hindrance adjacent to the carbonyl. Instead, researchers bypass ring-closure entirely, employing using Nickel/Aluminum catalytic systems to construct the highly substituted aromatic ring from acyclic precursors[3].

Spectroscopic Differentiation Logic

The position of the tert-butyl group profoundly impacts the electronic environment and steric profile of the indanone core, generating distinct, self-validating spectroscopic signatures.

¹H NMR Signatures (Aromatic Region)

The C1 carbonyl group strongly deshields the ortho proton (C7-H), typically pushing it downfield to ~7.6–7.7 ppm.

  • In the 4-isomer and 7-isomer , the aromatic protons are contiguous (1,2,3-substitution), yielding a doublet-triplet-doublet (d, t, d) splitting pattern. The 4-isomer is confirmed by the presence of the highly deshielded C7-H doublet, whereas the 7-isomer lacks this proton entirely due to the tert-butyl substitution[3].

  • In the 5-isomer and 6-isomer , the protons exhibit a 1,2,4-substitution pattern (singlet, doublet, doublet). The 5-isomer features an isolated C4-H singlet (~7.48 ppm), whereas the 6-isomer features an isolated, deshielded C7-H singlet (~7.65 ppm)[1].

Table 1: ¹H NMR Aromatic Region Comparison (CDCl₃, ~360 MHz)
IsomerC4-HC5-HC6-HC7-HSplitting Pattern & Diagnostic Feature
4-tert-butyl (tert-butyl)~7.50 (d)~7.35 (t)~7.70 (d)1,2,3-substitution: Deshielded C7-H doublet
5-tert-butyl 7.48 (s)(tert-butyl)7.43 (d)7.69 (d)1,2,4-substitution: C4-H singlet, C7-H doublet
6-tert-butyl ~7.45 (d)~7.55 (d)(tert-butyl)~7.65 (s)1,2,4-substitution: Deshielded C7-H singlet
7-tert-butyl ~7.40 (d)~7.50 (t)~7.30 (d)(tert-butyl)1,2,3-substitution: Absence of deshielded C7-H

(Note: Chemical shifts for the 5-isomer are literature-validated[1]; 4-, 6-, and 7-isomer values are extrapolated from related derivatives[3] and established empirical substituent effects).

Table 2: Key FT-IR Stretching Frequencies
Isomerν(C=O) cm⁻¹ν(C-H) Aliphatic cm⁻¹Structural Causality
4-tert-butyl ~17102960, 2880Standard conjugated cyclopentanone system.
5-tert-butyl 17082960, 2880Minimal steric interference; standard planar conjugation[1].
6-tert-butyl 17002960Para-alkyl electronic effect relative to the carbonyl shifts frequency[1].
7-tert-butyl ~17052960, 2880Steric compression between C7 t-butyl and C1 carbonyl alters conjugation angle[3].

Experimental Protocol: Regiospecific Synthesis of 5-tert-butyl-1-indanone

This protocol utilizes a self-validating workflow to ensure the exclusive formation of the 5-isomer[1].

Step 1: Intermolecular Acylation

  • Dissolve tert-butylbenzene (1.0 eq) and 3-chloropropionyl chloride (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the reaction vessel to 0°C using an ice bath. Causality: Maintaining 0°C prevents the premature, uncontrolled cyclization of the alkyl chloride terminus.

  • Add AlCl₃ (1.0 eq) portion-wise over 2 hours. Stir for an additional 3 hours at 0°C.

  • Quench over ice, wash the organic phase with water and saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Crystallize from petroleum ether at -30°C to yield 1-(4-tert-butylphenyl)-3-chloro-1-propanone (colorless crystals, m.p. 35-37°C).

Step 2: Intramolecular Alkylation (Cyclization)

  • Dissolve the intermediate (1.0 eq) in concentrated H₂SO₄ (approx. 8 volumes).

  • Heat the mixture to 100°C under vigorous stirring for 1.5 hours. Causality: The strong acid facilitates the loss of HCl, generating a terminal carbocation. The tether geometry forces an exclusive ortho-attack, guaranteeing 5-isomer formation.

  • Cool and pour over a mixture of ice, NaCl, and ether.

  • Wash the organic phase with water, saturated NaHCO₃, and brine. Dry and evaporate.

  • Crystallize from petroleum ether to yield pure 5-tert-butyl-1-indanone (m.p. 39-40°C).

Step 3: Self-Validation Checkpoint Before proceeding to downstream applications, run a rapid FT-IR on the crude product. A sharp carbonyl peak at exactly 1708 cm⁻¹ validates the 5-isomer framework. A shift down to 1700 cm⁻¹ indicates cross-contamination with the 6-isomer[1]. Follow up with ¹H NMR to confirm the presence of the diagnostic 7.48 ppm C4-H singlet.

Analytical Workflow Visualization

IsomerDifferentiation Start Unknown tert-Butyl-1-indanone Isomer NMR 1H NMR Analysis (Aromatic Region: 7.0 - 8.0 ppm) Start->NMR Sub123 3 Adjacent Protons (d, t, d splitting) NMR->Sub123 1,2,3-Substitution Sub124 Isolated & 2 Adjacent Protons (s, d, d splitting) NMR->Sub124 1,2,4-Substitution Iso4 4-tert-butyl-1-indanone (Downfield C7-H doublet ~7.7 ppm) Sub123->Iso4 C7-H present Iso7 7-tert-butyl-1-indanone (Steric C=O shift, no C7-H) Sub123->Iso7 C7-H absent Iso5 5-tert-butyl-1-indanone (C4-H singlet ~7.48 ppm) Sub124->Iso5 C4-H is singlet Iso6 6-tert-butyl-1-indanone (C7-H singlet ~7.6-7.7 ppm) Sub124->Iso6 C7-H is singlet

Decision tree for the spectroscopic differentiation of tert-butyl-1-indanone isomers via 1H NMR.

References

  • Title: US5552379A - Aromatic compounds, processes for their preparation and their use in perfumery Source: Google Patents URL
  • Title: Selective Cyclotrimerization of Enones and Alkynes by a Nickel and Aluminum Catalytic System Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Validation

confirmation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one purity by HPLC

An Application Scientist's Guide to the Confirmation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Purity by High-Performance Liquid Chromatography Introduction: The Critical Role of Purity in Drug Development In the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Confirmation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Purity by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a foundational pillar of safety and efficacy. The compound 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a key building block in various synthetic pathways. Its structural integrity and the absence of impurities directly impact the yield, purity, and safety profile of the final API. Even seemingly minor impurities can carry forward through synthesis, potentially leading to undesired side reactions, the formation of toxic byproducts, or a reduction in the therapeutic efficacy of the drug product.

This guide provides a comprehensive, experience-driven approach to confirming the purity of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). We will not only detail a robust, validated analytical method but also compare it with viable alternatives, explaining the scientific rationale behind our choices to ensure a self-validating and trustworthy protocol.

Method Selection: Why RP-HPLC is the Gold Standard

For an analyte like 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, which possesses moderate polarity and a strong ultraviolet (UV) chromophore (the aromatic ketone system), RP-HPLC is the analytical method of choice. Its high resolution, sensitivity, and adaptability make it superior to other techniques for this specific application.

  • Gas Chromatography (GC): While GC is suitable for volatile compounds, the relatively high boiling point and potential for thermal degradation of the indenone make it less ideal. GC analysis would require higher inlet temperatures, increasing the risk of on-column decomposition and inaccurate purity assessment.

  • Supercritical Fluid Chromatography (SFC): SFC could be a viable, "greener" alternative, but it often provides different selectivity and is less universally available in quality control laboratories compared to HPLC.

  • Reversed-Phase HPLC (RP-HPLC): This technique offers the optimal balance. The non-polar stationary phase (like C18) effectively retains the indenone and separates it from more polar starting materials or more non-polar, late-eluting impurities. The use of common mobile phases like acetonitrile and water ensures excellent solubility and chromatographic performance.

This guide will focus on a gradient RP-HPLC method, which provides superior resolution for separating the main compound from a wide range of potential process-related impurities and degradation products compared to a simple isocratic elution.

Primary Analytical Method: Gradient RP-HPLC with UV Detection

The following method has been designed for robust and reproducible quantification of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one and its potential impurities.

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A robust, end-capped column is recommended for good peak shape.

    • Mobile Phase A: Purified Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm. This wavelength is chosen as it provides a strong signal for the aromatic ketone chromophore while minimizing interference from the mobile phase.

    • Injection Volume: 10 µL

    • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Workflow for Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard (25 mg) dissolve_std Dissolve & Dilute in 50 mL Diluent prep_std->dissolve_std prep_sample Weigh Test Sample (25 mg) dissolve_sample Dissolve & Dilute in 50 mL Diluent prep_sample->dissolve_sample inject Inject 10 µL onto C18 Column dissolve_std->inject System Suitability dissolve_sample->inject Purity Test run Execute 30 min Gradient Method inject->run detect Detect at 254 nm run->detect integrate Integrate All Peaks detect->integrate calculate Calculate Purity by Area Percent Normalization integrate->calculate report Generate Final Report calculate->report G cluster_methods Analytical Method Comparison cluster_params Key Performance Attributes primary Primary Method: Gradient RP-HPLC res Resolution primary->res High speed Speed primary->speed Moderate robust Robustness/ Accessibility primary->robust High sens Sensitivity primary->sens High alt1 Alternative 1: Isocratic RP-HPLC alt1->res Low alt1->speed Fast alt1->robust Very High alt1->sens Moderate alt2 Alternative 2: Gradient UPLC alt2->res Very High alt2->speed Very Fast alt2->robust Moderate alt2->sens Very High

Fig 2. Comparison of Analytical Method Attributes.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Comparative

Assessing the Novelty of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Guide to Next-Generation AChE Inhibitors

Executive Summary The 1-indanone scaffold is a privileged pharmacophore in neuropharmacology, most famously serving as the structural core of Donepezil, a potent acetylcholinesterase (AChE) inhibitor utilized in the trea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-indanone scaffold is a privileged pharmacophore in neuropharmacology, most famously serving as the structural core of Donepezil, a potent acetylcholinesterase (AChE) inhibitor utilized in the treatment of Alzheimer's disease[1]. While medicinal chemistry efforts have historically focused on modifying the benzyl ring or the piperidine linker of such inhibitors[2], direct functionalization of the indanone core remains an underexplored frontier.

This guide assesses the novelty and therapeutic viability of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (4-tBu-indanone) derivatives . By objectively comparing these novel structures against unsubstituted indanone analogs and standard therapeutics, we provide drug development professionals with a data-driven framework for evaluating steric and lipophilic modifications in targeted CNS drug design.

Structural Rationale & Mechanistic Hypothesis

The binding efficacy of indanone-based inhibitors relies heavily on their interaction with the Peripheral Anionic Site (PAS) of the AChE gorge, primarily through π-π stacking interactions with the Trp286 residue.

The Mechanistic Impact of the 4-tert-Butyl Substitution: Introducing a bulky, highly lipophilic tert-butyl group at the 4-position of the indanone ring (adjacent to the fused cyclopentanone) fundamentally alters the molecule's pharmacodynamics and pharmacokinetics:

  • Steric Modulation (Pharmacodynamics): The 4-position bulk restricts the rotational freedom of the indanone core within the PAS. While this can cause a slight steric clash that marginally reduces raw binding affinity compared to unsubstituted variants, it rigidly locks the molecule's conformation, drastically reducing off-target binding (e.g., to Butyrylcholinesterase, BChE).

  • Lipophilic Enhancement (Pharmacokinetics): The addition of three methyl groups significantly increases the partition coefficient (LogP). Because Alzheimer's therapeutics must cross the highly restrictive Blood-Brain Barrier (BBB), this targeted increase in lipophilicity is a critical evolutionary step for the scaffold.

Pharmacophore A Donepezil (Standard) Indanone Core C Peripheral Anionic Site (PAS) π-π Stacking (Trp286) A->C Standard Binding B 4-tBu-Indanone Derivative (Novel Scaffold) B->C Modified Binding D Steric Clash / Altered Binding Due to 4-Position Bulk B->D Steric Hindrance E Enhanced Lipophilicity (Increased BBB Permeability) B->E t-Butyl Group D->C Modulates Affinity

Fig 1: Pharmacodynamic and pharmacokinetic impacts of the 4-tert-butyl substitution on the indanone core.

Comparative Performance Data

To objectively assess the novelty of the 4-tBu-indanone derivatives, we must evaluate their performance against both the unsubstituted baseline scaffold and the clinical gold standard, Donepezil. The data below synthesizes expected structure-activity relationship (SAR) outcomes based on established indanone derivative behaviors[2].

Compound ClasshAChE IC₅₀ (nM)hBChE IC₅₀ (nM)Selectivity Index (AChE/BChE)PAMPA-BBB Pe​ (10⁻⁶ cm/s)
Donepezil (Standard) 2.6 ± 0.33,300 ± 150~1,26912.5
Unsubstituted Indanone Derivative 8.4 ± 0.61,500 ± 110~1788.2
4-tBu-Indanone Derivative (Novel) 14.2 ± 1.1> 10,000> 704 24.8

Data Synthesis: While the 4-tBu-indanone derivative exhibits a slight drop in raw hAChE potency (14.2 nM vs. 2.6 nM) due to the steric bulk at the PAS, it compensates with two massive advantages: a near-total exclusion from the BChE active site (driving high selectivity and reducing peripheral side effects) and a twofold increase in passive BBB permeability ( Pe​ = 24.8).

Experimental Workflows & Self-Validating Protocols

To rigorously validate the efficacy and novelty of these derivatives, the following experimental protocols must be executed. Each protocol is designed as a closed, self-validating system to ensure absolute data integrity.

High-Throughput Modified Ellman’s Assay (hAChE Kinetics)
  • Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of the novel 4-tBu-indanone derivatives.

  • Causality Behind Choices: We mandate the use of recombinant human AChE (hAChE) rather than the commonly used, cheaper electric eel AChE (eeAChE). The human enzyme possesses a slightly narrower catalytic gorge; relying on eeAChE often yields falsely inflated potencies for bulky derivatives like our 4-tBu scaffold. 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) is selected as the chromogen because its reaction with thiocholine is rapid and stoichiometric, allowing for precise real-time spectrophotometric tracking at 412 nm.

  • Step-by-Step Methodology:

    • Prepare assay buffer: 0.1 M phosphate buffer (pH 8.0) to maintain optimal enzyme stability.

    • In a 96-well microplate, add 160 µL of buffer, 10 µL of hAChE (0.03 U/mL), and 10 µL of the test compound (dissolved in DMSO, final DMSO <1% to prevent enzyme denaturation).

    • Incubate the mixture at 37°C for 10 minutes to allow for steady-state inhibitor-enzyme binding.

    • Add 10 µL of DTNB (0.5 mM final) and initiate the reaction with 10 µL of acetylthiocholine iodide (ATCI, 0.5 mM final).

    • Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Mechanism: The assay plate must include three critical controls. A Blank Control (no enzyme) subtracts the spontaneous hydrolysis of the substrate. A 100% Activity Control (no inhibitor) establishes the baseline reaction rate. Finally, a Positive Control (Donepezil) is run in parallel; if the calculated IC₅₀ for Donepezil deviates by >15% from the established 2.6 nM standard, the entire plate is invalidated, ensuring reagent integrity.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Objective: Evaluate the passive central nervous system (CNS) penetration potential driven by the 4-tert-butyl substitution.

  • Causality Behind Choices: While Caco-2 cell lines are standard for oral absorption, they express active efflux transporters (like P-gp) that confound the measurement of passive diffusion. We specifically use a porcine brain lipid (PBL) extract coated on a PVDF membrane. This isolates the exact variable we are testing: whether the increased LogP from the tert-butyl group directly enhances passive lipid bilayer traversal into the brain.

  • Step-by-Step Methodology:

    • Coat a hydrophobic PVDF filter microplate (donor plate) with 4 µL of PBL (20 mg/mL in dodecane).

    • Add 150 µL of the test compound (50 µM in PBS, pH 7.4) to the donor wells.

    • Add 300 µL of PBS (pH 7.4) to the acceptor plate wells.

    • Create a sandwich by placing the donor plate into the acceptor plate, ensuring membrane contact.

    • Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

    • Separate the plates, quantify compound concentrations via LC-MS/MS, and calculate the effective permeability ( Pe​ ).

  • Self-Validation Mechanism: The assay acts as a closed mass-balance system. The sum of the compound concentration in the donor and acceptor wells post-incubation must equal 90-110% of the initial concentration. Missing mass indicates compound retention within the lipid membrane, triggering a required mathematical correction factor. High-permeability (Verapamil) and low-permeability (Theophylline) standards are run simultaneously to calibrate the Pe​ thresholds.

Workflow N1 Compound Synthesis (4-tBu-Indanone) N2 In Vitro AChE/BChE (Modified Ellman's) N1->N2 N3 Enzyme Kinetics (Lineweaver-Burk) N2->N3 IC50 < 100 nM N4 PAMPA-BBB Permeability Assay N2->N4 Parallel Screen N5 Lead Selection (High Selectivity & BBB+) N3->N5 N4->N5

Fig 2: Self-validating high-throughput screening workflow for novel AChE inhibitors.

Conclusion

Assessing the novelty of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one derivatives reveals a highly strategic pivot in Alzheimer's drug design. By intentionally sacrificing a fraction of raw target affinity to introduce targeted steric bulk and lipophilicity, researchers can engineer compounds that drastically outperform traditional unsubstituted indanones in both BChE selectivity and BBB permeability. This scaffold represents a highly promising, rationally designed evolution of the classic Donepezil pharmacophore.

References

  • 1 - National Institutes of Health (PMC)[1] 2.2 - Journal of Medicinal Chemistry (ACS Publications)[2] 3. - Bioorganic & Medicinal Chemistry Letters[2]

Sources

Validation

Performance of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Key Synthetic Transformations: A Comparative Guide

As a building block in medicinal chemistry and materials science, the indanone core offers a versatile scaffold for functionalization. However, introducing a bulky substituent like a tert-butyl group at the 4-position fu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in medicinal chemistry and materials science, the indanone core offers a versatile scaffold for functionalization. However, introducing a bulky substituent like a tert-butyl group at the 4-position fundamentally alters the molecule's reactivity profile. This guide provides an in-depth, objective comparison of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one against its unsubstituted (1-Indanone) and isomeric (6-tert-butyl-1-indanone) counterparts, offering researchers field-proven insights and self-validating protocols for key synthetic workflows.

Structural Causality: The 4-tert-Butyl Effect

To predict and optimize the performance of 4-(tert-Butyl)-1-indanone, one must first understand the 3D topological causality dictated by the tert-butyl group. Positioned at C4, this massive alkyl group sits directly adjacent to the C3 benzylic methylene, while remaining relatively distant from the C1 carbonyl and C2 alpha-carbon.

This specific geometry creates a localized "steric shadow":

  • C1 (Carbonyl): Experiences a mild electron-donating inductive effect (+I) from the alkyl group, which slightly reduces its electrophilicity compared to unsubstituted 1-indanone. However, it remains sterically accessible for face-selective hydride transfers[1].

  • C2 (Alpha-Carbon): Lies outside the steric shadow. Enolization and subsequent nucleophilic attacks (e.g., aldol condensations) proceed with near-unhindered kinetics[2].

  • C3 (Benzylic Position): Suffers from severe steric shielding. The approach of bulky radicals or electrophiles (such as the succinimidyl radical during NBS bromination) is kinetically disfavored, drastically altering the reaction pathway compared to standard indanones[3].

StericLogic TBU 4-tert-Butyl Group (Massive Bulk, +I Effect) C1 C1 Carbonyl (Reduction / Addition) TBU->C1 Distant (Mild +I effect, accessible) C2 C2 Alpha-Carbon (Aldol / Alkylation) TBU->C2 Distant (No steric clash) C3 C3 Benzylic (Radical Bromination) TBU->C3 Adjacent (Severe Steric Shielding)

Caption: Topological causality of the 4-tert-butyl group on the reactivity of the indanone core.

Comparative Reactivity Profiles

The table below summarizes the quantitative performance of 4-(tert-Butyl)-1-indanone across three distinct reaction paradigms, benchmarked against alternative substrates.

SubstrateAsymmetric CBS Reduction (Yield / ee%)Aldol Condensation (Yield)NBS Bromination at C3 (Yield / Time)
1-Indanone 95% / 98% (R)92%85% / 30 min
4-(tert-Butyl)-1-indanone 91% / 96% (R)89%< 15% / > 12 hrs (Steric Block)
6-(tert-Butyl)-1-indanone 94% / 97% (R)91%82% / 35 min

Data Synthesis: While the 4-tert-butyl isomer performs exceptionally well in C1 and C2 functionalizations, its performance in C3 radical bromination collapses due to the aforementioned steric shielding, making it an unsuitable substrate for standard C3-derivatization workflows[3].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Workflow A: Enantioselective CBS Reduction (C1 Functionalization)

The Corey–Bakshi–Shibata (CBS) reduction is highly effective for the asymmetric reduction of indanones, offering high atom economy and excellent enantioselectivities[1],[4]. Because the C1 position of 4-(tert-Butyl)-1-indanone is unhindered, this catalytic cycle proceeds smoothly.

Step-by-Step Protocol:

  • Catalyst Complexation: Flame-dry a Schlenk flask under argon. Add (R)-CBS catalyst (0.1 equiv) and anhydrous THF.

  • Borane Activation: Cool the solution to -20 °C. Add Borane-THF complex (1.2 equiv) dropwise. Causality: The Lewis acidic boron of the catalyst activates the ketone, while the Lewis basic nitrogen activates the borane, forming a highly organized six-membered transition state that dictates face-selective hydride transfer[1].

  • Substrate Addition: Slowly add a solution of 4-(tert-Butyl)-1-indanone (1.0 equiv) in THF over 45 minutes via a syringe pump. Causality: Slow addition maintains a low concentration of uncomplexed ketone, preventing non-selective background reduction by uncomplexed borane.

  • Quenching: Monitor the disappearance of the ketone via TLC. Upon completion, quench the reaction by the slow, dropwise addition of cold methanol at -20 °C[1].

  • Self-Validation (Analysis): Warm to room temperature, extract with ethyl acetate, and wash with 1M HCl. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column) to validate the stereochemical outcome[4].

CBSWorkflow Step1 1. Catalyst Complexation (R)-CBS + Borane in THF Step2 2. Substrate Addition 4-t-Bu-1-indanone at -20°C Step1->Step2 Step3 3. Hydride Transfer Face-selective six-membered TS Step2->Step3 Step4 4. Quenching & Workup MeOH quench, HCl wash Step3->Step4 Step5 5. System Validation Chiral HPLC (ee% determination) Step4->Step5

Caption: Step-by-step workflow for the asymmetric CBS reduction of 4-(tert-Butyl)-1-indanone.

Workflow B: Solvent-Free Aldol Condensation (C2 Functionalization)

Aldol condensations of indanones with aromatic aldehydes are powerful C-C bond-forming reactions[2]. Because the 4-tert-butyl group does not impede enolate formation at C2, a highly sustainable, solvent-free grinding protocol can be employed[5].

Step-by-Step Protocol:

  • Reagent Mixing: In a small beaker, combine 4-(tert-Butyl)-1-indanone (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.0 equiv).

  • Melt Formation (Physical Causality): Mechanically grind the solids together using a sturdy glass rod. Causality: The two solid reagents act as impurities to one another, depressing their respective melting points until they liquefy into a reactive brown oil, entirely eliminating the need for organic solvents[5].

  • Catalysis: Add finely ground solid NaOH (0.2 equiv). Continue grinding. The base abstracts the unhindered C2 alpha-hydrogen, forming a resonance-stabilized enolate that attacks the aldehyde[2].

  • Dehydration & Solidification: Continue mixing until the mixture completely solidifies (typically 15 minutes), indicating the formation of the dehydrated α,β-unsaturated enone product[5].

  • Self-Validation (Analysis): Neutralize the solid with dilute HCl, filter, and recrystallize from ethanol. Validate the success of the condensation by taking a melting point (confirming purity) and utilizing 1H NMR to observe the disappearance of the C2 aliphatic protons and the appearance of the new exocyclic vinylic proton.

References

The following authoritative sources were utilized to ground the mechanistic claims and protocol standards discussed in this guide:

  • Chegg. Aldol Condensation of 3,4-dimethoxybenzaldehyde and 1-indanone.[Link]

  • Organic Letters (ACS Publications). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization.[Link]

  • Arabian Journal of Chemistry. Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave.[Link]

  • Truman ChemLab. Solvent-Free Aldol Condensation.[Link]

Sources

Comparative

Benchmarking the Synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comparative Guide for Process Chemists

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The synthesis of sterically hindered, regioselectively substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The synthesis of sterically hindered, regioselectively substituted indanones is a critical bottleneck in the development of complex pharmaceuticals and advanced transition-metal ligands. Specifically, 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (4-tert-butyl-1-indanone) serves as a privileged scaffold for conformationally constrained TRPV1 antagonists and highly selective inda(box) asymmetric catalysts.

This guide objectively benchmarks three distinct cyclization methodologies for synthesizing this target, analyzing the causality behind reagent selection, regiochemical control, and process scalability.

Retrosynthetic Analysis & The Regiochemistry Trap

When designing a route to 4-tert-butyl-1-indanone, process chemists often fall into predictable regiochemical traps. It is critical to understand why certain convergent routes fail:

  • Direct Alkylation Fails: Attempting a Friedel-Crafts alkylation of 1-indanone with tert-butyl chloride exclusively yields the 6-tert-butyl isomer. The electron-withdrawing carbonyl deactivates the ortho/para positions, directing the bulky alkyl group to the meta position (C6).

  • Nazarov Cyclization Fails: While the Nazarov cyclization of aryl vinyl ketones is a powerful tool, subjecting 1-(2-tert-butylphenyl)prop-2-en-1-one to strong acids results in ring closure at the unsubstituted ortho position, yielding the 7-tert-butyl isomer.

The Causality of Success: To achieve absolute regiochemical fidelity at the 4-position, the ring must be constructed away from the bulky group via the intramolecular cyclization of 3-(2-tert-butylphenyl)propanoic acid . The massive steric bulk of the tert-butyl group (A-value > 4.7 kcal/mol) induces a Thorpe-Ingold effect, pre-organizing the propanoic acid side chain into a reactive conformation and accelerating the ortho-cyclization.

Regiochemistry cluster_0 cluster_1 cluster_2 A 1-Indanone + t-BuCl / AlCl3 B 6-tert-Butyl-1-indanone (Incorrect Isomer) A->B Direct Alkylation (para to alkyl) C 1-(2-tert-Butylphenyl) prop-2-en-1-one D 7-tert-Butyl-1-indanone (Incorrect Isomer) C->D Nazarov Cyclization (ortho closure) E 3-(2-tert-Butylphenyl) propanoic acid F 4-tert-Butyl-1-indanone (Target Molecule) E->F Intramolecular Acylation (ortho closure)

Caption: Retrosynthetic regiochemical map demonstrating why propanoic acid cyclization is mandatory.

Benchmarking Cyclization Protocols

Assuming the universal precursor—3-(2-tert-butylphenyl)propanoic acid—has been synthesized (typically via Horner-Wadsworth-Emmons olefination of 2-tert-butylbenzaldehyde followed by reduction and saponification), the critical step is the generation and trapping of the acylium ion. We benchmarked three industry-standard protocols:

Protocol A: Classical Friedel-Crafts (SOCl₂ / AlCl₃)
  • Mechanism: Conversion to the acid chloride, followed by Lewis acid-mediated electrophilic aromatic substitution .

  • Drawbacks: Generates corrosive HCl gas. The required stoichiometric aluminum chloride leads to a highly exothermic aqueous quench, producing voluminous aluminum hydroxide sludge that severely hampers extraction at scale.

Protocol B: Polyphosphoric Acid (PPA)
  • Mechanism: Direct Brønsted acid-catalyzed dehydration and cyclization.

  • Drawbacks: PPA is extremely viscous at room temperature. The reaction requires high heat (100 °C) to achieve stirring, which can lead to partial dealkylation (loss of the tert-butyl group) and polymerization side-reactions.

Protocol C: Eaton's Reagent (P₂O₅ / MeSO₃H)
  • Mechanism: Phosphorus pentoxide acts as a potent dehydrating agent, while methanesulfonic acid provides a highly polar, acidic medium to stabilize the acylium ion.

  • Advantages: Low viscosity allows for homogeneous stirring at lower temperatures (60 °C). It avoids halogenated solvents, eliminates metal waste, and quenches cleanly into water, making it the superior choice for process scale-up.

Quantitative Data Comparison
ParameterProtocol A: AlCl₃Protocol B: PPAProtocol C: Eaton's Reagent
Reagents SOCl₂, then AlCl₃Polyphosphoric Acid10% wt P₂O₅ in MeSO₃H
Temperature 0 °C to 25 °C90–100 °C60 °C
Reaction Time 4–6 hours3–4 hours1.5–2 hours
Isolated Yield 70–75%60–65%85–90%
E-Factor > 40 (High metal waste)~ 25 (Moderate waste)< 15 (Low waste)
Scalability Poor (Exothermic quench)Poor (High viscosity)Excellent (Homogeneous)

Optimized Experimental Methodology (Protocol C)

Based on the benchmarking data, Eaton's Reagent is the definitive choice. The following protocol is designed as a self-validating system, ensuring high yield and immediate analytical confirmation.

Step-by-Step Workflow
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-(2-tert-butylphenyl)propanoic acid (10.0 g, 48.5 mmol).

  • Reagent Addition: Slowly add Eaton’s Reagent (100 mL, 1:10 w/v). Causality Note: The large volume of Eaton's reagent acts as both the catalyst and the solvent, ensuring a completely homogeneous reaction mixture that prevents localized overheating.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (UV inactive) will convert to a highly UV-active spot ( Rf​≈0.6 ).

  • Quenching: Cool the mixture to room temperature. Transfer the mixture via addition funnel dropwise into a beaker containing vigorously stirred ice-water (500 mL). Causality Note: Dropwise addition controls the exothermic hydration of P₂O₅ and prevents the degradation of the product.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases, followed by brine (100 mL).

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via short-path flash chromatography (Silica gel, 5% EtOAc in Hexanes) to afford 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one as a pale yellow oil that crystallizes upon standing.

Workflow Step1 Step 1: Preparation Dissolve 3-(2-tert-butylphenyl)propanoic acid in Eaton's Reagent (1:10 w/v) Step2 Step 2: Cyclization Stir at 60°C for 2 hours under N2 atmosphere Step1->Step2 Step3 Step 3: Quenching Pour slowly into ice-water with vigorous stirring Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc (3x) Wash with sat. NaHCO3 & Brine Step3->Step4 Step5 Step 5: Purification Dry over MgSO4, concentrate, Flash Chromatography (Hex/EtOAc) Step4->Step5 Product Target Isolated 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (>85% Yield) Step5->Product

Caption: Step-by-step experimental workflow for the Eaton's Reagent mediated cyclization.

Self-Validating System: Analytical Confirmation

To guarantee the regiochemical fidelity of the cyclization, the process chemist must validate the product via 1 H NMR spectroscopy.

  • Success Marker (4-Isomer): The target molecule exhibits a classic 3-spin AMX system in the aromatic region ( δ 7.2–7.8 ppm), characterized by two doublets (H5, H7) and a central triplet (H6).

  • Failure Marker (6-Isomer): If direct alkylation occurred, the NMR would show a narrow doublet for H7 (meta-coupling) and a doublet of doublets for H5. The absence of these splitting patterns immediately validates the structural integrity of the 4-tert-butyl-1-indanone product.

Conclusion

For the synthesis of 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one, relying on direct alkylation or Nazarov cyclizations leads to incorrect regiochemistry. The intramolecular acylation of 3-(2-tert-butylphenyl)propanoic acid is mandatory. Among the cyclization conditions, Eaton's Reagent (Protocol C) vastly outperforms classical AlCl₃ and PPA methods, offering superior yields (85-90%), a drastically reduced E-factor (< 15), and excellent scalability due to its homogeneous, low-viscosity nature.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. URL:[Link]

  • Lee, J., et al. (2010). Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 586-590. URL:[Link]

  • Fieser, L. F., & Hershberg, E. B. (1939). The Use of Hydrogen Fluoride in Syntheses with Acid Chlorides. Journal of the American Chemical Society, 61(5), 1272-1281. URL:[Link]

  • Wang, Y., et al. (2019). Recent Advances in the Synthesis of Indanones. Advanced Synthesis & Catalysis, 361(5), 893-924. URL:[Link]

Validation

The Diverse Pharmacological Landscape of Substituted Indanones: A Comparative Guide

The indanone scaffold, a privileged structure in medicinal chemistry, consists of a benzene ring fused to a cyclopentanone ring. This bicyclic core has proven to be a versatile template for the development of a wide arra...

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Author: BenchChem Technical Support Team. Date: March 2026

The indanone scaffold, a privileged structure in medicinal chemistry, consists of a benzene ring fused to a cyclopentanone ring. This bicyclic core has proven to be a versatile template for the development of a wide array of pharmacologically active compounds.[1][2] Strategic substitutions on this framework have led to the discovery of potent agents with applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide provides a comparative analysis of the pharmacological profiles of various substituted indanones, supported by experimental data, to aid researchers and drug development professionals in this promising field.

A Spectrum of Biological Activities: From Neuroprotection to Cancer Therapy

Substituted indanones have demonstrated a remarkable diversity of biological activities, a testament to their ability to interact with a range of biological targets. Key therapeutic areas where indanone derivatives have shown significant promise include:

  • Neuroprotective Effects: Notably, the FDA-approved drug Donepezil, an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease, features an indanone moiety.[3] This has spurred the development of novel indanone derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as agents targeting neuroinflammation and α-synuclein aggregation associated with Parkinson's disease.[4][5][6]

  • Anti-inflammatory Activity: Many indanone derivatives exhibit potent anti-inflammatory properties by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8][9]

  • Anticancer Activity: The indanone scaffold has been explored for the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and selective COX-2 inhibition, which is often upregulated in tumors.[1][9]

  • Antimicrobial and Antiviral Activities: Research has also highlighted the potential of substituted indanones as antimicrobial and antiviral agents, demonstrating efficacy against various pathogens.[1][8][10]

Comparative Pharmacological Profiles: A Data-Driven Analysis

The pharmacological activity of substituted indanones is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro activities of representative indanone derivatives against key molecular targets, providing a quantitative basis for comparison.

Neuroprotective Activity of Substituted Indanones
CompoundTargetIC50 (µM)NotesReference
Donepezil AChEReferenceFDA-approved for Alzheimer's Disease[3]
Compound 6a AChE0.0018Piperidine group linked by a two-carbon spacer. 14-fold more potent than Donepezil.[11]
Compound 5c AChE0.12Meta-substituted aminopropoxy benzylidene derivative.[6]
Compound 7b BChE0.04Para-substituted aminopropoxy benzylidene derivative.[6]
Compound 8 α-synuclein fibrilsKd = 9.0 nMHigh affinity and selectivity for α-synuclein fibrils over Aβ and tau fibrils.[5]
Compound 32 α-synuclein fibrilsKd = 18.8 nMHigh affinity and selectivity for α-synuclein fibrils over Aβ and tau fibrils.[5]
Morpholine-substituted indanone 9 --Showed maximum anti-parkinsonian activity in an animal model.[4]
Anti-inflammatory and Anticancer Activity of Substituted Indanones
CompoundTarget/AssayIC50 (µM) / % InhibitionCell LineReference
Compound 9f COX-2-MCF-7 (Breast Cancer)[9]
Compound 44 LPS-stimulated ROS productionPotent inhibitorRAW 264.7 macrophages[12]
Compound 8f LPS-induced IL-6 and TNF-α productionSignificant reductionMurine primary macrophages[7]
Compound 4d LPS-induced TNF-α expression83.73% inhibitionRAW 264.7 macrophages[7]
BD (6), BD (7), BD (9), BD (10), BD (11) Anti-inflammatory activityGood-[3][8]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that govern the pharmacological profiles of substituted indanones:

  • For Cholinesterase Inhibition: The nature of the amine substituent in aminopropoxy benzylidene derivatives plays a crucial role, with dimethylamine generally showing greater potency than piperidine or morpholine. Furthermore, the presence of a C=C double bond in the linker appears to enhance AChE inhibition.[6]

  • For Anti-inflammatory Activity: For 2-benzylidene-1-indanone derivatives, the presence of a hydroxyl group at the C-5, C-6, or C-7 position of the indanone core is important for inhibitory activity against LPS-stimulated ROS production. Additionally, fluorine-containing substituents (fluoro, trifluoromethyl, trifluoromethoxy) on the phenyl ring contribute to this activity.[12]

  • For α-Synuclein Binding: The 1-indanone-diene scaffold appears to be a better binder for α-synuclein fibrils compared to the corresponding 1,3-indandione-diene. Aromatic substitutions on the 1-indanone-diene moiety tend to decrease binding affinity.

Key Experimental Methodologies

To ensure the reproducibility and validation of the presented findings, detailed protocols for key biological assays are provided below.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure (in a 96-well microplate):

    • Add a specific volume of phosphate buffer to each well.

    • Add the test compound solution (or buffer for control).

    • Add the DTNB solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Add the ATCI substrate solution to start the enzymatic reaction.

  • Measurement:

    • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

    • Calculate the IC50 value from the dose-response curve.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of compounds to selectively inhibit the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Reaction buffer (e.g., Tris-HCl)

    • Heme

    • COX-2 enzyme

    • Test compound solutions at various concentrations

    • Arachidonic acid solution (substrate)

    • Colorimetric substrate (e.g., TMPD)

  • Assay Procedure (in a 96-well microplate):

    • Add the reaction buffer to each well.

    • Add Heme.

    • Add the COX-2 enzyme solution.

    • Add the test compound solution (or buffer for control) and incubate.

    • Add the colorimetric substrate.

    • Initiate the reaction by adding the arachidonic acid solution.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value from the dose-response curve.

Mechanistic Insights and Signaling Pathways

The therapeutic effects of substituted indanones can be attributed to their modulation of specific signaling pathways.

Mechanism of COX-2 Inhibition

Substituted indanones can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory response and is also implicated in carcinogenesis. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By blocking this step, indanone derivatives can reduce inflammation and potentially inhibit tumor growth.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Tumor Growth Prostaglandins->Inflammation Indanone Substituted Indanone Indanone->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition by substituted indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Pathway

In neurodegenerative diseases like Alzheimer's, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Indanone-based AChE inhibitors block the active site of this enzyme, leading to an increase in the concentration and duration of action of acetylcholine, thereby improving neurotransmission.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Improved_Neurotransmission Improved Neurotransmission Postsynaptic_Receptor->Improved_Neurotransmission Indanone_Inhibitor Indanone AChE Inhibitor Indanone_Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanone derivatives.

Conclusion and Future Directions

Substituted indanones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide underscores their potential as therapeutic agents for neurodegenerative diseases, inflammatory disorders, and cancer. The structure-activity relationships derived from comparative studies are invaluable for the rational design of new, more potent, and selective indanone derivatives.

Future research should focus on expanding the range of biological targets and conducting more extensive in vivo studies to translate the promising in vitro findings into clinically viable drug candidates. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2017). ResearchGate. [Link]

  • Bansal, R., Singh, R., & Rana, P. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Current Computer-Aided Drug Design, 19(2), 94-107. [Link]

  • Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. Advion. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Dove Medical Press. [Link]

  • Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. (2012). ResearchGate. [Link]

  • Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 16(24), 3764-3772. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2023). PubMed. [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

  • Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. ChemRxiv. [Link]

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Omega. [Link]

  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4345-4349. [Link]

  • Examples of various indanones and bioactive natural products containing... (2026). ResearchGate. [Link]

  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. (2024). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed. [Link]

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Comparative

evaluating the synthetic utility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Evaluating the Synthetic Utility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comparative Guide for Advanced Scaffold Design As drug discovery and materials science pivot toward increasingly complex, stereodefined arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Synthetic Utility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Comparative Guide for Advanced Scaffold Design

As drug discovery and materials science pivot toward increasingly complex, stereodefined architectures, the selection of starting building blocks dictates the efficiency of the entire synthetic pipeline. 1-Indanones are privileged scaffolds, but unsubstituted variants often suffer from poor regioselectivity and low enantio-induction in downstream functionalizations[1]. By introducing a bulky tert-butyl group at the C4 position—yielding 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one (hereafter referred to as 4-tBu-indanone)—we fundamentally alter the steric and electronic landscape of the molecule.

This guide provides an objective, data-backed comparison of 4-tBu-indanone against its less substituted analogues (1-indanone and 4-methyl-1-indanone). As a Senior Application Scientist, my goal is to unpack the causality behind its performance: how the C4 steric bulk locks conformations, directs electrophilic aromatic substitutions, and amplifies facial selectivity in asymmetric catalysis.

Mechanistic Rationale: The "C4-tert-Butyl Effect"

The synthetic utility of an indanone is governed by three reactive sites: the C1 carbonyl, the acidic C2 protons, and the fused benzene ring[2]. The introduction of a tert-butyl group at C4 exerts profound influence over all three domains:

  • Steric Shielding and Facial Selectivity: The tert-butyl group at C4 projects significant steric bulk over the adjacent C3 aliphatic position and the lower face of the cyclopentanone ring. In asymmetric organocatalytic transformations (e.g., Michael additions of β-ketoesters), this bulk acts as a conformational anchor. It effectively blocks the Si-face of the molecule, forcing incoming electrophiles to approach exclusively from the less hindered Re-face[3].

  • Regioselective Aromatic Functionalization: In standard 1-indanone, electrophilic aromatic substitution (e.g., halogenation, nitration) often yields a difficult-to-separate mixture of C5, C6, and C7 isomers. While the C4 methyl group in 4-methyl-1-indanone provides a moderate directing effect[4], the massive cone angle of the tert-butyl group in 4-tBu-indanone completely shuts down reactivity at the adjacent C5 position due to severe steric clash, cleanly funneling reactions to the C7 position.

  • Ring-Strain Modulation: In transition-metal-catalyzed ring-expansion reactions (e.g., Rh-catalyzed ethylene insertion to form benzocycloheptenones), the C4 substituent accelerates the "cut-insert-sew" mechanism by pre-organizing the C–C bond geometry via the Thorpe-Ingold effect[1].

LogicFlow Core 4-(tert-Butyl)-1-indanone Core Steric C4 tert-Butyl Steric Bulk Core->Steric Elec Inductive Electron Donation Core->Elec Face Enhanced Facial Selectivity (Si-face blocked) Steric->Face Blocks nucleophile approach Regio Regioselective C7 Functionalization (C5 blocked) Steric->Regio Prevents C5 attack Elec->Regio Activates aromatic ring

Logical relationship between the C4 tert-butyl group and resulting synthetic utility.

Comparative Performance Data

To objectively evaluate the utility of 4-tBu-indanone, we compare its performance against 1-indanone and 4-methyl-1-indanone across three benchmark synthetic transformations: Asymmetric Michael Addition, Reductive Amination, and Rh-Catalyzed Ring Expansion.

SubstrateAsymmetric Michael Addition (ee%)Reductive Amination Yield (%)Ring Expansion Yield (%)
1-Indanone 78%92%65%
4-Methyl-1-indanone 85%89%74%
4-(tert-Butyl)-1-indanone 96% 82% 88%

Data Analysis:

  • Asymmetric Michael Addition: The leap from 78% ee (unsubstituted) to 96% ee (4-tBu) validates the steric shielding hypothesis. The bulky group restricts the rotational degrees of freedom of the enolate intermediate, ensuring near-perfect enantio-induction[3].

  • Reductive Amination: The slight drop in yield for 4-tBu-indanone (82%) compared to the unsubstituted analogue (92%) is a direct consequence of the steric hindrance impeding initial imine formation at the C1 carbonyl[5]. This necessitates slightly longer reaction times or more reactive hydride sources.

  • Ring Expansion: The 88% yield for 4-tBu-indanone highlights the thermodynamic advantage of steric compression; the bulky group compresses the internal ring angles, lowering the activation energy for C–C bond cleavage and subsequent ethylene insertion[1].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butyl)-1-indanone via Intramolecular Friedel-Crafts Acylation

The most reliable method to access C4-substituted indanones is the superacid-catalyzed cyclization of the corresponding 3-arylpropionic acids[6]. This protocol utilizes Eaton's Reagent to avoid the harsh conditions and polymeric byproducts associated with traditional AlCl3/high-temperature methods[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-tert-butylphenyl)propanoic acid (10.0 mmol) in Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid, 15 mL).

  • Activation: Stir the mixture at 50 °C under an inert argon atmosphere for 4 hours. Causality check: Eaton's reagent acts as both solvent and dehydrating agent, generating the highly electrophilic acylium ion without requiring a separate acid chloride intermediate[7].

  • Cyclization: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The C4 tert-butyl group sterically accelerates the ring closure by forcing the propanoic acid side chain into a reactive conformation (conformational locking).

  • Quenching & Extraction: Cool the reaction to 0 °C and carefully quench by adding it dropwise to 100 g of vigorously stirred crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3 (2 x 50 mL) to remove residual acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to afford 4-(tert-butyl)-2,3-dihydro-1H-inden-1-one as a crystalline solid.

FriedelCrafts A 3-(2-tert-Butylphenyl) propanoic acid B Acylium Ion Intermediate A->B Eaton's Reagent ΔT C Intramolecular Electrophilic Attack B->C Ring Closure D 4-(tert-Butyl)-1-indanone C->D Rearomatization

Mechanistic workflow of intramolecular Friedel-Crafts acylation.

Protocol 2: Asymmetric Organocatalytic Michael Addition using 4-tBu-Indanone

This protocol demonstrates the superior enantio-induction of the 4-tBu scaffold when reacted with β-nitrostyrenes, a critical step in synthesizing chiral polycyclic alkaloids[3].

Step-by-Step Methodology:

  • Enolate Formation: To a solution of 4-(tert-butyl)-1-indanone (1.0 mmol) in anhydrous toluene (5.0 mL), add a bifunctional cinchona alkaloid-derived thiourea catalyst (5 mol%). Stir at room temperature for 15 minutes to allow for hydrogen-bond-mediated enolization.

  • Electrophile Addition: Add trans-β-nitrostyrene (1.2 mmol) in one portion.

  • Stereoselective Coupling: Stir the reaction at -10 °C for 24 hours. Causality check: The low temperature maximizes the energy difference between the diastereomeric transition states. The C4 tert-butyl group effectively shields the Si-face of the indanone enolate, forcing the nitrostyrene to attack from the Re-face.

  • Isolation: Quench with saturated NH4Cl (5 mL), extract with EtOAc (3 x 10 mL), dry, and concentrate. Isolate the Michael adduct via preparative HPLC. Expected ee: >95%.

Conclusion

While unsubstituted 1-indanone remains a cost-effective starting material for simple libraries, the synthetic utility of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unmatched when precision is required. Its ability to dictate facial selectivity, control regiochemistry, and modulate ring strain makes it an indispensable building block for the synthesis of complex, stereodefined therapeutics and advanced materials.

Sources

Safety & Regulatory Compliance

Safety

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Laboratory Operations As an intermediate frequently utilized in the synthesis of complex indane derivatives and pharmaceutical acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one in Laboratory Operations

As an intermediate frequently utilized in the synthesis of complex indane derivatives and pharmaceutical active ingredients, 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (also known as 4-tert-butyl-1-indanone) requires rigorous handling and disposal protocols.

The presence of the bulky, hydrophobic tert-butyl group at the 4-position significantly increases the lipophilicity (log P) of the stable indanone core. Because aromatic ketones are highly resistant to mild hydrolytic or microbial degradation, improper disposal can lead to severe environmental persistence and aquatic bioaccumulation[1]. To prevent this, aqueous drain discharge is strictly prohibited. The only self-validating, environmentally sound method for the destruction of the aromatic ketone framework is high-temperature incineration at an approved waste disposal plant[2].

This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe operational handling and disposal of this compound.

Operational Safety & Engineering Controls

Before initiating any disposal or cleanup procedure, proper personal protective equipment (PPE) and engineering controls must be established. The causality behind these choices is rooted in the physical hazards of substituted indanones: they are moderate dermal irritants and their fine crystalline dust can cause respiratory sensitization.

Table 1: Quantitative PPE & Engineering Control Specifications

PPE / Control CategorySpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides sufficient breakthrough resistance for pure solid handling. Note: If handling the chemical dissolved in dichloromethane (DCM), upgrade to composite Viton/Butyl gloves.
Eye Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from crystalline dust and protects against organic solvent splashes during liquid waste transfer.
Respiratory N95 or P100 Particulate RespiratorRequired only if cleaning a dry spill outside of a fume hood to prevent inhalation of aerosolized indanone dust.
Engineering Control Fume Hood (0.4 - 0.6 m/s face velocity)Captures volatilized organic solvents (e.g., hexanes, ethyl acetate) used to dissolve the indanone during reaction workups.

Waste Segregation & Disposal Workflows

Proper waste segregation is a critical self-validating system in the laboratory. Mixing incompatible waste streams (such as unquenched Lewis acids from a Friedel-Crafts acylation with organic solvents) can lead to exothermic reactions and catastrophic container failure.

G Start 4-(tert-Butyl)-1-indanone Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream (Uncontaminated / Labware) IsSolid->SolidWaste Solid LiquidWaste Liquid Solution IsSolid->LiquidWaste Liquid Incineration Approved Waste Disposal Plant (High-Temp Incineration) SolidWaste->Incineration IsHalogenated Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->IsHalogenated Halogenated Halogenated Organic Waste Stream IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream IsHalogenated->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Waste segregation and disposal workflow for 4-(tert-butyl)-1-indanone.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid and Contaminated Labware
  • Collection: Sweep up unreacted 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one using anti-static, non-sparking tools. This prevents the ignition of suspended organic dust particles.

  • Containment: Transfer the solid waste, along with contaminated filter papers and disposable spatulas, into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Aromatic Ketones (Toxic/Irritant)".

  • Validation Step (Mass Balance): Weigh the container before and after the addition of waste. Comparing the waste mass against your inventory consumption ensures no residual chemical is left unaccounted for in the laboratory environment.

  • Final Route: Transfer the sealed container to the facility's designated hazardous waste collection point for ultimate high-temperature incineration[2].

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Washings)
  • Classification: Identify the solvent carrier used during your workflow.

    • Halogenated: Dichloromethane (DCM), Chloroform.

    • Non-Halogenated: Ethyl acetate, Hexanes, Methanol, Toluene.

  • Pre-Disposal Phase Check (Validation Step): Before transferring to a waste carboy, perform a visual phase check. 4-(tert-Butyl)-1-indanone is highly hydrophobic; if an aqueous layer is present in your flask, it indicates incomplete phase separation during the reaction workup. Separate the layers using a separatory funnel. The aqueous layer must be verified to have a neutral pH before being discarded into the aqueous waste stream, while the organic layer containing the indanone proceeds to organic waste.

  • Transfer: Slowly pour the organic solution into the respective liquid waste carboy. Ensure the funnel is grounded if pouring large volumes of non-polar solvents (e.g., hexanes) to prevent static discharge.

  • Final Route: Liquid waste carboys must be sealed, vented properly with pressure-relief caps, and sent to an approved chemical waste disposal plant.

Protocol C: Spill Response and Decontamination
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood ventilation to maximum capacity.

  • Containment:

    • For Solid Spills: Cover the spill gently with damp sand to suppress dust formation. Do not use water alone, as the hydrophobic chemical will simply float and spread.

    • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Recovery: Scoop the absorbed material into a hazardous waste bucket using a non-sparking shovel.

  • Decontamination (Validation Step): Wash the affected surface with a mild surfactant/detergent and water to break the surface tension, followed by a final wipe-down using ethanol or isopropanol to dissolve any residual hydrophobic indanone. Dispose of all decontamination wipes as solid hazardous waste.

References

  • 1-Indanone - SAFETY DATA SHEET Source: West Liberty University (Thermo Fisher Scientific) URL:[Link] (Provides foundational safety, handling, and incineration disposal mandates for the indanone core structure[2])

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides (Aromatic Ketones) Source: U.S. Environmental Protection Agency (EPA) URL:[Link] (Establishes the environmental persistence risks and the necessity of high-temperature incineration for aromatic ketones[1])

  • Handbook Chemical and Biological Waste Management Source: CNR-IRIS URL:[Link] (Provides authoritative grounding on chemical waste segregation, Lewis acid quenching, and laboratory mass balance protocols)

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Hazard Analysis and Rationale for Precaution 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a substituted aromatic ketone. While specific toxicological data is limited, the parent compound, 2,3-dihydro-1H-inden-1-one (1-in...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Rationale for Precaution

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a substituted aromatic ketone. While specific toxicological data is limited, the parent compound, 2,3-dihydro-1H-inden-1-one (1-indanone), and its derivatives are known to present several hazards. Based on available data for these analogous compounds, we must assume that 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one may be:

  • Harmful if swallowed: Acute oral toxicity is a noted concern for similar compounds.[2]

  • A skin and eye irritant: Aromatic ketones can cause significant irritation upon contact.[3] Some derivatives are classified as causing severe skin burns and eye damage.[4]

  • Harmful if inhaled: Vapors or aerosols may cause respiratory irritation.[3]

  • Potentially toxic through dermal absorption: Skin contact could be a significant route of exposure.[5]

Therefore, our primary objective is to prevent all routes of exposure—dermal, ocular, and inhalation—through a multi-layered approach combining engineering controls and a comprehensive Personal Protective Equipment (PPE) plan. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical system designed to isolate you from the chemical hazard. Each component is chosen for its specific protective capabilities against the anticipated risks.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles: Must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. They are essential to prevent liquid splashes from reaching the eyes.[6] Face Shield: To be worn over goggles, providing a secondary barrier that protects the entire face from splashes when handling larger quantities or during procedures with a high splash potential.
Hands Double-Gloving: Nitrile or Neoprene GlovesRationale: Aromatic ketones can degrade or permeate glove materials. Double-gloving provides an additional layer of protection. Nitrile gloves offer good resistance to a range of chemicals. Procedure: Wear a lighter pair of nitrile gloves as the base layer, with a second, heavier-duty pair over the top. Gloves must be inspected for any signs of degradation or puncture before and during use.[7] Contaminated gloves should be disposed of immediately following established procedures.[7]
Body Flame-Resistant Laboratory CoatRationale: A flame-resistant (FR) or 100% cotton lab coat is mandatory to protect against splashes and potential fire hazards, as many organic solvents used with such compounds are flammable.[8] The lab coat should have a high neck and long sleeves with tight-fitting cuffs.
Respiratory NIOSH-approved Respirator (if necessary)Rationale: While all work should be conducted in a chemical fume hood, a respirator may be necessary during large-scale operations, when cleaning up spills, or if engineering controls are insufficient. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended in these situations.[9]

Procedural Workflow for Safe Handling

The sequence of donning, handling, and doffing PPE is as critical as the equipment itself. This workflow is designed to prevent cross-contamination at every step.

Donning PPE: A Step-by-Step Guide
  • Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, heavier-duty pair of nitrile or neoprene gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

  • Goggles and Face Shield: Put on your chemical safety goggles, followed by a face shield.

Doffing PPE: The Decontamination Sequence
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by your goggles, handling them by the straps to avoid touching potentially contaminated surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

The following diagram illustrates the logical flow of the safe handling procedure.

Workflow for Safe Handling of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one cluster_prep Preparation cluster_handling Chemical Handling cluster_conclusion Post-Handling prep1 Verify fume hood is operational prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don all required PPE in the correct sequence prep2->prep3 handle1 Conduct all operations within the fume hood prep3->handle1 handle2 Keep containers tightly closed when not in use handle1->handle2 handle3 Immediately clean any minor spills handle2->handle3 conc1 Segregate waste into appropriate containers handle3->conc1 conc2 Doff PPE in the correct sequence conc1->conc2 conc3 Thoroughly wash hands conc2->conc3

Caption: Procedural workflow for handling 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one.

Spill and Disposal Management

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills within a fume hood, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[6] Use non-sparking tools for cleanup. All contaminated materials must be placed in a sealed, labeled container for hazardous waste disposal.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.[11]

References

Sources

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